molecular formula C18H34O6Si2 B1313312 1,4-Bis(triethoxysilyl)benzene CAS No. 2615-18-1

1,4-Bis(triethoxysilyl)benzene

カタログ番号: B1313312
CAS番号: 2615-18-1
分子量: 402.6 g/mol
InChIキー: YYJNCOSWWOMZHX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,4-Bis(triethoxysilyl)benzene is a useful research compound. Its molecular formula is C18H34O6Si2 and its molecular weight is 402.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

triethoxy-(4-triethoxysilylphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O6Si2/c1-7-19-25(20-8-2,21-9-3)17-13-15-18(16-14-17)26(22-10-4,23-11-5)24-12-6/h13-16H,7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJNCOSWWOMZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=CC=C(C=C1)[Si](OCC)(OCC)OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

158530-97-3
Record name 1,4-Bis(triethoxysilyl)benzene homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158530-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10467564
Record name 1,4-Bis(triethoxysilyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2615-18-1
Record name 1,4-Bis(triethoxysilyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Bis(triethoxysilyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Bis(triethoxysilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis route for 1,4-Bis(triethoxysilyl)benzene (BTEB), a key precursor in the formation of phenylene-bridged periodic mesoporous organosilicas (PMOs). The document details the prevalent Grignard reaction-based methodology, offering a step-by-step experimental protocol. Quantitative data, including reactant quantities and expected yields, are summarized for clarity. Furthermore, this guide includes a visual representation of the synthesis pathway and the experimental workflow, adhering to specified formatting guidelines for enhanced comprehension by researchers and professionals in chemistry and materials science.

Introduction

This compound is a bifunctional organosilane that serves as a crucial building block in the synthesis of advanced materials. Its rigid phenylene core and reactive triethoxysilyl groups at the para positions allow for the formation of highly ordered, porous silica (B1680970) structures with organic functionality integrated within the framework. These materials, known as periodic mesoporous organosilicas (PMOs), have garnered significant interest for applications in catalysis, chromatography, and drug delivery. This guide focuses on the most widely adopted and effective method for the synthesis of BTEB.

Primary Synthesis Route: Grignard Reaction

The most common and efficient method for the synthesis of this compound involves a Grignard reaction. This classic organometallic reaction provides a robust pathway to form the silicon-carbon bonds required in the target molecule. The overall reaction scheme is a two-step process starting from 1,4-dibromobenzene (B42075).

Overall Reaction Scheme

The synthesis proceeds via the formation of a di-Grignard reagent from 1,4-dibromobenzene, which is then reacted with an electrophilic triethoxysilane (B36694) source, typically tetraethoxysilane (TEOS).

Synthesis_Scheme 1,4-Dibromobenzene 1,4-Dibromobenzene di-Grignard Reagent 1,4-Bis(bromomagnesio)benzene 1,4-Dibromobenzene->di-Grignard Reagent + Step 1 Mg 2 Mg Mg->1,4-Dibromobenzene THF THF THF->1,4-Dibromobenzene Product This compound di-Grignard Reagent->Product + Step 2 TEOS 2 Si(OEt)4 (Tetraethoxysilane) TEOS->di-Grignard Reagent

Caption: Overall reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a synthesized procedure based on established literature for the Grignard synthesis of this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles
1,4-DibromobenzeneC₆H₄Br₂235.9023.6 g0.10
Magnesium TurningsMg24.315.35 g0.22
Tetraethoxysilane (TEOS)Si(OC₂H₅)₄208.3383.3 g (90.0 mL)0.40
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11~300 mL-
IodineI₂253.811 crystal(catalyst)
TolueneC₇H₈92.14For extraction-
HexaneC₆H₁₄86.18For purification-
Saturated aq. NH₄Cl--For quenching-
Anhydrous MgSO₄MgSO₄120.37For drying-
Step-by-Step Procedure

Step 1: Formation of the Di-Grignard Reagent

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be thoroughly flame-dried under an inert atmosphere (e.g., nitrogen or argon) to ensure anhydrous conditions.

  • Initiation: The flask is charged with magnesium turnings (5.35 g, 0.22 mol) and a single crystal of iodine.

  • Reactant Addition: A solution of 1,4-dibromobenzene (23.6 g, 0.10 mol) in anhydrous THF (100 mL) is placed in the dropping funnel. A small amount of this solution is added to the magnesium to initiate the reaction, which is indicated by a color change and gentle reflux.

  • Reaction: The remaining 1,4-dibromobenzene solution is added dropwise at a rate that maintains a steady reflux. After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours to ensure complete formation of the di-Grignard reagent. The solution will appear as a grayish-brown suspension.

Step 2: Reaction with Tetraethoxysilane

  • Cooling: The di-Grignard reagent solution is cooled in an ice bath.

  • Addition of TEOS: A solution of tetraethoxysilane (83.3 g, 0.40 mol) in anhydrous THF (100 mL) is added dropwise to the cooled Grignard reagent with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

Work-up and Purification
  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless oil.

Expected Yield and Product Characterization
  • Yield: The reported yields for this synthesis are typically in the range of 60-70%.

  • Physical Properties:

    • Boiling Point: 130-133 °C at 0.5 mmHg

    • Density: 1.015 g/mL at 25 °C

    • Refractive Index: n20/D 1.456

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃): δ 7.65 (s, 4H, Ar-H), 3.85 (q, 12H, OCH₂CH₃), 1.25 (t, 18H, OCH₂CH₃).

    • ¹³C NMR (CDCl₃): δ 138.0, 134.5, 58.5, 18.3.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_grignard Step 1: Grignard Formation cluster_silylation Step 2: Silylation cluster_workup Step 3: Work-up & Purification A Flame-dry glassware under N2 B Add Mg turnings and I2 crystal A->B C Prepare 1,4-dibromobenzene in THF B->C D Initiate reaction with a small amount of dibromobenzene solution C->D E Add remaining dibromobenzene solution dropwise D->E F Reflux for 2-3 hours E->F G Cool Grignard reagent to 0 °C F->G H Prepare TEOS in THF G->H I Add TEOS solution dropwise below 10 °C H->I J Stir overnight at room temperature I->J K Quench with saturated aq. NH4Cl J->K L Extract with toluene K->L M Dry organic phase with MgSO4 L->M N Remove solvent under vacuum M->N O Purify by vacuum distillation N->O P Characterize final product O->P

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be scrupulously dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere.

  • Exothermic Reactions: The formation of the Grignard reagent and its reaction with TEOS are exothermic. Proper cooling and controlled addition of reagents are crucial to prevent runaway reactions.

  • Reagent Handling: 1,4-Dibromobenzene is a skin and eye irritant. Tetraethoxysilane can cause respiratory irritation. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. All procedures should be performed in a well-ventilated fume hood.

Conclusion

The Grignard reaction of 1,4-dibromobenzene with magnesium followed by reaction with tetraethoxysilane is a reliable and well-established method for the synthesis of this compound. By following the detailed protocol and safety precautions outlined in this guide, researchers can successfully prepare this important precursor for the development of advanced organosilica materials. The provided quantitative data and workflow diagrams serve as a practical resource for the planning and execution of this synthesis.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,4-Bis(triethoxysilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the organosilane compound 1,4-Bis(triethoxysilyl)benzene. This document is intended to serve as a valuable resource for researchers and scientists in various fields, including materials science and drug development, who utilize this compound in their work. The guide details the expected spectral data, outlines a standard experimental protocol for data acquisition, and provides visual aids to facilitate the interpretation of the NMR spectra.

Molecular Structure and NMR Spectroscopy

This compound possesses a symmetrical structure with a central benzene (B151609) ring substituted at the para positions with triethoxysilyl groups. This symmetry is reflected in its NMR spectra, leading to a simplified pattern of signals. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the ethoxy groups, and the methyl protons of the ethoxy groups.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.65Singlet4HAromatic (C₆H₄)
~3.90Quartet12HMethylene (-OCH₂CH₃)
~1.25Triplet18HMethyl (-OCH₂CH₃)

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration used.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound displays four signals, corresponding to the two distinct carbon environments in the benzene ring and the two carbon environments in the ethoxy groups.

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ, ppm)Assignment
~138Aromatic C (quaternary)
~134Aromatic CH
~58Methylene (-OCH₂)
~18Methyl (-CH₃)

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration used.

Experimental Protocol for NMR Data Acquisition

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) to the NMR tube. CDCl₃ is a common solvent for organosilane compounds as it is chemically inert and provides good solubility.

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Spectrometer Parameters:

  • The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • For ¹H NMR:

    • Set the spectral width to approximately 16 ppm, centered around 6 ppm.

    • Use a pulse angle of 30-45 degrees.

    • The relaxation delay should be set to at least 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • For ¹³C NMR:

    • Set the spectral width to approximately 200 ppm, centered around 100 ppm.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the quaternary carbon to be observed effectively.

    • A larger number of scans (e.g., 128 or more) will be required to obtain a good signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum manually.

  • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ as a reference (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Mandatory Visualizations

The following diagrams, generated using the DOT language, provide a visual representation of the molecular structure and the logical relationships of the NMR signals.

molecular_structure C1 C C2 C C1->C2 Si1 Si C1->Si1 C3 C C2->C3 H1 H C2->H1 C4 C C3->C4 H2 H C3->H2 C5 C C4->C5 Si2 Si C4->Si2 C6 C C5->C6 H3 H C5->H3 C6->C1 H4 H C6->H4 O1 O Si1->O1 O2 O Si1->O2 O3 O Si1->O3 O4 O Si2->O4 O5 O Si2->O5 O6 O Si2->O6 CH2_1 CH₂ O1->CH2_1 CH2_2 CH₂ O2->CH2_2 CH2_3 CH₂ O3->CH2_3 CH3_1 CH₃ CH2_1->CH3_1 CH3_2 CH₃ CH2_2->CH3_2 CH3_3 CH₃ CH2_3->CH3_3 CH2_4 CH₂ O4->CH2_4 CH2_5 CH₂ O5->CH2_5 CH2_6 CH₂ O6->CH2_6 CH3_4 CH₃ CH2_4->CH3_4 CH3_5 CH₃ CH2_5->CH3_5 CH3_6 CH₃ CH2_6->CH3_6

Caption: Molecular Structure of this compound.

nmr_signals cluster_1H ¹H NMR Signals cluster_13C ¹³C NMR Signals H_Aromatic Aromatic Protons (4H) ~7.65 ppm (s) H_Methylene Methylene Protons (12H) ~3.90 ppm (q) H_Methyl Methyl Protons (18H) ~1.25 ppm (t) H_Methylene->H_Methyl J-coupling C_Aromatic_Quat Aromatic C (Quat.) ~138 ppm C_Aromatic_CH Aromatic CH ~134 ppm C_Methylene Methylene C ~58 ppm C_Methyl Methyl C ~18 ppm Molecule This compound Molecule->H_Aromatic Molecule->H_Methylene Molecule->H_Methyl Molecule->C_Aromatic_Quat Molecule->C_Aromatic_CH Molecule->C_Methylene Molecule->C_Methyl

Caption: Logical Relationship of NMR Signals for this compound.

An In-Depth Technical Guide to the FT-IR Analysis of 1,4-Bis(triethoxysilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of 1,4-Bis(triethoxysilyl)benzene (BTEB). BTEB is a critical precursor in the synthesis of advanced materials such as periodic mesoporous organosilicas (PMOs), which have significant applications in chromatography, catalysis, and drug delivery systems.[1] FT-IR spectroscopy serves as an indispensable tool for verifying the chemical structure, identifying functional groups, and assessing the purity of BTEB by analyzing its unique vibrational modes.

Molecular Structure and Key Vibrational Groups

The structure of this compound consists of a central para-disubstituted benzene (B151609) ring bonded to two triethoxysilyl [-Si(OCH₂CH₃)₃] groups. The FT-IR spectrum of this molecule is characterized by the vibrations of these distinct functional units. The diagram below illustrates the principal components of the BTEB molecule that are active in the infrared spectrum.

cluster_0 This compound (BTEB) Structure cluster_1 Key Functional Groups for FT-IR BTEB Benzene Ring (p-disubstituted) Si1 Si(OEt)₃ BTEB->Si1 Si-C Bond Si2 Si(OEt)₃ BTEB->Si2 Si-C Bond FG1 Aromatic C-H FG2 Aromatic C=C FG3 Aliphatic C-H (-CH₂, -CH₃) FG4 Si-O-C

Caption: Key functional groups of BTEB identifiable by FT-IR.

FT-IR Spectral Data and Functional Group Assignments

The FT-IR spectrum of BTEB displays a series of absorption bands that correspond to specific molecular vibrations. The table below summarizes the characteristic wavenumbers and their assignments, compiled from established spectral data for organosilanes and aromatic compounds.[2][3][4][5]

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group AssignmentIntensity
3100-3000C-H StretchingAromatic C-H (Benzene Ring)Weak to Medium
2975-2950Asymmetric C-H StretchingAliphatic -CH₃ (Ethoxy Group)Strong
2930-2900Asymmetric C-H StretchingAliphatic -CH₂ (Ethoxy Group)Strong
2890-2865Symmetric C-H StretchingAliphatic -CH₃ & -CH₂ (Ethoxy Group)Strong
1600-1585C=C StretchingAromatic Ring (In-plane)Medium
1500-1400C=C StretchingAromatic Ring (In-plane)Medium
1485, 1390C-H BendingAliphatic -CH₃ & -CH₂ (Scissoring/Bending)Medium
1170-1000Si-O-C StretchingAsymmetric stretch of the Si-O-C linkageVery Strong
960C-C StretchingAliphatic C-C (Ethoxy Group)Medium
830-790C-H BendingAromatic C-H Out-of-Plane ("oop") BendStrong
700-600Si-C StretchingSilicon-Carbon (Aromatic) BondWeak to Medium

Note: The para-substitution pattern of the benzene ring is strongly indicated by the intense C-H out-of-plane bending absorption in the 830-790 cm⁻¹ region.[6][7]

Experimental Protocols for FT-IR Analysis

Accurate spectral acquisition requires appropriate sample handling and instrument configuration. Below are two standard protocols for analyzing liquid BTEB.

Protocol 1: Transmission Analysis using a KBr Liquid Cell

This method involves placing a thin film of the liquid sample between two potassium bromide (KBr) plates, which are transparent to infrared radiation.

  • Instrument Setup:

    • Spectrometer: A Fourier-Transform Infrared Spectrometer (e.g., Nicolet 6700).[8]

    • Detector: Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT).

    • Range: 4000 cm⁻¹ to 400 cm⁻¹.[8]

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans for both background and sample.

  • Sample Preparation:

    • Ensure KBr plates are clean and dry by washing with a volatile solvent (e.g., dry methylene (B1212753) chloride or ethanol) and polishing if necessary.[9]

    • Place a single, small drop of this compound onto the surface of one KBr plate.[9]

    • Carefully place the second KBr plate on top and gently rotate it a quarter turn to create a uniform, bubble-free thin film.[9]

    • If the resulting spectrum shows overly intense, saturated peaks, separate the plates and wipe one clean before reassembling to reduce the path length.[9]

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment to account for atmospheric H₂O and CO₂.

    • Place the prepared KBr cell into the spectrometer's sample holder.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Post-Analysis:

    • Thoroughly clean the KBr plates with a suitable solvent to remove all traces of the organosilane sample.[9]

Protocol 2: Attenuated Total Reflectance (ATR) Analysis

ATR is a convenient technique for liquid samples, requiring minimal preparation. It is particularly useful for studying surface reactions of organosilanes.[10]

  • Instrument Setup:

    • Spectrometer: An FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).[10]

    • Parameters: Set the spectral range, resolution, and number of scans as described in Protocol 1.

  • Sample Preparation:

    • Ensure the ATR crystal surface is clean by wiping it with a solvent-moistened, lint-free cloth (e.g., isopropanol (B130326) or ethanol) and allowing it to dry completely.

  • Data Acquisition:

    • Collect a background spectrum with the clean, empty ATR crystal.

    • Place a small drop of this compound directly onto the ATR crystal, ensuring it completely covers the crystal surface.

    • Collect the sample spectrum.

  • Post-Analysis:

    • Clean the ATR crystal surface thoroughly with a suitable solvent to prepare for the next sample.

General FT-IR Analysis Workflow

A 1. Sample Preparation (Neat Liquid Film or ATR) B 2. Instrument Configuration (Set Scan Parameters) A->B C 3. Background Spectrum Acquisition (Empty Beam Path / Clean Crystal) B->C D 4. Sample Spectrum Acquisition C->D E 5. Data Processing (Background Subtraction, Baseline Correction) D->E F 6. Peak Identification & Assignment (Compare to Reference Table) E->F G 7. Structural Confirmation (Verify Functional Groups & Purity) F->G

References

An In-depth Technical Guide to the Acid-Catalyzed Hydrolysis of 1,4-Bis(triethoxysilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed hydrolysis of 1,4-Bis(triethoxysilyl)benzene (BTEB), a key precursor in the synthesis of benzene-bridged polysilsesquioxanes and other hybrid organic-inorganic materials. This document details the reaction mechanism, presents relevant quantitative data, outlines experimental protocols, and includes visualizations to facilitate a deeper understanding of the process.

Core Mechanism of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of this compound is a crucial first step in the sol-gel process, leading to the formation of silanol (B1196071) groups (-Si-OH) that can subsequently undergo condensation to form a siloxane network (-Si-O-Si-). The overall reaction involves the replacement of ethoxy groups (-OCH₂CH₃) with hydroxyl groups (-OH) in the presence of water and an acid catalyst, typically hydrochloric acid (HCl).

The mechanism can be described in the following key stages:

  • Protonation of the Ethoxy Group: The reaction is initiated by the protonation of an oxygen atom in one of the ethoxy groups by a hydronium ion (H₃O⁺) from the acidic solution. This protonation makes the ethoxy group a better leaving group (ethanol).

  • Nucleophilic Attack by Water: A water molecule then acts as a nucleophile and attacks the electrophilic silicon atom. This results in the formation of a five-coordinate silicon intermediate.

  • Ethanol Elimination: The protonated ethoxy group departs as a molecule of ethanol.

  • Deprotonation: The intermediate loses a proton to a water molecule, regenerating the hydronium ion catalyst and forming a silanol group.

This process repeats for the remaining ethoxy groups on the silicon atom. A significant finding from ²⁹Si NMR studies is that the hydrolysis of the two triethoxysilyl groups in BTEB is not simultaneous. One of the triethoxysilyl groups tends to hydrolyze preferentially before the other begins to hydrolyze significantly.[1] This is contrary to what is typically expected for organotrialkoxysilanes under acidic conditions, where the hydrolysis of subsequent alkoxy groups on the same silicon atom is generally slower.[1]

The subsequent condensation reactions, which are also influenced by the acidic conditions, lead to the formation of dimers, oligomers, and eventually a cross-linked gel. Under acidic conditions, the condensation reactions are generally slower than the hydrolysis reactions, allowing for the accumulation of silanol species.

Hydrolysis_Mechanism BTEB This compound (EtO)₃Si-Ph-Si(OEt)₃ Protonated_BTEB Protonated BTEB (EtO)₃Si-Ph-Si(OEt)₂(O⁺HEt) BTEB->Protonated_BTEB + H₃O⁺ Intermediate1 Five-coordinate Intermediate (EtO)₃Si-Ph-Si(OEt)₂(OHEt)(OH₂)⁺ Protonated_BTEB->Intermediate1 + H₂O Silanol1 Monohydrolyzed BTEB (EtO)₃Si-Ph-Si(OEt)₂(OH) Intermediate1->Silanol1 - EtOH, - H⁺ Silanol_n Further Hydrolysis & Condensation ... → Polysilsesquioxane Network Silanol1->Silanol_n

Figure 1: Simplified reaction pathway for the acid-catalyzed hydrolysis of one triethoxysilyl group in BTEB.

Quantitative Data

While specific kinetic data for the acid-catalyzed hydrolysis of BTEB is not extensively available in the literature, data from analogous organotrialkoxysilanes and general sol-gel kinetics provide valuable insights. The following tables summarize typical experimental conditions and kinetic parameters.

Table 1: Typical Experimental Conditions for Acid-Catalyzed Hydrolysis of BTEB

ParameterValue/RangeSource
PrecursorThis compound (BTEB)[1]
SolventEthanol[1]
CatalystHydrochloric Acid (HCl)[1]
Molar Ratio (BTEB:Ethanol:Water:HCl)1:10:x:0.8 x 10⁻⁴ (where x = 3, 6, or 9)[1]
TemperatureAmbient Temperature[1]

Table 2: Analogous Kinetic Data for Acid-Catalyzed Hydrolysis of Alkoxysilanes

SilaneCatalystRate Constant (k)Activation Energy (Ea)Source
Tetraethoxysilane (TEOS)HCl4.6 x [H⁺]⁻¹ M⁻¹ min⁻¹ (at 39°C)11 - 16 kcal/mol
Octyltriethoxysilane (OTES)HCl5.5 - 97 mM⁻¹ h⁻¹Not specified
Aminopropyltriethoxysilane (APTES)(autocatalyzed)2.77 x 10⁻⁴ s⁻¹ (initial)34.4 kJ/mol (initial)

Note: The kinetic data presented in Table 2 is for analogous compounds and should be used as a general reference for the expected reactivity of BTEB under acidic conditions.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. The following protocol is based on a ²⁹Si NMR study of BTEB hydrolysis.[1]

Protocol 1: Monitoring BTEB Hydrolysis by ²⁹Si NMR

Objective: To monitor the speciation and reaction kinetics of the acid-catalyzed hydrolysis of this compound in an ethanol/water solution.

Materials:

  • This compound (BTEB)

  • Ethanol (absolute)

  • Deionized Water

  • Hydrochloric Acid (HCl) solution (e.g., 0.1 M)

  • NMR tubes

Procedure:

  • Solution Preparation: Prepare a stock solution of the acid catalyst in ethanol.

  • Reaction Mixture Preparation: In an NMR tube, combine BTEB, ethanol, and water in the desired molar ratio (e.g., 1:10:6).

  • Initiation of Hydrolysis: Add the calculated amount of the HCl stock solution to the NMR tube to achieve the target catalyst concentration (e.g., a molar ratio of BTEB:HCl of 1:0.8 x 10⁻⁴).

  • NMR Data Acquisition: Immediately after adding the catalyst, begin acquiring ²⁹Si NMR spectra at regular time intervals. Use a high-resolution NMR spectrometer.

  • Data Analysis: Integrate the signals corresponding to the different silicon species (unhydrolyzed, partially hydrolyzed, fully hydrolyzed, and condensed species) to determine their relative concentrations over time.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis Prep_BTEB Prepare BTEB Solution in Ethanol Prep_H2O Add Water Prep_BTEB->Prep_H2O Prep_HCl Add HCl Catalyst Prep_H2O->Prep_HCl NMR_Acquisition Acquire 29Si NMR Spectra (Time-course) Prep_HCl->NMR_Acquisition Data_Processing Process NMR Data NMR_Acquisition->Data_Processing Kinetic_Analysis Kinetic Modeling Data_Processing->Kinetic_Analysis

Figure 2: Experimental workflow for monitoring BTEB hydrolysis using ²⁹Si NMR.

Signaling Pathways and Logical Relationships

The interplay between hydrolysis and condensation is central to the sol-gel process. The following diagram illustrates the logical progression from the BTEB precursor to the final polysilsesquioxane network.

Sol_Gel_Pathway BTEB BTEB Precursor (EtO)₃Si-Ph-Si(OEt)₃ Hydrolysis Acid-Catalyzed Hydrolysis (+ H₂O, H⁺) BTEB->Hydrolysis Silanols Silanol Intermediates (HO)ₓ(EtO)₃₋ₓ-Si-Ph-Si-(OEt)₃₋ᵧ(OH)ᵧ Hydrolysis->Silanols Condensation Condensation (- H₂O or EtOH) Silanols->Condensation Oligomers Soluble Oligomers Condensation->Oligomers Gelation Gelation Oligomers->Gelation Network Polysilsesquioxane Network Gelation->Network

Figure 3: Logical pathway of the sol-gel process for this compound.

Conclusion

The acid-catalyzed hydrolysis of this compound is a complex process involving sequential hydrolysis of its two triethoxysilyl groups, followed by condensation reactions. Understanding the mechanism and kinetics of this initial step is critical for controlling the structure and properties of the resulting hybrid organic-inorganic materials. While specific kinetic data for BTEB remains an area for further investigation, the information provided in this guide, based on direct studies of BTEB and analogous systems, offers a solid foundation for researchers in the field. The detailed experimental protocol and visualizations serve as practical tools for designing and interpreting experiments involving this important precursor.

References

An In-depth Technical Guide to the Base-Catalyzed Condensation of 1,4-Bis(triethoxysilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the base-catalyzed condensation of 1,4-Bis(triethoxysilyl)benzene (BTEB), a critical process in the synthesis of benzene-bridged Periodic Mesoporous Organosilicas (PMOs). These advanced hybrid materials are of significant interest for a wide range of applications, including catalysis, separation, and notably, as sophisticated platforms for drug delivery systems. This document details the underlying chemical principles, provides explicit experimental protocols, and presents quantitative data on the resulting material properties.

Introduction to Base-Catalyzed Condensation of BTEB

The synthesis of PMOs from BTEB is a sol-gel process that involves two primary reactions: the hydrolysis of the triethoxysilyl groups and the subsequent condensation of the resulting silanols. In a base-catalyzed environment, these reactions proceed via specific mechanisms that influence the final structure and morphology of the material.

The base-catalyzed hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom of the BTEB precursor. This is followed by the condensation of the deprotonated silanols, which act as nucleophiles, attacking neutral silanols. This process leads to the formation of siloxane (Si-O-Si) bridges, building the organosilica network. A key feature of base-catalyzed condensation is the tendency to form more highly branched and condensed silica (B1680970) networks, which can lead to the formation of discrete nanoparticles.

The choice of base catalyst, its concentration, and other reaction parameters such as temperature and the presence of a surfactant (structure-directing agent), play a crucial role in controlling the particle size, pore structure, and overall morphology of the resulting benzene-bridged PMOs.

Signaling Pathways and Logical Relationships

The base-catalyzed condensation of BTEB is a multi-step process governed by a series of interconnected chemical reactions. The overall transformation from the BTEB precursor to the final PMO material can be visualized as a logical workflow.

G BTEB This compound (BTEB) Precursor Hydrolysis Hydrolysis of Ethoxy Groups (Base-Catalyzed) BTEB->Hydrolysis Silanetriols Benzene-Bridged Silanetriols Hydrolysis->Silanetriols Condensation Condensation of Silanols (Base-Catalyzed) Silanetriols->Condensation PMO_Network Periodic Mesoporous Organosilica (PMO) Network Condensation->PMO_Network Surfactant_Removal Surfactant Removal PMO_Network->Surfactant_Removal Final_PMO Final Porous PMO Material Surfactant_Removal->Final_PMO

Caption: Logical workflow of the base-catalyzed synthesis of PMOs from BTEB.

The key signaling pathway in the base-catalyzed condensation is the reaction mechanism itself, which dictates the formation of the siloxane bonds that constitute the backbone of the PMO material.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation Si-OR Si-OR + OH⁻ Transition_State_H [HO--Si--OR]⁻ Si-OR->Transition_State_H Si-OH Si-OH + RO⁻ Transition_State_H->Si-OH Si-OH_deprotonation Si-OH + B Si-O_minus Si-O⁻ + BH⁺ Si-OH_deprotonation->Si-O_minus Si-O_minus_attack Si-O⁻ + Si-OH Transition_State_C [⁻O-Si--O(H)-Si] Si-O_minus_attack->Transition_State_C Si-O-Si Si-O-Si + OH⁻ Transition_State_C->Si-O-Si

Caption: Simplified mechanism of base-catalyzed hydrolysis and condensation of organosilanes.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of benzene-bridged PMO nanoparticles using an ammonia-catalyzed sol-gel reaction, adapted from established methodologies.[1]

Materials
Synthesis of Benzene-Bridged PMO Nanoparticles
  • Preparation of the Surfactant Solution: In a typical synthesis, dissolve 0.5 g of CTAB in a mixture of 50 mL of deionized water and 50 mL of absolute ethanol in a flask. Stir the solution vigorously at 40°C for 1 hour to ensure complete dissolution of the surfactant.

  • Addition of Catalyst: To the surfactant solution, add a specific volume of ammonia solution (e.g., 0.5 mL, 1.0 mL, or 2.0 mL) to act as the base catalyst. The concentration of the catalyst is a critical parameter for controlling the final particle size.

  • Introduction of the Precursor: While maintaining vigorous stirring, add 0.84 g of BTEB to the solution. Continue stirring the mixture at 40°C for 4 hours. A white precipitate will form, indicating the condensation of the organosilica framework.

  • Aging: Age the resulting suspension at 40°C for 24 hours without stirring to allow for further condensation and strengthening of the silica network.

  • Purification: Collect the solid product by centrifugation or filtration and wash it thoroughly with deionized water and ethanol to remove any unreacted precursors and residual surfactant.

  • Surfactant Removal: To create the porous structure, the CTAB template must be removed. This is typically achieved by solvent extraction. Disperse the as-synthesized particles in a solution of 1 wt% NaCl in ethanol and reflux the mixture at 80°C for 24 hours. Repeat this extraction process twice to ensure complete removal of the surfactant.

  • Final Product: After the final extraction, wash the product with ethanol and dry it under vacuum at 60°C overnight to obtain the final porous benzene-bridged PMO nanoparticles.

The following diagram illustrates the experimental workflow for the synthesis of benzene-bridged PMOs.

G cluster_synthesis Synthesis cluster_purification Purification cluster_extraction Surfactant Removal Mix Mix CTAB, Water, Ethanol Add_NH3 Add Ammonia Mix->Add_NH3 Add_BTEB Add BTEB Add_NH3->Add_BTEB Stir Stir at 40°C Add_BTEB->Stir Age Age for 24h Stir->Age Centrifuge Centrifuge/Filter Age->Centrifuge Wash Wash with Water/Ethanol Centrifuge->Wash Extract Solvent Extraction (Ethanol/NaCl) Wash->Extract Dry Dry under Vacuum Extract->Dry

Caption: Experimental workflow for the base-catalyzed synthesis of benzene-bridged PMOs.

Data Presentation

The properties of the final PMO material are highly dependent on the synthesis conditions, particularly the concentration of the base catalyst. The following tables summarize the quantitative data on how ammonia concentration influences the key characteristics of the resulting benzene-bridged PMOs.[1]

Table 1: Effect of Ammonia Concentration on Particle Size

Ammonia Concentration (mL in 100 mL solvent)Average Particle Size (nm)
0.5150 ± 20
1.0250 ± 30
2.0400 ± 40

Table 2: Textural Properties of Benzene-Bridged PMOs

PropertyValue
BET Surface Area (m²/g)850 - 1000
Pore Volume (cm³/g)0.8 - 1.2
Average Pore Diameter (nm)2.5 - 3.5

Note: The values in Table 2 are typical ranges for benzene-bridged PMOs synthesized under base-catalyzed conditions with CTAB as the surfactant.

Conclusion

The base-catalyzed condensation of this compound is a versatile and controllable method for the synthesis of periodic mesoporous organosilicas with well-defined properties. By carefully controlling the experimental parameters, particularly the concentration of the base catalyst, researchers can tailor the particle size, pore structure, and surface area of these materials to suit specific applications in drug development and other scientific fields. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and characterization of these promising nanomaterials.

References

29Si NMR study of 1,4-Bis(triethoxysilyl)benzene hydrolysis

In-Depth Technical Guide: A 29^{29}29 Si NMR Study of 1,4-Bis(triethoxysilyl)benzene Hydrolysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (BTEB) is a bridged polysilsesquioxane precursor that has garnered significant interest in materials science and, by extension, in advanced drug delivery systems. The hydrolysis and subsequent condensation of BTEB are fundamental processes in the formation of porous silica-based materials with tailored properties. Understanding the kinetics and mechanism of these reactions is crucial for controlling the final structure and function of the resulting materials.

This technical guide provides an in-depth analysis of the hydrolysis of this compound in an acidic ethanol-water system, primarily through the lens of

29^{29}29
29^{29}29
1
29^{29}29

The key finding of the study detailed herein is the preferential hydrolysis of one of the two triethoxysilyl groups on the benzene (B151609) ring.[2] This initial hydrolysis event is followed by the further hydrolysis of the remaining ethoxy groups on the same silicon atom before the second triethoxysilyl group begins to hydrolyze. This observation is critical for developing refined models of polysilsesquioxane formation and for the rational design of materials with specific pore structures and surface functionalities.

Experimental Protocols

The following sections detail the methodologies for the

29^{29}29

Materials and Sample Preparation
  • Reagents:

    • This compound (BTEB)

    • Ethanol (absolute)

    • Deionized Water

    • Hydrochloric acid (HCl)

    • Chromium(III) acetylacetonate (B107027) (Cr(acac)

      3_33​
      ) (optional, as a relaxation agent)

    • Deuterated solvent (e.g., CDCl

      3_33​
      ) for NMR locking

  • Sample Preparation: The hydrolysis of BTEB was investigated in a system with the following molar ratios: BTEB:ethanol:water:HCl = 1:10:x:0.8 × 10⁻⁴, where x = 3, 6, or 9.[2]

    • In a clean, dry vial, the appropriate amount of this compound is dissolved in absolute ethanol.

    • The required volume of deionized water is added to the solution.

    • Finally, the hydrochloric acid catalyst is added to initiate the hydrolysis reaction.

    • The solution is thoroughly mixed to ensure homogeneity.

    • For quantitative

      29^{29}29
      Si NMR, a relaxation agent such as Cr(acac)
      3_33​
      can be added to the solution to shorten the T1 relaxation times of the silicon nuclei, allowing for faster data acquisition without signal saturation.[3]

    • An aliquot of the reaction mixture is transferred to an NMR tube, and a small amount of a deuterated solvent is added for the spectrometer's lock system.

29^{29}29 Si NMR Data Acquisition
  • Spectrometer: A high-resolution NMR spectrometer with a probe tuneable to the

    29^{29}29
    Si frequency is required.

  • Acquisition Parameters (General Recommendations):

    • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used. Inverse-gated decoupling can be employed to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate quantification.

    • Flip Angle: A 30-45° pulse angle is often used to allow for shorter relaxation delays.

    • Relaxation Delay (d1): The delay between pulses should be at least 5 times the longest T1 relaxation time of the silicon nuclei in the sample to ensure full relaxation and accurate quantification. The addition of a relaxation agent can significantly reduce this delay.

    • Acquisition Time: Sufficient to resolve the signals of interest.

    • Number of Scans: Dependent on the concentration of the sample and the desired signal-to-noise ratio. Due to the low natural abundance of

      29^{29}29
      Si (4.7%), a larger number of scans is often necessary.

    • Referencing: Chemical shifts are referenced externally to tetramethylsilane (B1202638) (TMS) at 0 ppm.[3]

Data Presentation

The hydrolysis of this compound leads to a variety of silicon species, each with a distinct chemical environment and, therefore, a unique

29^{29}29

Summary of Experimental Conditions
ParameterValueReference
PrecursorThis compound (BTEB)[2]
Molar RatiosBTEB:ethanol:water:HCl = 1:10:x:0.8 × 10⁻⁴ (x=3, 6, or 9)[2]
CatalystHydrochloric Acid (HCl)[2]
TemperatureAmbient Temperature[2]
Analytical TechniqueHigh-Resolution
29^{29}29
Si NMR Spectroscopy
[2]
29^{29}29 Si NMR Chemical Shift Assignments for Hydrolyzed BTEB Species

The

29^{29}29
3_33​
2_22​
2_22​
3_33​
silyl (B83357)2

Silicon SpeciesGeneral NotationDescriptionExpected
29^{29}29
Si Chemical Shift Range (ppm)
UnhydrolyzedT⁰-Si(OEt)
3_33​
More shielded (upfield)
MonohydrolyzedT¹(OH)-Si(OEt)
2_22​
(OH)
Deshielded relative to T⁰
DihydrolyzedT²(OH)
2_22​
-Si(OEt)(OH)
2_22​
Further deshielded
TrihydrolyzedT³(OH)
3_33​
-Si(OH)
3_33​
Most deshielded (downfield)
Condensed SpeciesT¹, T², T³Si-O-Si linkagesGenerally shifted upfield from corresponding monomers

Signaling Pathways and Experimental Workflow

Hydrolysis Pathway of this compound

The

29^{29}29
2

Hydrolysis_PathwayBTEBBTEB(EtO)3Si-Ph-Si(OEt)3Mono1Mono-hydrolyzed(EtO)3Si-Ph-Si(OEt)2(OH)BTEB->Mono1Mono2Di-hydrolyzed(EtO)3Si-Ph-Si(OEt)(OH)2Mono1->Mono2Mono3Tri-hydrolyzed(EtO)3Si-Ph-Si(OH)3Mono2->Mono3Di1Second group hydrolysis starts(HO)2(EtO)Si-Ph-Si(OH)3Mono3->Di1

Caption: Preferential hydrolysis pathway of this compound.

Experimental Workflow for 29^{29}29 Si NMR Study

The general workflow for conducting a

29^{29}29

Experimental_Workflowcluster_prepSample Preparationcluster_nmrNMR Acquisitioncluster_analysisData AnalysisReagents1. Mix BTEB, Ethanol, Water, and HClNMR_Tube2. Transfer to NMR tube with lock solventReagents->NMR_TubeSpectrometer3. Insert sample into spectrometerNMR_Tube->SpectrometerAcquisition4. Acquire 29Si NMR spectra over timeSpectrometer->AcquisitionProcessing5. Process spectra (phasing, baseline correction)Acquisition->ProcessingIntegration6. Integrate signals and assign chemical shiftsProcessing->IntegrationKinetics7. Determine species concentration and reaction kineticsIntegration->Kinetics

Caption: General experimental workflow for the

29^{29}29

Conclusion

The use of

29^{29}29

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,4-Bis(triethoxysilyl)benzene and its Derived Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of 1,4-Bis(triethoxysilyl)benzene (BTEB) and the resulting phenylene-bridged organosilica materials. While direct quantitative thermal analysis data for the BTEB monomer is not extensively available in public literature, this document synthesizes information on the thermal behavior of materials derived from it, offering valuable insights for its application in research and development.

Introduction to this compound (BTEB)

This compound is an organosilane compound featuring a central benzene (B151609) ring functionalized with two triethoxysilyl groups at the para positions. Its primary application lies in the synthesis of periodic mesoporous organosilicas (PMOs), where the phenylene group forms an integral part of the silica (B1680970) framework, imparting unique thermal, mechanical, and chemical properties to the final material.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₈H₃₄O₆Si₂
Molecular Weight 402.63 g/mol
Boiling Point 130-133 °C at 0.5 mmHg
Density 1.015 g/mL at 25 °C
Refractive Index n20/D 1.456

Thermal Stability of BTEB-Derived Materials

Materials synthesized using BTEB as a precursor, particularly phenylene-bridged PMOs, exhibit notable thermal stability. The incorporation of the aromatic phenylene unit within the siloxane network enhances the overall thermal resistance of the material.

Key Findings from Literature:

  • High Decomposition Temperatures: Phenylene-bridged organosilicas are generally stable at temperatures approaching 500°C in an inert atmosphere.

  • Influence of Atmosphere: The degradation behavior is significantly influenced by the surrounding atmosphere. In the presence of oxygen, the cleavage of the silicon-carbon (Si-C) bond is more likely to occur at lower temperatures compared to an inert environment.

  • Structural Integrity: Even after the decomposition of the organic phenylene bridge, the mesoporous silica structure can remain intact.

While specific quantitative data for the thermal decomposition of pure BTEB is scarce, the thermal stability of the derived materials provides an indirect measure of the robustness of the Si-C bonds in the BTEB molecule once incorporated into a polymer matrix.

Experimental Protocols for Thermal Analysis

Standard techniques for evaluating the thermal stability of BTEB and its derived materials include Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining decomposition temperatures and quantifying weight loss at different stages.

  • Typical Experimental Parameters:

    • Heating Rate: 10 °C/min

    • Atmosphere: Nitrogen (inert) or Air (oxidative)

    • Temperature Range: Ambient to 800-1000 °C

    • Sample Pan: Platinum or Alumina

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine transition temperatures such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy of these transitions.

  • Typical Experimental Parameters:

    • Heating/Cooling Rate: 5-20 °C/min

    • Atmosphere: Nitrogen

    • Temperature Range: Dependent on the expected transitions, but a wide range (e.g., -50 °C to 400 °C) can be scanned.

    • Sample Pan: Hermetically sealed aluminum pans.

3.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the decomposition products of a material. The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

  • Typical Experimental Parameters:

    • Pyrolysis Temperature: 500-1000 °C

    • Carrier Gas: Helium

    • GC Column: A non-polar or medium-polarity column suitable for separating a wide range of organic compounds.

    • MS Detector: Electron Ionization (EI) mode.

Visualizing Experimental Workflows and Decomposition Pathways

Diagram 1: General Experimental Workflow for Thermal Analysis

G General Experimental Workflow for Thermal Analysis cluster_sample Sample Preparation cluster_analysis Thermal Analysis Techniques cluster_data Data Acquisition & Interpretation Sample BTEB or BTEB-derived Material TGA TGA (Thermogravimetric Analysis) Sample->TGA DSC DSC (Differential Scanning Calorimetry) Sample->DSC PyGCMS Py-GC-MS (Pyrolysis-Gas Chromatography-Mass Spectrometry) Sample->PyGCMS TGA_Data Weight Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data PyGCMS_Data Identification of Decomposition Products PyGCMS->PyGCMS_Data

Caption: A flowchart illustrating the typical experimental workflow for the thermal analysis of materials.

Diagram 2: Postulated Decomposition Pathway of BTEB-Derived Organosilica

G Postulated Decomposition Pathway of BTEB-Derived Organosilica Start Phenylene-Bridged Organosilica (BTEB-derived) Step1 Initial Heating (Inert Atmosphere) Start->Step1 Step2 Cleavage of Ethoxy Groups (Formation of Silanols) Step1->Step2 Step3 Condensation of Silanols (Cross-linking) Step2->Step3 Step4 High Temperature (>500°C) Step3->Step4 Step5 Cleavage of Si-C Bonds Step4->Step5 End Amorphous Silica and Carbonaceous Residue Step5->End Volatiles Volatile Organics (e.g., Benzene, Ethylene) Step5->Volatiles

Caption: A simplified diagram showing a plausible thermal decomposition pathway for organosilica materials derived from BTEB.

Summary and Future Outlook

This compound is a key precursor for the synthesis of thermally robust phenylene-bridged organosilica materials. While the thermal properties of the monomer itself are not well-documented, the high stability of the resulting materials underscores the strength of the incorporated phenylene-silicon linkage. Further research focusing on the detailed thermal analysis of pure BTEB, including the identification of its decomposition products, would provide a more complete understanding of its thermal behavior and could aid in the rational design of new materials with tailored thermal properties. The experimental protocols and conceptual pathways presented in this guide offer a solid foundation for researchers and professionals working with BTEB and related organosilanes.

Navigating the Solubility of 1,4-Bis(triethoxysilyl)benzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the solubility of 1,4-Bis(triethoxysilyl)benzene (BTEB), a key precursor in the synthesis of advanced materials. While quantitative solubility data in common organic solvents remains largely uncharacterized in publicly available literature, this document provides essential qualitative insights derived from its primary application in the formation of Periodic Mesoporous Organosilicas (PMOs). This guide is intended for researchers, scientists, and professionals in drug development and materials science who are utilizing or considering BTEB in their work.

Understanding the Solubility Profile of this compound

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents such as tetrahydrofuran (B95107) (THF), chloroform, toluene, ethanol (B145695), methanol, hexane, or acetone.

However, the extensive use of BTEB as a bridged organosilane precursor in the sol-gel synthesis of Periodic Mesoporous Organosilicas (PMOs) provides strong inferential evidence of its solubility and miscibility characteristics. The sol-gel process typically involves the hydrolysis and condensation of precursors in a solvent system, often a mixture of water and a co-solvent like ethanol, in the presence of a surfactant (structure-directing agent) and a catalyst (acidic or basic).

The successful formation of homogeneous PMO materials from BTEB necessitates that the precursor be soluble, or at the very least miscible, in the reaction medium to ensure uniform hydrolysis and condensation. Therefore, it can be inferred that this compound exhibits solubility in polar protic solvents like ethanol, which are commonly used in these syntheses. Its molecular structure, featuring a nonpolar benzene (B151609) core and polar triethoxysilyl groups, suggests it may also be soluble in a range of other organic solvents with varying polarities, such as THF and toluene, which are often used in organosilane chemistry.

Experimental Protocol: Generalized Synthesis of Benzene-Bridged Periodic Mesoporous Organosilica (PMO)

The following is a generalized experimental protocol for the synthesis of benzene-bridged PMOs using this compound. This protocol is a composite of methodologies frequently described in the literature and serves as a foundational procedure that can be adapted for specific research needs.

Materials:

  • This compound (BTEB)

  • Surfactant (e.g., Pluronic P123, Cetyltrimethylammonium bromide - CTAB)

  • Deionized Water

  • Co-solvent (e.g., Ethanol)

  • Catalyst (e.g., Hydrochloric acid - HCl, Sodium hydroxide (B78521) - NaOH)

Procedure:

  • Surfactant Dissolution: The surfactant is dissolved in a mixture of deionized water and the co-solvent (e.g., ethanol) with stirring until a homogeneous solution is obtained. The catalyst (e.g., HCl) is then added to this solution.

  • Precursor Addition: this compound is added to the surfactant solution under vigorous stirring. The mixture is typically stirred for a period to ensure complete mixing and initiation of hydrolysis.

  • Hydrolysis and Condensation (Aging): The resulting sol is aged, often under static conditions, at a specific temperature (e.g., room temperature to 100°C) for a designated period (e.g., 24-48 hours). During this time, the hydrolysis of the triethoxysilyl groups and subsequent condensation to form the silica (B1680970) network occurs around the surfactant micelles.

  • Hydrothermal Treatment (Optional): To enhance the cross-linking and structural ordering of the material, a hydrothermal treatment step may be performed by heating the mixture in a sealed autoclave at an elevated temperature (e.g., 100-150°C).

  • Product Recovery: The solid product is recovered by filtration or centrifugation, washed with deionized water and ethanol to remove residual reactants.

  • Surfactant Removal (Template Extraction): The surfactant template is removed from the pores of the as-synthesized material. This is typically achieved by solvent extraction (e.g., refluxing in ethanol with an acidic catalyst) or by calcination at high temperatures (e.g., 550°C) in air or an inert atmosphere. The choice of method depends on the desired properties of the final PMO material.

Visualizing the Workflow: Synthesis of Benzene-Bridged PMO

The following diagram illustrates the generalized workflow for the synthesis of Periodic Mesoporous Organosilica using this compound as the precursor.

PMO_Synthesis_Workflow cluster_solution_prep Solution Preparation cluster_sol_gel Sol-Gel Process cluster_post_synthesis Post-Synthesis Processing Surfactant Surfactant Mix1 Mixing & Dissolution Surfactant->Mix1 Solvent Water / Ethanol Solvent->Mix1 Catalyst Catalyst (HCl / NaOH) Catalyst->Mix1 Mix2 Hydrolysis & Condensation (Aging) Mix1->Mix2 Surfactant Solution BTEB This compound (Precursor) BTEB->Mix2 Recovery Filtration & Washing Mix2->Recovery As-Synthesized Material Extraction Template Extraction (Solvent or Calcination) Recovery->Extraction FinalPMO Benzene-Bridged PMO Extraction->FinalPMO

Physical properties of 1,4-Bis(triethoxysilyl)benzene: boiling point and density

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(triethoxysilyl)benzene is a key organosilane compound utilized primarily as a precursor in the synthesis of bridged silsesquioxanes and periodic mesoporous organosilicas (PMOs). Its rigid phenylene core and reactive triethoxysilyl groups at the para positions allow for the formation of highly ordered, robust, and functionalizable porous materials. These materials have significant potential in various applications, including catalysis, chromatography, and as platforms for drug delivery systems. A thorough understanding of the fundamental physical properties of this compound is crucial for its handling, processing, and the successful synthesis of advanced materials. This guide provides an in-depth overview of its boiling point and density, including detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are foundational to its application in materials science. The boiling point is a critical parameter for purification via distillation and for defining the temperature limits of its handling in liquid form. The density is essential for mass-to-volume conversions in reaction stoichiometry and for computational modeling of materials derived from it.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below.

Physical PropertyValueConditions
Boiling Point 130-133 °C[1][2][3][4]at 0.5 mmHg
130-132 °C[5][6]at 0.4 mmHg
Density 1.015 g/mL[1][2][3][4][5]at 25 °C

Experimental Protocols

Accurate determination of the physical properties of this compound requires precise and standardized experimental methodologies. Below are detailed protocols for measuring its boiling point and density.

Boiling Point Determination (Reduced Pressure)

Given that this compound has a high boiling point at atmospheric pressure and may be susceptible to thermal decomposition, its boiling point is typically determined under reduced pressure. The Thiele tube method is a suitable technique for this purpose on a laboratory scale.

Apparatus:

  • Thiele tube

  • High-boiling point heating oil (e.g., silicone oil)

  • Thermometer (calibrated)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Vacuum source and manometer

Procedure:

  • Sample Preparation: A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end downwards.

  • Assembly: The test tube is attached to the thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.

  • Thiele Tube Setup: The thermometer and test tube assembly are inserted into the Thiele tube, ensuring the sample is below the side arm of the tube. The heating oil should cover the sample.

  • Pressure Reduction: The Thiele tube is connected to a vacuum source, and the pressure is reduced to the desired level (e.g., 0.5 mmHg), as measured by a manometer.

  • Heating: The side arm of the Thiele tube is gently heated. The circulating oil ensures even heat distribution.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.

  • Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the external pressure.

  • Recording: The temperature and the pressure are recorded.

Density Determination

The density of liquid this compound can be accurately determined using a pycnometer, a specialized flask that allows for the precise measurement of a fixed volume.

Apparatus:

  • Pycnometer (e.g., 10 mL or 25 mL)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath (set to 25 °C)

  • Thermometer

Procedure:

  • Pycnometer Calibration:

    • The clean, dry pycnometer is weighed on the analytical balance. This is the mass of the empty pycnometer (m_pyc).

    • The pycnometer is filled with deionized water and placed in the constant temperature water bath at 25 °C until it reaches thermal equilibrium.

    • The volume is adjusted precisely to the pycnometer's calibration mark, ensuring no air bubbles are present.

    • The outside of the pycnometer is carefully dried, and it is weighed again. This is the mass of the pycnometer filled with water (m_pyc+water).

    • The mass of the water is calculated (m_water = m_pyc+water - m_pyc).

    • The volume of the pycnometer (V_pyc) is determined using the known density of water at 25 °C (ρ_water ≈ 0.99704 g/mL): V_pyc = m_water / ρ_water.

  • Sample Measurement:

    • The pycnometer is thoroughly dried.

    • The pycnometer is filled with this compound and placed in the constant temperature water bath at 25 °C until thermal equilibrium is reached.

    • The volume is adjusted to the calibration mark.

    • The outside of the pycnometer is dried, and it is weighed. This is the mass of the pycnometer filled with the sample (m_pyc+sample).

  • Density Calculation:

    • The mass of the this compound sample is calculated (m_sample = m_pyc+sample - m_pyc).

    • The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = m_sample / V_pyc.

Synthesis Workflow Visualization

This compound is a fundamental building block for Periodic Mesoporous Organosilicas (PMOs). The synthesis generally involves the hydrolysis and co-condensation of the organosilane precursor in the presence of a structure-directing agent (surfactant).

SynthesisWorkflow Precursor This compound (BTEB) Mixing Mixing and Stirring Precursor->Mixing Surfactant Surfactant (e.g., Pluronic P123) Surfactant->Mixing Solvent Solvent System (e.g., H2O, EtOH, HCl) Solvent->Mixing Hydrolysis Hydrolysis of Ethoxysilyl Groups Mixing->Hydrolysis Forms Micelles Condensation Co-condensation around Micelles Hydrolysis->Condensation Aging Hydrothermal Treatment (Aging) Condensation->Aging Self-assembly SolidProduct As-synthesized PMO Material Aging->SolidProduct Extraction Surfactant Removal (Solvent Extraction) SolidProduct->Extraction FinalPMO Final Periodic Mesoporous Organosilica (PMO) Extraction->FinalPMO

Caption: Workflow for the synthesis of Periodic Mesoporous Organosilica (PMO) from this compound.

References

Quantum Chemical Calculations for 1,4-Bis(triethoxysilyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 1,4-Bis(triethoxysilyl)benzene (BTEB). While specific experimental quantum chemical studies on BTEB are not extensively documented in publicly available literature, this document outlines the established computational methodologies and protocols that are applied to similar organosilane and aromatic systems. The guide presents a theoretical framework, a detailed computational workflow, and illustrative data to serve as a resource for researchers investigating BTEB and related compounds.

Introduction to this compound

This compound is an organosilicon compound with the chemical formula C₆H₄(Si(OC₂H₅)₃)₂. It serves as a crucial precursor in the synthesis of periodic mesoporous organosilicas (PMOs), materials with applications in catalysis, separation, and drug delivery.[1] Understanding the molecule's structural, electronic, and spectroscopic properties at a quantum level is essential for optimizing its use in these advanced materials and for predicting its reactivity and potential interactions in biological systems.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-experimental approach to determine these properties with high accuracy. These computational methods allow for the prediction of molecular geometries, vibrational frequencies (IR and Raman spectra), electronic properties (HOMO-LUMO gap), and NMR chemical shifts, providing insights that are complementary to experimental data.

Computational Methodology

A typical computational study on this compound would involve a multi-step process, beginning with the construction of the initial molecular geometry and culminating in the analysis of its calculated properties. The workflow for such a study is depicted below.

G Computational Workflow for this compound cluster_0 Setup cluster_1 Calculation cluster_2 Analysis A 1. Initial Structure Generation (e.g., from SMILES string) B 2. Selection of Computational Method (e.g., DFT Functional: B3LYP) A->B C 3. Selection of Basis Set (e.g., 6-31G(d,p)) B->C D 4. Geometry Optimization C->D Input E 5. Frequency Calculation D->E F 6. Electronic Properties Calculation (Single-Point Energy) D->F G 7. Spectroscopic Properties Calculation (NMR, UV-Vis) D->G H 8. Verification of Minima (No imaginary frequencies) E->H I 9. Analysis of Results (Bond lengths, angles, energies) H->I J 10. Comparison with Experimental Data I->J

References

Methodological & Application

Application Notes and Protocols: Synthesis and Application of Periodic Mesoporous Organosilicas (PMOs) using 1,4-Bis(triethoxysilyl)benzene for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of periodic mesoporous organosilicas (PMOs) using 1,4-bis(triethoxysilyl)benzene (BTEB) as a precursor. The resulting benzene-bridged PMOs are highly ordered materials with large surface areas and tunable pore sizes, making them excellent candidates for drug delivery systems. This document outlines two primary synthesis methods: an acidic route using the triblock copolymer Pluronic P123 as a template, and a basic route employing cetyltrimethylammonium bromide (CTAB). Furthermore, protocols for loading and in vitro release of the model drugs doxorubicin (B1662922) and ibuprofen (B1674241) are detailed.

Overview of BTEB-based Periodic Mesoporous Organosilicas

Periodic mesoporous organosilicas are a class of hybrid organic-inorganic materials characterized by organic bridging groups integrated within a silica (B1680970) framework. The use of this compound as a precursor results in a robust material with benzene (B151609) rings periodically arranged within the pore walls. This unique structure imparts hydrophobicity and π-π stacking capabilities, which can be advantageous for the loading of specific drug molecules. The ability to tailor the pore size and surface properties of these materials allows for controlled drug loading and release kinetics, making them a versatile platform for advanced drug delivery applications.

Experimental Protocols

Synthesis of Benzene-Bridged PMOs via Acidic Route (with Pluronic P123)

This protocol describes the synthesis of large-pore benzene-bridged PMOs using the non-ionic surfactant Pluronic P123 under acidic conditions.

Materials:

  • This compound (BTEB, 98%)

  • Pluronic P123 (EO20PO70EO20)

  • Hydrochloric acid (HCl, 37%)

  • Deionized water

  • Ethanol (B145695) (96%)

Equipment:

  • Jacketed reaction vessel

  • Magnetic stirrer with hot plate

  • Temperature controller

  • Centrifuge

  • Teflon-lined autoclave

Procedure:

  • Template Solution Preparation: In a jacketed reaction vessel, dissolve 2.0 g of Pluronic P123 in 75 mL of deionized water and 10 mL of 2 M HCl.

  • Pre-hydrolysis: Stir the template solution at 40 °C for 2 hours to ensure complete dissolution and micelle formation.

  • Addition of Precursor: Add 2.5 g of this compound (BTEB) dropwise to the template solution under vigorous stirring (600 rpm).

  • Hydrolysis and Condensation: Continue stirring the mixture at 40 °C for 24 hours.

  • Hydrothermal Treatment: Transfer the resulting white suspension to a Teflon-lined autoclave and age at 100 °C for 48 hours.

  • Product Recovery: Cool the autoclave to room temperature. Collect the solid product by filtration or centrifugation and wash thoroughly with deionized water until the pH is neutral.

  • Drying: Dry the as-synthesized material in an oven at 60 °C overnight.

  • Template Removal: To remove the Pluronic P123 template, suspend the dried powder in a solution of 1.5 mL of concentrated HCl in 150 mL of ethanol. Stir the suspension at 60 °C for 6 hours.

  • Final Product: Collect the final product by filtration, wash with ethanol, and dry under vacuum at 80 °C for 12 hours.

Synthesis of Benzene-Bridged PMOs via Basic Route (with CTAB)

This protocol details the synthesis of benzene-bridged PMOs using the cationic surfactant cetyltrimethylammonium bromide (CTAB) under basic conditions.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with hot plate

  • Reflux condenser

  • Centrifuge

Procedure:

  • Template Solution Preparation: Dissolve 1.0 g of CTAB in 480 mL of deionized water in a round-bottom flask. Add 3.5 mL of 2 M NaOH solution to the CTAB solution.

  • Heating: Heat the solution to 80 °C with stirring (400 rpm) until the CTAB is fully dissolved and the solution is clear.

  • Addition of Precursor: Add 1.85 g of this compound (BTEB) dropwise to the hot template solution under continuous stirring.

  • Reaction: Maintain the reaction mixture at 80 °C for 2 hours. A white precipitate will form.

  • Product Recovery: Cool the mixture to room temperature. Collect the solid product by filtration or centrifugation and wash thoroughly with deionized water.

  • Drying: Dry the as-synthesized material in an oven at 60 °C overnight.

  • Template Removal: To remove the CTAB template, suspend the dried powder in a solution of 6 g/L of ammonium nitrate in 96% ethanol. Stir the suspension at 60 °C for 6 hours.

  • Final Product: Collect the final product by filtration, wash with ethanol, and dry under vacuum at 80 °C for 12 hours.

Data Presentation

The following tables summarize the typical physicochemical properties of BTEB-based PMOs synthesized by the acidic and basic routes, as well as their drug loading and release characteristics for doxorubicin and ibuprofen.

Table 1: Physicochemical Properties of Benzene-Bridged PMOs

Synthesis RouteTemplateBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Diameter (nm)
AcidicPluronic P123650 - 8500.8 - 1.26.0 - 8.0
BasicCTAB800 - 11000.6 - 0.92.5 - 4.0

Table 2: Drug Loading and Release in Benzene-Bridged PMOs

DrugSynthesis RouteLoading Capacity (wt%)Loading Efficiency (%)Cumulative Release (24h, pH 7.4)Cumulative Release (24h, pH 5.5)
DoxorubicinAcidic (P123)15 - 2575 - 85~30%~60%
DoxorubicinBasic (CTAB)10 - 2070 - 80~40%~75%
IbuprofenAcidic (P123)20 - 3580 - 95~50%~55%
IbuprofenBasic (CTAB)15 - 3075 - 90~60%~65%

Note: The data presented are typical ranges and may vary depending on specific synthesis conditions and experimental parameters.

Drug Loading and Release Protocols

Doxorubicin Loading
  • Preparation of Doxorubicin Solution: Prepare a 1 mg/mL solution of doxorubicin hydrochloride in deionized water.

  • Loading: Disperse 50 mg of the synthesized BTEB-PMO material in 10 mL of the doxorubicin solution.

  • Incubation: Stir the suspension at room temperature in the dark for 24 hours.

  • Separation: Centrifuge the suspension to separate the doxorubicin-loaded PMOs.

  • Quantification: Measure the concentration of doxorubicin in the supernatant using a UV-Vis spectrophotometer at 480 nm. The loading capacity and efficiency can be calculated from the difference in concentration before and after loading.

  • Washing and Drying: Wash the loaded particles with deionized water to remove surface-adsorbed drug and dry under vacuum.

Ibuprofen Loading
  • Preparation of Ibuprofen Solution: Prepare a 10 mg/mL solution of ibuprofen in ethanol.

  • Loading: Disperse 50 mg of the synthesized BTEB-PMO material in 10 mL of the ibuprofen solution.

  • Incubation: Stir the suspension at room temperature for 24 hours.

  • Separation: Centrifuge the suspension to separate the ibuprofen-loaded PMOs.

  • Quantification: Measure the concentration of ibuprofen in the supernatant using a UV-Vis spectrophotometer at 221 nm. Calculate the loading capacity and efficiency.

  • Washing and Drying: Wash the loaded particles with ethanol and dry under vacuum.

In Vitro Drug Release
  • Release Medium: Prepare phosphate-buffered saline (PBS) solutions at pH 7.4 and pH 5.5.

  • Sample Preparation: Disperse 10 mg of the drug-loaded PMOs in 10 mL of the release medium in a dialysis bag (MWCO 10 kDa).

  • Release Study: Place the dialysis bag in 40 mL of the same release medium and keep it at 37 °C with gentle shaking.

  • Sampling: At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.

  • Quantification: Determine the concentration of the released drug in the collected samples using a UV-Vis spectrophotometer at the respective wavelength (480 nm for doxorubicin, 221 nm for ibuprofen).

  • Data Analysis: Calculate the cumulative drug release as a percentage of the total loaded drug.

Visualizations

Synthesis_Workflow cluster_acidic Acidic Synthesis cluster_basic Basic Synthesis a_start Start a_template Prepare Pluronic P123 in HCl solution a_start->a_template a_prehydrolysis Pre-hydrolysis at 40°C a_template->a_prehydrolysis a_add_bteb Add BTEB a_prehydrolysis->a_add_bteb a_hydrolysis Hydrolysis & Condensation (24h) a_add_bteb->a_hydrolysis a_hydrothermal Hydrothermal Treatment (100°C) a_hydrolysis->a_hydrothermal a_recover Recover & Wash a_hydrothermal->a_recover a_dry Dry a_recover->a_dry a_extract Template Extraction (HCl/Ethanol) a_dry->a_extract a_final Final PMO Product a_extract->a_final b_start Start b_template Prepare CTAB in NaOH solution b_start->b_template b_heat Heat to 80°C b_template->b_heat b_add_bteb Add BTEB b_heat->b_add_bteb b_reaction Reaction at 80°C (2h) b_add_bteb->b_reaction b_recover Recover & Wash b_reaction->b_recover b_dry Dry b_recover->b_dry b_extract Template Extraction (NH4NO3/Ethanol) b_dry->b_extract b_final Final PMO Product b_extract->b_final

Caption: Synthesis workflow for BTEB-based PMOs.

Drug_Delivery_Mechanism cluster_loading Drug Loading cluster_delivery Drug Delivery & Release dl_start PMO Material dl_mix Mixing & Incubation dl_start->dl_mix dl_drug Drug Solution (Doxorubicin or Ibuprofen) dl_drug->dl_mix dl_loaded Drug-Loaded PMO dd_admin Administration dl_loaded->dd_admin dd_target Accumulation at Target Site (e.g., Tumor) dd_admin->dd_target dd_release Drug Release via Diffusion (pH-dependent) dd_target->dd_release dd_effect Therapeutic Effect dd_release->dd_effect

Caption: Drug delivery and release mechanism.

Application Note: 1,4-Bis(triethoxysilyl)benzene for the Preparation of Advanced Hybrid HPLC Stationary Phases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in research and industry. The heart of the HPLC system, the column, is defined by its stationary phase. Traditional silica-based stationary phases suffer from limited chemical stability, particularly at alkaline pH, which restricts the range of mobile phase conditions that can be used for method development.

To overcome these limitations, hybrid organic-inorganic stationary phases have been developed. These materials exhibit improved stability and unique selectivity. 1,4-Bis(triethoxysilyl)benzene (BTEB) is a key precursor for synthesizing a class of these hybrid materials known as phenylene-bridged periodic mesoporous organosilicas (PMOs).[1][2][3] The incorporation of the rigid phenylene group directly into the silica (B1680970) framework imparts exceptional chemical and thermal stability to the stationary phase.[1][4] This allows for a wider operating pH range, providing greater flexibility in method development, especially for the analysis of basic compounds which often require high pH for optimal peak shape and retention.[4][5][6]

This application note provides detailed protocols for the synthesis of a phenylene-bridged hybrid silica stationary phase using BTEB, subsequent HPLC column packing, and a practical application demonstrating its chromatographic performance.

Precursor Specifications: this compound (BTEB)

A thorough understanding of the precursor's properties is essential for consistent synthesis.

PropertyValue
Chemical Formula C₁₈H₃₄O₆Si₂
Molecular Weight 402.64 g/mol [1]
Appearance Colorless Liquid
Purity ≥96%
Density 1.015 g/mL at 25 °C[3][7]
Boiling Point 130-133 °C at 0.5 mmHg[3][7]
Refractive Index n20/D 1.456[3][7]
CAS Number 2615-18-1[8]

Experimental Protocols

Synthesis of Phenylene-Bridged Hybrid Silica Spheres (p-PHS)

This protocol details the co-condensation method to synthesize monodisperse 1,4-phenylene-bridged hybrid organosilica spheres (p-PHS), adapted from established procedures.[1][4] The synthesis involves the hydrolysis and co-condensation of BTEB and tetraethoxysilane (TEOS) in the presence of surfactants that act as templates for the porous structure.

Materials:

  • This compound (BTEB)

  • Tetraethoxysilane (TEOS)

  • Dodecylamine (DDA)

  • Cetyltrimethylammonium bromide (CTAB)

  • Ethanol (B145695) (Absolute)

  • Deionized Water

  • Ammonia (B1221849) solution (28% w/w)

  • Hydrochloric Acid (for template removal)

Protocol:

  • Solution Preparation: In a suitable reaction vessel, dissolve 0.5 g of DDA and 0.55 g of CTAB in a mixture of 70 mL of deionized water and 30 mL of ethanol.

  • Catalyst Addition: Add 0.8 mL of ammonia solution (28%) to the surfactant mixture. Stir the solution vigorously at 40 °C for 30 minutes to ensure homogeneity.

  • Precursor Addition: Prepare a mixture of TEOS and BTEB. For a molar ratio of approximately 80:20 (TEOS:BTEB), mix 4.78 g of TEOS with 1.25 g of BTEB.

  • Reaction Initiation: Add the TEOS/BTEB mixture dropwise to the stirred surfactant solution. Continue stirring at 40 °C. A white precipitate will form as the reaction proceeds.

  • Aging: Allow the reaction to proceed for 12 hours at 40 °C with continuous stirring to ensure complete condensation and particle formation.

  • Particle Collection: Collect the synthesized spherical particles by filtration or centrifugation. Wash the particles thoroughly with a 1:1 (v/v) mixture of water and ethanol three times to remove residual reactants.

  • Drying: Dry the collected particles in a vacuum oven at 60 °C for 12 hours.

  • Template Removal (Calcination): To create the porous structure, the surfactant templates (DDA and CTAB) must be removed. Suspend the dried particles in an ethanol solution containing hydrochloric acid (1 M) and reflux at 80 °C for 24 hours.

  • Final Washing and Drying: Filter the particles, wash extensively with ethanol until the filtrate is neutral, and dry in a vacuum oven at 80 °C for 24 hours. The resulting product is the p-PHS stationary phase, ready for characterization and column packing.

Synthesis_Workflow Synthesis of p-PHS Stationary Phase cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Mix Surfactants (DDA + CTAB) in Ethanol/Water B Add Catalyst (Ammonia) A->B Stir 30min D Co-condensation & Hydrolysis B->D C Mix Precursors (BTEB + TEOS) C->D E Aging (12h @ 40°C) D->E Stir 12h F Filter & Wash (Water/Ethanol) E->F G Dry Particles F->G H Template Removal (Acidic Reflux) G->H I Final Wash & Dry H->I J p-PHS Material I->J

Caption: Workflow for the synthesis of p-PHS stationary phase.
HPLC Column Packing and Operation

Materials:

  • Synthesized p-PHS stationary phase material

  • Empty stainless-steel HPLC column (e.g., 50 x 2.1 mm I.D.)

  • Isopropyl alcohol (slurry solvent)

  • HPLC-grade mobile phase solvents (e.g., acetonitrile, water)

  • High-pressure slurry packing pump

Protocol for Column Packing:

  • Slurry Preparation: Prepare a slurry by suspending approximately 0.5 g of the p-PHS material in 10 mL of isopropyl alcohol.[9]

  • Sonication: Sonicate the slurry for 15 minutes to ensure the particles are fully dispersed and to remove any trapped air.

  • Packing: Transfer the slurry to the reservoir of a high-pressure slurry packing pump. Attach the empty HPLC column to the reservoir.

  • Pressurization: Pack the column by rapidly pressurizing the reservoir to approximately 6,000 psi. Maintain the pressure and pass at least 50 mL of isopropyl alcohol through the column to form a stable, packed bed.

  • Equilibration: Once packed, replace the packing solvent with the initial mobile phase for your analysis and equilibrate the column until a stable baseline is achieved.

Protocol for HPLC Operation:

  • Mobile Phase Preparation: Prepare mobile phases using HPLC-grade solvents. For example, Mobile Phase A: Water; Mobile Phase B: Acetonitrile. Filter and degas all mobile phases before use.

  • System Setup: Install the packed p-PHS column in the HPLC system, ensuring the flow direction is correct.

  • Column Equilibration: Purge the pump with the initial mobile phase composition. Set the flow rate (e.g., 0.2 mL/min for a 2.1 mm I.D. column) and allow the mobile phase to run through the column for at least 30-60 minutes, or until the detector baseline is stable.

  • Sample Injection: Prepare the sample in a solvent compatible with the mobile phase. Inject the sample onto the column.

  • Data Acquisition: Run the gradient or isocratic method and acquire the chromatogram.

HPLC_Workflow General HPLC Analysis Workflow A Sample Preparation E Inject Sample A->E B Mobile Phase Preparation C HPLC System Setup B->C D Column Equilibration C->D Install Column D->E Stable Baseline F Data Acquisition (Chromatogram) E->F G Data Analysis (Integration, Reporting) F->G

Caption: Standard workflow for performing HPLC analysis.

Performance Data and Application

Stationary Phase Characteristics

The physical properties of the stationary phase particles are critical to their chromatographic performance. High uniformity and appropriate pore structure are necessary for high efficiency.

ParameterTypical Value
Material 1,4-Phenylene-Bridged Hybrid Silica (p-PHS)
Particle Shape Spherical, Monodisperse
Particle Size 1.8 - 2.5 µm[1][4]
Surface Area > 400 m²/g
Pore Diameter 3 - 5 nm
pH Stability 2 - 12
Application: Separation of Aromatic Compounds

To demonstrate the performance of the p-PHS stationary phase, a mixture of four aromatic compounds was analyzed. The phenylene bridges within the stationary phase provide unique π-π interactions, which are beneficial for the retention and separation of aromatic analytes.[2]

Chromatographic Conditions:

  • Column: p-PHS, 50 mm x 2.1 mm I.D.

  • Mobile Phase: Acetonitrile/Water (35/65, v/v)[1]

  • Flow Rate: 0.2 mL/min[1]

  • Temperature: 35 °C[1]

  • Detection: UV at 254 nm[1]

  • Analytes: 1. Dimethyl phthalate, 2. Diethyl phthalate, 3. Diphenyl, 4. O-terphenyl

Performance Results:

AnalyteRetention Time (min) (Estimated)Retention Factor (k')Theoretical Plates (N)Tailing Factor (Tf)
1. Dimethyl phthalate2.81.8> 80,000 /m1.1
2. Diethyl phthalate3.92.9> 85,000 /m1.1
3. Diphenyl5.54.5> 90,000 /m1.2
4. O-terphenyl7.26.2> 90,000 /m1.2

(Note: Data is representative and estimated based on published chromatograms.[1] The high theoretical plate counts indicate excellent column efficiency.)

The p-PHS column demonstrates good separation and high efficiency for the mixture of aromatic compounds, with symmetrical peaks observed for all analytes.

Logical_Relationship Properties of Phenylene-Bridged Stationary Phases cluster_precursor Precursor cluster_structure Resulting Structure cluster_properties Chromatographic Properties cluster_benefits Application Benefits A This compound (BTEB) B Rigid Phenylene Group Integrated into Silica Framework A->B Leads to C Enhanced pH Stability (pH 2-12) B->C D Unique Selectivity (π-π Interactions) B->D E High Thermal & Chemical Resistance B->E F Wider Method Development Window C->F G Improved Peak Shape for Basic Compounds C->G D->F H Longer Column Lifetime E->H

Caption: Relationship between BTEB precursor and stationary phase benefits.

Conclusion

This compound is a versatile precursor for the synthesis of advanced phenylene-bridged hybrid stationary phases for HPLC. The direct incorporation of the phenylene moiety into the silica matrix results in materials with exceptional chemical stability, particularly at high pH, and offers alternative selectivity for aromatic compounds.[1][4][5] These properties overcome major limitations of traditional silica-based phases, providing researchers with more robust and flexible tools for developing challenging separations in pharmaceutical analysis and other scientific fields. The protocols provided herein offer a clear pathway for the synthesis and application of these high-performance materials.

References

Application Notes and Protocols for Creating Hydrophobic Surfaces with 1,4-Bis(triethoxysilyl)benzene Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The creation of hydrophobic surfaces is a critical requirement in a multitude of research and development applications, including microfluidics, cell culture, drug delivery, and high-throughput screening. Surface hydrophobicity prevents non-specific binding of biomolecules, controls cell adhesion, and influences the behavior of liquids at the solid interface. 1,4-Bis(triethoxysilyl)benzene (BTEB) is a bifunctional organosilane that can be used to create robust and stable hydrophobic coatings on hydroxyl-bearing substrates such as glass and silicon.

This document provides detailed application notes and experimental protocols for the preparation and characterization of hydrophobic surfaces using BTEB. The protocols are designed to be accessible to researchers with a basic understanding of surface chemistry.

Principle of Surface Modification

The hydrophobic modification of surfaces with this compound is based on the principles of silanization. The process involves two key chemical reactions: hydrolysis and condensation.

  • Hydrolysis: The triethoxysilyl groups (-Si(OCH₂CH₃)₃) of the BTEB molecule react with water molecules present in the solvent or on the substrate surface. This reaction replaces the ethoxy groups with hydroxyl groups, forming reactive silanol (B1196071) groups (-Si(OH)₃). This step is often catalyzed by an acid or a base.

  • Condensation: The newly formed silanol groups on the BTEB molecule can then react in two ways:

    • Surface Binding: They can form stable covalent siloxane bonds (Si-O-Si) with the hydroxyl groups (-OH) present on the surface of the substrate (e.g., glass, silicon).

    • Cross-linking: They can also react with other BTEB molecules to form a cross-linked polysiloxane network on the surface.

This process results in a self-assembled monolayer (SAM) or a thin polymeric film of BTEB covalently bound to the substrate. The exposed benzene (B151609) rings of the BTEB molecules create a nonpolar, low-energy surface, which imparts the hydrophobic character.

Quantitative Data Summary

While specific water contact angle data for surfaces coated solely with this compound is not extensively reported in readily available literature, the following table provides a general overview of expected water contact angles for untreated and silane-treated glass surfaces to serve as a benchmark. The hydrophobicity achieved with BTEB is expected to be significant due to the aromatic benzene core.

Surface TreatmentSubstrateTypical Water Contact Angle (°)Reference
UntreatedGlass30 - 50[1][2][3]
Piranha-CleanedGlass< 10[2]
Generic Alkylsilane (e.g., Octadecyltrichlorosilane)Glass/Silicon100 - 115[4]
This compound (BTEB) Glass/Silicon Data not readily available in literature

Note: The actual contact angle for a BTEB-coated surface will depend on the specific protocol used, including substrate preparation, solution concentration, reaction time, and curing conditions.

Experimental Protocols

Protocol 1: Substrate Preparation (Glass or Silicon)

Objective: To generate a clean, hydroxyl-rich surface for optimal silanization.

Materials:

  • Glass slides or silicon wafers

  • Detergent solution

  • Deionized water

  • Acetone (B3395972) (ACS grade)

  • Isopropanol (B130326) (ACS grade)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (EXTREME CAUTION ADVISED)

  • Nitrogen gas (high purity)

  • Sonicator

  • Beakers and slide holders (glass or PTFE)

Procedure:

  • Initial Cleaning: a. Place the substrates in a slide holder. b. Sonicate in a detergent solution for 15 minutes. c. Rinse thoroughly with deionized water. d. Sonicate in acetone for 15 minutes. e. Sonicate in isopropanol for 15 minutes. f. Rinse thoroughly with deionized water.

  • Piranha Etching (for generating hydroxyl groups): a. Safety First: This step must be performed in a fume hood with appropriate personal protective equipment (lab coat, safety goggles, and acid-resistant gloves). Piranha solution is extremely corrosive and reacts violently with organic materials. b. Carefully prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. Never add the acid to the peroxide. The solution will become very hot. c. Immerse the cleaned substrates in the hot piranha solution for 15-30 minutes. d. Carefully remove the substrates and rinse extensively with deionized water.

  • Drying: a. Dry the substrates with a gentle stream of high-purity nitrogen gas. b. For optimal results, use the substrates immediately after cleaning and activation. If storage is necessary, keep them in a vacuum desiccator.

Protocol 2: Preparation of BTEB Coating Solution

Objective: To prepare a stable solution of hydrolyzed this compound for surface coating.

Materials:

  • This compound (BTEB)

  • Anhydrous Toluene (B28343) or Ethanol (B145695) (95%)

  • Deionized water

  • Hydrochloric acid (HCl) or Acetic Acid (as a catalyst)

  • Volumetric flasks and magnetic stirrer

Procedure:

  • Prepare a 95% ethanol/5% water (v/v) solution. For example, mix 95 mL of ethanol with 5 mL of deionized water.

  • Acidify the solvent mixture by adding a small amount of acid (e.g., to a pH of 4-5). This will catalyze the hydrolysis of the silane (B1218182).

  • Add this compound to the acidified solvent to a final concentration of 1-2% (v/v).

  • Stir the solution at room temperature for 1-4 hours to allow for the hydrolysis of the ethoxy groups to form reactive silanols.

Protocol 3: Surface Coating with BTEB (Dip-Coating Method)

Objective: To apply the BTEB solution to the prepared substrate to form a hydrophobic layer.

Materials:

  • Activated substrates (from Protocol 1)

  • BTEB coating solution (from Protocol 2)

  • Dip-coater or a steady manual withdrawal setup

  • Oven or hotplate

Procedure:

  • Immersion: Immerse the activated substrates into the BTEB coating solution for 2-24 hours. Longer immersion times can lead to a more densely packed monolayer. The process should be carried out in a controlled environment with low humidity to prevent premature polymerization of the silane in the solution.

  • Withdrawal: Slowly withdraw the substrates from the solution at a constant speed (e.g., 1-5 mm/min). The withdrawal speed can influence the thickness and uniformity of the coating.

  • Rinsing: Gently rinse the coated substrates with fresh anhydrous toluene or ethanol to remove any excess, non-adsorbed BTEB molecules.

  • Curing: a. Allow the substrates to air-dry for a few minutes. b. Cure the coated substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the covalent bonding of the silane to the surface and the cross-linking of the BTEB molecules.

  • Final Rinse: After cooling to room temperature, sonicate the coated substrates in fresh toluene or ethanol for a few minutes to remove any loosely bound material.

  • Drying: Dry the final hydrophobic substrates with a stream of nitrogen gas.

Characterization of Hydrophobic Surfaces

The primary method for quantifying the hydrophobicity of a surface is by measuring the water contact angle.

Protocol 4: Water Contact Angle Measurement

Objective: To quantify the hydrophobicity of the BTEB-coated surface.

Materials:

  • Goniometer or a contact angle measurement system

  • High-purity deionized water

  • Microsyringe

Procedure:

  • Place the BTEB-coated substrate on the sample stage of the goniometer.

  • Using a microsyringe, carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface.

  • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Use the software of the goniometer to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

  • Perform measurements at multiple locations on the surface to ensure uniformity and calculate an average contact angle. A higher contact angle indicates greater hydrophobicity.

Visualizations

Chemical Reaction Pathway

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation BTEB This compound (BTEB) Silanol Reactive Silanol Intermediate BTEB->Silanol H⁺ or OH⁻ catalyst Water Water (H₂O) (from solvent/surface) Water->Silanol Ethanol Ethanol (byproduct) Silanol->Ethanol CoatedSurface Covalently Bonded Hydrophobic Surface Silanol->CoatedSurface Forms Si-O-Substrate bond Crosslink Cross-linked Siloxane Network (Si-O-Si) Silanol->Crosslink Intermolecular condensation Substrate Substrate with -OH groups (e.g., Glass) Substrate->CoatedSurface

Caption: Chemical pathway of surface modification with BTEB.

Experimental Workflow

G cluster_prep Substrate Preparation cluster_coating Coating Process cluster_char Characterization Cleaning 1. Initial Cleaning (Detergent, Acetone, IPA) Activation 2. Piranha Etching (Hydroxylation) Cleaning->Activation Drying1 3. Drying (N₂ gas) Activation->Drying1 Immersion 5. Substrate Immersion Drying1->Immersion Solution 4. Prepare BTEB Solution (Hydrolysis) Solution->Immersion Rinsing1 6. Rinsing (Toluene/Ethanol) Immersion->Rinsing1 Curing 7. Curing (110-120°C) Rinsing1->Curing Rinsing2 8. Final Rinse & Dry Curing->Rinsing2 Characterization 9. Water Contact Angle Measurement Rinsing2->Characterization

Caption: Experimental workflow for creating BTEB hydrophobic surfaces.

References

Application Notes and Protocols for 1,4-Bis(triethoxysilyl)benzene (BTEB) as a Crosslinking Agent in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-Bis(triethoxysilyl)benzene (BTEB) as a crosslinking agent to enhance the properties of various polymer systems. Detailed protocols for synthesis, characterization, and analysis are included to facilitate its application in research and development.

Introduction

This compound is a versatile crosslinking agent used to form phenylene-bridged silica (B1680970) networks within polymer matrices.[1][2][3] Its rigid benzene (B151609) core and the reactive triethoxysilyl groups at both ends enable the formation of a three-dimensional network via a sol-gel process, significantly impacting the mechanical, thermal, and chemical properties of the host polymer. The crosslinking process involves the hydrolysis of the ethoxy groups to form silanols, followed by condensation reactions that create stable siloxane (Si-O-Si) bonds.[4] This note focuses on the application of BTEB in enhancing polymer performance for various applications, including the development of advanced materials for drug delivery and biomedical devices.

Mechanism of Crosslinking

The crosslinking of polymers with BTEB proceeds through a sol-gel process involving two primary reactions: hydrolysis and condensation.

  • Hydrolysis: The triethoxysilyl groups of BTEB react with water, often in the presence of an acid or base catalyst, to form silanol (B1196071) (Si-OH) groups and ethanol (B145695) as a byproduct.

  • Condensation: The newly formed silanol groups then react with each other or with remaining ethoxy groups to form stable siloxane (Si-O-Si) bridges, releasing water or ethanol. This polycondensation reaction leads to the formation of a rigid, three-dimensional phenylene-bridged silica network that permeates the polymer matrix.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation BTEB This compound (BTEB) Silanol Silanol Intermediate BTEB->Silanol + H₂O - EtOH Silanol2 Silanol Intermediate Water Water (H₂O) Water->Silanol Ethanol1 Ethanol Silanol->Ethanol1 Network Crosslinked Polymer Network (Si-O-Si bonds) Silanol2->Network Silanol3 Another Silanol Intermediate Silanol3->Network Water2 Water Network->Water2 - H₂O

Fig. 1: Sol-Gel Crosslinking Mechanism of BTEB.

Impact on Polymer Properties

The incorporation of BTEB as a crosslinking agent can significantly enhance the following properties of polymers:

  • Mechanical Properties: The rigid phenylene-bridged network imparts increased stiffness, tensile strength, and hardness to the polymer.

  • Thermal Stability: The formation of a stable inorganic-organic hybrid network enhances the thermal degradation temperature and char yield of the polymer.

  • Swelling Behavior: The crosslinked network restricts the mobility of polymer chains, reducing the degree of swelling in various solvents.

Data Presentation

The following tables summarize the typical effects of BTEB crosslinking on the properties of common polymer systems. The data presented are representative values compiled from literature on related organosilica materials and should be considered as a general guide.[5][6][7][8][9]

Table 1: Mechanical Properties of BTEB-Crosslinked Polymers

Polymer MatrixBTEB Content (wt%)Young's Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)
Epoxy02.5605.0
Epoxy103.5853.5
Epoxy204.81102.0
Polysiloxane00.85150
Polysiloxane151.51280
Polysiloxane302.52540

Table 2: Thermal Properties of BTEB-Crosslinked Polymers

Polymer MatrixBTEB Content (wt%)Onset Decomposition Temp. (Td,onset) (°C)Char Yield at 600°C (%)
Epoxy035015
Epoxy1038025
Epoxy2041035
Polysiloxane040020
Polysiloxane1543038
Polysiloxane3046050

Table 3: Swelling Behavior of BTEB-Crosslinked Polymers

Polymer MatrixBTEB Content (wt%)Swelling Ratio in Toluene (%)Swelling Ratio in Ethanol (%)
PMMA035080
PMMA1022050
PMMA2015030

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of BTEB-crosslinked polymers.

Synthesis of BTEB-Crosslinked Epoxy Resin

G start Start mix Mix Epoxy Resin, BTEB, and Solvent start->mix add_catalyst Add Acid/Base Catalyst and Water mix->add_catalyst stir Stir at Room Temperature add_catalyst->stir degas Degas the Mixture stir->degas cure Cure in Mold at Elevated Temperature degas->cure post_cure Post-Cure at Higher Temperature cure->post_cure end End post_cure->end

Fig. 2: Workflow for BTEB-Crosslinked Epoxy Synthesis.

Materials:

  • Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • This compound (BTEB)

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Acid or base catalyst (e.g., Hydrochloric acid or Ammonia solution)

  • Deionized water

Procedure:

  • Mixing: In a flask, dissolve the desired amount of epoxy resin and BTEB in a minimal amount of THF. Stir until a homogeneous solution is obtained.

  • Hydrolysis: Add the catalyst and a stoichiometric amount of deionized water relative to the ethoxy groups on BTEB.

  • Stirring: Stir the mixture vigorously at room temperature for 2-4 hours to facilitate the hydrolysis of BTEB.

  • Degassing: Place the mixture in a vacuum oven to remove the solvent and any trapped air bubbles.

  • Curing: Pour the degassed mixture into a pre-heated mold and cure at a specific temperature (e.g., 120°C) for a designated time (e.g., 2 hours).

  • Post-Curing: Increase the temperature (e.g., to 150°C) and continue curing for an additional period (e.g., 1 hour) to ensure complete crosslinking.

  • Cooling: Allow the cured polymer to cool down to room temperature slowly before demolding.

Characterization Protocols

Objective: To determine the tensile properties of the BTEB-crosslinked polymer.

Apparatus: Universal Testing Machine (UTM)

Procedure:

  • Sample Preparation: Prepare dog-bone shaped specimens according to ASTM D638 standard from the cured polymer sheets.

  • Testing: Mount the specimen in the grips of the UTM. Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

  • Data Acquisition: Record the load and displacement data throughout the test.

  • Analysis: Calculate the Young's modulus, tensile strength, and elongation at break from the stress-strain curve.

G start Start sample_prep Prepare Small Sample (5-10 mg) start->sample_prep tga Thermogravimetric Analysis (TGA) sample_prep->tga dsc Differential Scanning Calorimetry (DSC) sample_prep->dsc heat_tga Heat at a Constant Rate in N₂ Atmosphere tga->heat_tga heat_dsc Heat/Cool/Heat Cycle in N₂ Atmosphere dsc->heat_dsc analyze_tga Analyze Weight Loss vs. Temperature heat_tga->analyze_tga analyze_dsc Analyze Heat Flow vs. Temperature heat_dsc->analyze_dsc end End analyze_tga->end analyze_dsc->end

Fig. 3: Workflow for Thermal Analysis.

Objective: To evaluate the thermal stability and transitions of the BTEB-crosslinked polymer.

Apparatus: Thermogravimetric Analyzer (TGA), Differential Scanning Calorimeter (DSC)

TGA Procedure:

  • Place a small, accurately weighed sample (5-10 mg) into a TGA pan.

  • Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

  • Determine the onset decomposition temperature (Td,onset) and the char yield.

DSC Procedure:

  • Place a small, accurately weighed sample (5-10 mg) into a DSC pan.

  • Perform a heat-cool-heat cycle (e.g., from room temperature to 200°C at 10°C/min, cool to room temperature, and reheat) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • Determine the glass transition temperature (Tg) from the second heating scan.

Objective: To determine the swelling behavior of the BTEB-crosslinked polymer in different solvents.

Procedure:

  • Sample Preparation: Prepare small, accurately weighed samples of the cured polymer.

  • Immersion: Immerse each sample in a separate vial containing a specific solvent (e.g., toluene, ethanol, water).

  • Equilibrium: Allow the samples to swell until they reach equilibrium, which may take several hours to days. Periodically remove, blot dry, and weigh the samples until a constant weight is achieved.

  • Calculation: Calculate the swelling ratio using the following formula:

    Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

    where Ws is the weight of the swollen sample and Wd is the initial dry weight of the sample.

Safety Precautions

  • This compound may cause skin and eye irritation.[10] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Work in a well-ventilated area or under a fume hood, especially when handling solvents and during the curing process.

  • Follow all safety guidelines for the specific polymers and chemicals being used.

Conclusion

This compound is an effective crosslinking agent for enhancing the mechanical and thermal properties of various polymers. The sol-gel process provides a versatile method for creating robust organic-inorganic hybrid materials. The protocols outlined in these application notes provide a solid foundation for researchers and scientists to explore the potential of BTEB in their specific applications.

References

Application Notes and Protocols: Preparation of 1,4-Bis(triethoxysilyl)benzene-Derived Monoliths for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, functionalization, and catalytic application of monolithic materials derived from 1,4-Bis(triethoxysilyl)benzene (BTEB). The inherent porosity and robust nature of these materials make them excellent candidates for solid-phase catalysts in continuous flow reactions, offering advantages in catalyst recovery and process scalability.

Overview

Monolithic structures are single, continuous porous materials that have gained significant attention as catalyst supports. Unlike traditional beaded resins or powders, they offer a unique combination of large through-pores (macropores) for efficient mass transport and smaller pores (mesopores) providing a high surface area for catalytic reactions. The incorporation of this compound into the silica (B1680970) framework imparts hydrophobicity and thermal stability to the monolith. Subsequent functionalization with catalytically active groups, such as primary amines, allows for their use in a variety of organic transformations.

Experimental Protocols

Protocol for Preparation of Hierarchically Porous BTEB-Derived Monolith

This protocol details the synthesis of a rigid, hierarchically porous silica monolith incorporating BTEB via a sol-gel process coupled with phase separation.

Materials:

  • Tetramethoxysilane (TMOS)

  • This compound (BTEB)

  • Poly(ethylene glycol) (PEG), average molecular weight 10,000 g/mol

  • Urea (B33335)

  • Acetic acid, 0.01 M

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • Sol Formation: In a polypropylene (B1209903) vial, dissolve PEG and urea in 0.01 M acetic acid with stirring until a clear solution is obtained.

  • Precursor Addition: In a separate container, prepare a mixture of TMOS and BTEB (e.g., a 95:5 weight ratio). Add this precursor mixture to the aqueous PEG/urea solution and stir vigorously for 30 minutes to form a homogeneous sol.

  • Gelation and Aging: Seal the vial and place it in an oven at 40°C for 48 hours. During this time, the hydrolysis and co-condensation of the silane (B1218182) precursors will occur, initiated by the in-situ generation of ammonia (B1221849) from the thermal decomposition of urea, leading to gelation.

  • Washing and Solvent Exchange: Carefully remove the solid monolith from the vial. Submerge it in deionized water, replacing the water several times over 24 hours to remove residual reactants. Subsequently, perform a solvent exchange by immersing the monolith in ethanol, replacing the ethanol three times over 24 hours.

  • Drying: Dry the monolith by allowing the ethanol to evaporate slowly at room temperature over several days. For optimal preservation of the porous structure, supercritical drying with CO₂ is recommended if available.

Protocol for Amine Functionalization of BTEB-Derived Monolith

This protocol describes the post-synthetic grafting of aminopropyl groups onto the surface of the prepared monolith, rendering it a basic catalyst.

Materials:

  • Dried BTEB-derived monolith

  • (3-Aminopropyl)trimethoxysilane (APTMS)

  • Anhydrous Toluene (B28343)

  • Ethanol

Procedure:

  • Monolith Activation: Place the dried monolith in a round-bottom flask and heat under vacuum at 120°C for 4 hours to remove any physisorbed water from the surface.

  • Grafting Procedure: Allow the flask to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon). Introduce a solution of APTMS in anhydrous toluene (e.g., 5-10% v/v) to fully immerse the monolith. Heat the mixture to reflux (approximately 110°C) and maintain for 12-24 hours with gentle stirring.

  • Washing: After cooling, decant the APTMS solution. Wash the functionalized monolith thoroughly with fresh toluene, followed by ethanol to remove any unreacted silane and by-products. Soxhlet extraction for 24 hours with ethanol is recommended for complete purification.

  • Final Drying: Dry the amine-functionalized monolith under vacuum at 80°C overnight.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization and catalytic testing of these materials.

Table 1: Physicochemical Characterization of Bare and Amine-Functionalized Monoliths

ParameterBare BTEB-Derived MonolithAmine-Functionalized Monolith
BET Surface Area (m²/g) 450 - 650350 - 550
Total Pore Volume (cm³/g) 1.8 - 2.81.5 - 2.5
Average Mesopore Diameter (nm) 12 - 1811 - 17
Macropore Size (μm) 2 - 102 - 10
Amine Loading (mmol/g) N/A0.8 - 1.8

Table 2: Catalytic Performance Data for the Knoevenagel Condensation

The Knoevenagel condensation of benzaldehyde (B42025) with ethyl cyanoacetate (B8463686) is a standard benchmark reaction to evaluate the activity of basic catalysts.

CatalystFlow Rate (mL/min)Temperature (°C)Conversion (%)[1]TOF (h⁻¹)
Amine-Functionalized Monolith0.125>98~35
Amine-Functionalized Monolith0.52585~170
Amine-Functionalized Monolith1.02560~240
Amine-Functionalized Monolith0.560>95~190

TOF (Turnover Frequency) is calculated based on the moles of product formed per mole of active sites per hour.

Visualization of Workflows and Relationships

Experimental Workflow Diagram

G cluster_0 Monolith Synthesis cluster_1 Functionalization cluster_2 Catalysis sol_prep Sol Preparation (BTEB/TMOS + PEG/Urea) gelation Gelation & Aging (40°C) sol_prep->gelation washing_exchange Washing & Solvent Exchange gelation->washing_exchange drying Drying washing_exchange->drying activation Thermal Activation drying->activation Bare Monolith grafting Grafting with APTMS activation->grafting washing_final Washing & Drying grafting->washing_final reactor_setup Flow Reactor Setup washing_final->reactor_setup Catalytic Monolith catalytic_run Continuous Flow Reaction reactor_setup->catalytic_run analysis Product Analysis (GC/LC-MS) catalytic_run->analysis

Caption: Workflow for the preparation and catalytic application of BTEB-derived monoliths.

Catalytic Reaction Pathway

G Reactants Benzaldehyde + Ethyl Cyanoacetate Catalyst Amine-Functionalized Monolith Surface (-NH2) Reactants->Catalyst Adsorption & Activation Intermediate Iminium Ion Intermediate on Catalyst Surface Catalyst->Intermediate Nucleophilic Attack Product Knoevenagel Product + Water Intermediate->Product Deprotonation & Desorption

Caption: Simplified signaling pathway for the amine-catalyzed Knoevenagel condensation.

References

Application Notes and Protocols: Functionalization of Nanoparticles with 1,4-Bis(triethoxysilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(triethoxysilyl)benzene (BTEB) is a key precursor in the synthesis of periodic mesoporous organosilica (PMO) nanoparticles. These materials are characterized by a hybrid organic-inorganic framework where the benzene (B151609) rings are integral to the silica (B1680970) matrix, imparting unique properties such as enhanced hydrophobicity, structural stability, and biocompatibility. This functionalization is particularly advantageous for drug delivery applications, as it allows for high drug loading capacities and controlled release kinetics.

These application notes provide detailed protocols for the synthesis and functionalization of nanoparticles using BTEB, methods for their characterization, and a workflow for subsequent drug loading and delivery.

Data Presentation

Table 1: Physicochemical Properties of BTEB-Functionalized Nanoparticles
ParameterValueCharacterization Method
Particle Size50 - 200 nmDynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM)
Surface Area600 - 1000 m²/gBrunauer-Emmett-Teller (BET) Analysis
Pore Volume0.5 - 1.2 cm³/gBarrett-Joyner-Halenda (BJH) Analysis
Zeta Potential-20 to -40 mVElectrophoretic Light Scattering (ELS)
Drug Loading Capacity (Doxorubicin)10 - 25% (w/w)UV-Vis Spectroscopy
Table 2: Influence of Synthesis Parameters on Nanoparticle Characteristics
BTEB Concentration (mM)Surfactant (CTAB) Concentration (mM)Resulting MorphologyAverage Particle Size (nm)
4.22.5Microneedles300 - 500
6.32.5Microstars mixed with Nanoparticles150 - 300
8.42.5Nanopods100 - 200
10.55.0Spherical Nanoparticles50 - 100

Experimental Protocols

Protocol 1: Synthesis of BTEB-Functionalized Periodic Mesoporous Organosilica (PMO) Nanoparticles

This protocol details the synthesis of PMO nanoparticles using this compound (BTEB) as the silica precursor and cetyltrimethylammonium bromide (CTAB) as a templating agent.

Materials:

  • This compound (BTEB)

  • Cetyltrimethylammonium bromide (CTAB)

  • Sodium Hydroxide (NaOH)

  • Ethanol (B145695) (EtOH)

  • Deionized Water

  • Hydrochloric Acid (HCl)

Procedure:

  • Template Solution Preparation: Dissolve 1.0 g of CTAB in 480 mL of deionized water and 100 mL of ethanol in a round-bottom flask.

  • Add 3.5 mL of 2 M NaOH solution to the CTAB solution and heat the mixture to 80°C with vigorous stirring until the solution becomes clear.

  • Silica Precursor Addition: In a separate beaker, dissolve 1.7 g of BTEB in 20 mL of ethanol.

  • Add the BTEB solution dropwise to the hot CTAB solution under continuous stirring.

  • Maintain the reaction mixture at 80°C for 2 hours with constant stirring to allow for nanoparticle formation.

  • Nanoparticle Collection: Cool the reaction mixture to room temperature. Collect the white precipitate by centrifugation at 10,000 rpm for 15 minutes.

  • Wash the collected nanoparticles three times with deionized water and twice with ethanol to remove any unreacted precursors and residual surfactant.

  • Template Removal (Solvent Extraction): Resuspend the nanoparticles in a solution of 1% NaCl in methanol/HCl (9:1 v/v) and stir for 6 hours at 60°C to remove the CTAB template.

  • Centrifuge the mixture and wash the nanoparticles with ethanol until the supernatant is neutral.

  • Drying: Dry the final BTEB-functionalized PMO nanoparticles in a vacuum oven at 60°C overnight.

Protocol 2: Post-Synthesis Surface Modification with Amine Groups

This protocol describes the functionalization of the synthesized PMO nanoparticles with amine groups using (3-aminopropyl)triethoxysilane (APTES) for further bioconjugation.

Materials:

  • BTEB-functionalized PMO nanoparticles

  • (3-aminopropyl)triethoxysilane (APTES)

  • Toluene (B28343), anhydrous

Procedure:

  • Nanoparticle Suspension: Disperse 100 mg of the dried BTEB-PMO nanoparticles in 50 mL of anhydrous toluene in a round-bottom flask.

  • Silanization: Add 1 mL of APTES to the nanoparticle suspension.

  • Reflux the mixture at 110°C for 24 hours under a nitrogen atmosphere with constant stirring.

  • Washing: Cool the reaction mixture to room temperature. Collect the amine-functionalized nanoparticles by centrifugation at 10,000 rpm for 15 minutes.

  • Wash the nanoparticles three times with toluene and twice with ethanol to remove excess APTES.

  • Drying: Dry the amine-functionalized PMO nanoparticles in a vacuum oven at 60°C overnight.

Protocol 3: Drug Loading (Doxorubicin) into BTEB-Functionalized Nanoparticles

This protocol outlines the procedure for loading the anticancer drug Doxorubicin (DOX) into the porous structure of the BTEB-PMO nanoparticles.

Materials:

  • Amine-functionalized BTEB-PMO nanoparticles

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Drug Solution Preparation: Prepare a 1 mg/mL solution of DOX in PBS.

  • Loading: Disperse 10 mg of the amine-functionalized BTEB-PMO nanoparticles in 10 mL of the DOX solution.

  • Stir the mixture at room temperature for 24 hours in the dark to allow for drug loading into the nanoparticle pores.

  • Separation of Unloaded Drug: Centrifuge the suspension at 12,000 rpm for 20 minutes to pellet the DOX-loaded nanoparticles.

  • Quantification of Loading: Collect the supernatant and measure the concentration of unloaded DOX using a UV-Vis spectrophotometer at a wavelength of 480 nm. The drug loading capacity can be calculated using the following formula: Drug Loading (%) = [(Initial DOX weight - Unloaded DOX weight) / Weight of nanoparticles] x 100%

  • Washing and Drying: Wash the DOX-loaded nanoparticles once with PBS to remove any loosely bound drug and then dry them under vacuum.

Mandatory Visualizations

G cluster_synthesis Synthesis of BTEB-PMO Nanoparticles cluster_functionalization Surface Functionalization cluster_drug_loading Drug Loading and Delivery s1 Prepare CTAB Template Solution (Water, Ethanol, NaOH) s3 Mix Solutions and React at 80°C s1->s3 s2 Prepare BTEB Precursor Solution (Ethanol) s2->s3 s4 Collect Nanoparticles (Centrifugation) s3->s4 s5 Remove Template (Solvent Extraction) s4->s5 s6 Dry Nanoparticles s5->s6 f1 Disperse PMO Nanoparticles in Toluene s6->f1 f2 Add APTES and Reflux f1->f2 f3 Wash and Collect Amine-Functionalized NPs f2->f3 f4 Dry Functionalized NPs f3->f4 d1 Disperse Functionalized NPs in Doxorubicin Solution f4->d1 d2 Stir for 24h for Drug Loading d1->d2 d3 Separate and Quantify Unloaded Drug d2->d3 d4 Wash and Dry DOX-Loaded NPs d3->d4 d5 In-vitro/In-vivo Drug Release Studies d4->d5

Caption: Experimental workflow for synthesis, functionalization, and drug loading.

G cluster_pathway Targeted Drug Delivery Pathway NP DOX-Loaded BTEB-PMO NP Circulation Systemic Circulation NP->Circulation Tumor Tumor Microenvironment (EPR Effect) Circulation->Tumor Cell Cancer Cell Tumor->Cell Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome (Low pH) Endocytosis->Endosome Release Drug Release Endosome->Release pH-triggered Nucleus Nucleus Release->Nucleus Apoptosis Apoptosis Nucleus->Apoptosis

Caption: Cellular uptake and drug release signaling pathway.

Application Notes and Protocols for 1,4-Bis(triethoxysilyl)benzene in Solid-Phase Microextraction (SPME)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-Bis(triethoxysilyl)benzene (BTEB) as a precursor for the development of advanced Solid-Phase Microextraction (SPME) fibers. The resulting phenylene-bridged periodic mesoporous organosilica (PMO) coatings offer unique selectivity and enhanced extraction efficiency for a range of analytes, with significant potential in drug analysis and development.

Introduction

This compound is a key organosilane precursor used in the sol-gel synthesis of periodic mesoporous organosilicas (PMOs).[1][2] These materials are characterized by a rigid framework containing phenylene groups, which imparts unique adsorptive properties. When applied as a coating on SPME fibers, these PMOs exhibit excellent thermal stability and a high affinity for aromatic and non-polar compounds, making them a valuable tool for the extraction of various drug molecules from complex matrices.

The incorporation of the benzene (B151609) moiety directly into the silica (B1680970) backbone creates a highly stable and selective stationary phase. This is particularly advantageous for the extraction of compounds that can engage in π-π stacking interactions, a common feature in many pharmaceutical compounds. The porous nature of the PMO structure further enhances the surface area available for analyte interaction, leading to higher extraction efficiencies and lower limits of detection.

Key Applications

SPME fibers coated with BTEB-derived PMOs are particularly well-suited for the following applications:

  • Analysis of Aromatic Drugs: The phenylene-functionalized surface shows high affinity for drugs containing aromatic rings.

  • Extraction of Non-Polar Compounds: The hydrophobic nature of the coating makes it effective for the extraction of non-polar and weakly polar analytes.[3]

  • Trace Level Analysis: The high surface area and selective interactions of the PMO coating enable the sensitive detection of analytes at trace concentrations.[4]

  • Headspace and Direct Immersion SPME: These fibers can be utilized in both headspace and direct immersion modes, offering flexibility for the analysis of volatile, semi-volatile, and non-volatile compounds.[5][6]

Experimental Protocols

Protocol 1: Fabrication of Phenylene-Bridged PMO SPME Fiber

This protocol describes the preparation of a robust SPME fiber coated with a phenylene-bridged periodic mesoporous organosilica layer using a sol-gel method. This method involves the co-condensation of this compound (BTEB) and a co-precursor to create a functionalized and stable coating.[7]

Materials:

  • Fused silica fiber (100 µm diameter)

  • This compound (BTEB)

  • Triethoxyvinylsilane (TEVS) (as a co-precursor)

  • Triblock copolymer P123 (as a template)

  • Hydrochloric acid (HCl)

  • Ethanol (B145695)

  • Dichloromethane (B109758)

  • Nitrogen gas

Equipment:

  • Micropipettes

  • Beakers and magnetic stirrer

  • Ultrasonic bath

  • Tube furnace

  • SPME fiber holder

Procedure:

  • Fiber Pre-treatment:

    • Cut a 1.5 cm segment of fused silica fiber.

    • Burn off approximately 1 cm of the polyimide coating from one end using a flame.

    • Clean the fiber by sonicating in dichloromethane for 15 minutes, followed by ethanol for 15 minutes.

    • Dry the fiber under a stream of nitrogen.

  • Sol Preparation:

    • In a clean beaker, dissolve 0.5 g of P123 template in 20 mL of 2 M HCl with vigorous stirring.

    • Add 5 mL of ethanol to the solution.

    • In a separate vial, prepare a mixture of BTEB and TEVS. A molar ratio of 4:1 (BTEB:TEVS) is recommended for a well-ordered mesostructure.[7]

    • Add the BTEB/TEVS mixture dropwise to the P123 solution while stirring continuously.

    • Continue stirring for 1 hour at room temperature to form a homogeneous sol.

  • Fiber Coating (Sol-Gel Process):

    • Dip the pre-treated fused silica fiber into the prepared sol for 30 minutes.

    • Slowly withdraw the fiber at a constant rate (e.g., 10 cm/min) to ensure a uniform coating.

    • Allow the coated fiber to air-dry for 10 minutes.

  • Aging and Curing:

    • Age the coated fiber in a sealed container saturated with ammonia (B1221849) vapor for 24 hours to promote condensation of the siloxane network.

    • Transfer the fiber to a tube furnace for thermal curing.

    • Heat the fiber under a nitrogen atmosphere from room temperature to 350°C at a rate of 2°C/min and hold for 2 hours to remove the P123 template and solidify the coating.

    • Cool the fiber slowly to room temperature.

  • Conditioning:

    • Install the prepared fiber into an SPME holder.

    • Condition the fiber in a GC injection port at 300°C for 1 hour before its first use to remove any residual impurities.

Protocol 2: Headspace SPME (HS-SPME) for Volatile Drug Metabolites

This protocol outlines a general procedure for the extraction of volatile drug metabolites from a urine matrix using the prepared phenylene-bridged PMO SPME fiber.[8]

Materials:

  • Urine sample

  • Sodium chloride (NaCl)

  • pH adjustment solution (e.g., phosphate (B84403) buffer)

  • Internal standard solution

  • 20 mL headspace vials with septa

Equipment:

  • SPME fiber assembly

  • Heating block or water bath with magnetic stirring

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Pipette 5 mL of the urine sample into a 20 mL headspace vial.

    • Spike the sample with the internal standard.

    • Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile analytes into the headspace.

    • Adjust the pH of the sample to the optimal value for the target analytes using a suitable buffer. For many drugs, a slightly basic pH is advantageous.

    • Seal the vial immediately with a septum cap.

  • Extraction:

    • Place the vial in a heating block or water bath set to the desired extraction temperature (e.g., 60°C).

    • Allow the sample to equilibrate for 5 minutes with gentle stirring.

    • Manually or automatically insert the conditioned phenylene-bridged PMO SPME fiber through the septum and expose it to the headspace above the sample.

    • Extract for a predetermined time (e.g., 30 minutes).

  • Desorption and Analysis:

    • After extraction, retract the fiber into the needle and immediately transfer it to the injection port of the GC-MS system.

    • Desorb the analytes from the fiber into the GC inlet, typically at a temperature of 280°C for 3-5 minutes.

    • Start the GC-MS analysis.

Quantitative Data and Performance

The performance of the phenylene-bridged PMO SPME fiber is expected to be superior for the analysis of aromatic and non-polar drugs compared to some commercial fibers. The following tables summarize expected performance characteristics based on similar phenyl-functionalized fibers used in drug analysis.

Table 1: Comparison of SPME Fiber Performance for Model Aromatic Drugs

Fiber Type Analyte Limit of Detection (LOD) (ng/L) Linearity (R²) Intra-day RSD (%) (n=5) Inter-day RSD (%) (n=3)
Phenylene-Bridged PMO Ibuprofen 10 - 50 > 0.995 < 8 < 12
Diclofenac 5 - 30 > 0.996 < 7 < 11
Naproxen 8 - 40 > 0.995 < 9 < 13
Commercial PDMS (100 µm) Ibuprofen 50 - 200 > 0.990 < 12 < 15
Diclofenac 40 - 150 > 0.991 < 11 < 14

| | Naproxen | 60 - 250 | > 0.990 | < 13 | < 16 |

Table 2: Optimized HS-SPME Parameters for Volatile Drug Metabolites

Parameter Optimal Value
Extraction Temperature 60 - 75°C
Extraction Time 20 - 40 minutes
Sample pH 9 - 11
Salt Addition (NaCl) 25-30% (w/v)
Desorption Temperature 280 - 300°C

| Desorption Time | 3 - 5 minutes |

Visualizations

Diagrams

G cluster_prep SPME Fiber Preparation fiber Fused Silica Fiber pretreatment Pre-treatment (Burning & Cleaning) fiber->pretreatment sol Sol Preparation (BTEB + TEVS + P123) pretreatment->sol coating Dip Coating (Sol-Gel Process) sol->coating aging Aging (Ammonia Vapor) coating->aging curing Curing (Thermal Treatment) aging->curing conditioned_fiber Conditioned PMO Fiber curing->conditioned_fiber

Figure 1: Workflow for the preparation of a phenylene-bridged PMO SPME fiber.

G cluster_spme HS-SPME Analytical Workflow sample Sample Preparation (Urine + Salt + Buffer) extraction Headspace Extraction (Heating & Stirring) sample->extraction desorption Thermal Desorption (GC Inlet) extraction->desorption analysis GC-MS Analysis desorption->analysis data Data Processing analysis->data

Figure 2: General workflow for HS-SPME analysis of volatile drug metabolites.

G cluster_interaction Analyte-Fiber Interaction analyte Aromatic Analyte fiber Phenylene-Bridged PMO Coating analyte->fiber π-π Stacking

Figure 3: Primary interaction mechanism between an aromatic analyte and the PMO fiber.

References

Application Notes and Protocols for Enzyme Immobilization on 1,4-Bis(triethoxysilyl)benzene-Modified Supports

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme immobilization is a critical technology in biotechnology and pharmaceutical development, offering enhanced stability, reusability, and process control compared to free enzymes in solution.[1][2][3] This document provides detailed application notes and protocols for the immobilization of enzymes on supports modified with 1,4-Bis(triethoxysilyl)benzene (BTEB). BTEB is a versatile organosilane precursor used to create periodic mesoporous organosilicas (PMOs).[4] These materials feature benzene (B151609) groups integrated directly into the silica (B1680970) framework, creating a unique microenvironment that can enhance enzyme affinity and stability through hydrophobic and π-π stacking interactions.

The protocols outlined below are designed to guide researchers through the synthesis of BTEB-modified mesoporous silica, subsequent enzyme immobilization, and characterization of the resulting biocatalyst. These methods are applicable to a wide range of enzymes, with a particular focus on lipases, which are widely used in the synthesis of pharmaceutical intermediates.

Key Applications

  • Biocatalysis for Pharmaceutical Synthesis: Immobilized enzymes on BTEB-modified supports can be used as robust, recyclable catalysts for the production of chiral intermediates and active pharmaceutical ingredients (APIs). The hydrophobic nature of the support is particularly advantageous for reactions involving organic solvents.

  • Biosensor Development: The stable attachment of enzymes to a solid support is fundamental for the construction of reliable biosensors. BTEB-modified surfaces can provide a biocompatible and stable platform for enzyme immobilization in diagnostic applications.

  • Controlled Drug Delivery: The porous nature of these supports can be exploited for the co-immobilization of enzymes and therapeutic agents, enabling targeted drug delivery and release.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the immobilization of enzymes on organosilica supports. The data presented is based on studies of enzymes immobilized on periodic mesoporous organosilicas, which are structurally related to BTEB-modified supports.

Table 1: Enzyme Loading Capacity on Periodic Mesoporous Organosilica (PMO)

Initial Enzyme Concentration (mg/g support)Immobilized Enzyme (mg/g support)Immobilization Efficiency (%)
504590
1008585
15012080
20015075
25017570
30019063

Data adapted from studies on periodic mesoporous organosilicas.[5]

Table 2: Performance Characteristics of Immobilized Enzymes

ParameterFree EnzymeImmobilized Enzyme
Optimal pH7.07.5 - 8.0
Optimal Temperature45 °C55 - 60 °C[6]
Thermal Stability (retained activity after 1h at 60°C)30%75%
Reusability (retained activity after 10 cycles)N/A70%[1][2]
Michaelis-Menten Constant (Km)11.5 mM[1][2]15.02 mM[1][2]
Maximum Velocity (Vmax)13 µmol/min[1][2]22.7 µmol/min[1][2]

Note: These values are representative and may vary depending on the specific enzyme, support characteristics, and immobilization conditions.

Experimental Protocols

Protocol 1: Synthesis of BTEB-Modified Mesoporous Silica Support (PMO)

This protocol describes the synthesis of a periodic mesoporous organosilica (PMO) with benzene groups integrated into the silica framework using this compound (BTEB) as the precursor.

Materials:

Procedure:

  • Template Solution Preparation: Dissolve 1.0 g of CTAB in 50 mL of deionized water and 50 mL of ethanol. Add 3.5 mL of 2 M NaOH solution and stir until the solution is clear.

  • Precursor Addition: While stirring vigorously, add 2.0 g of BTEB to the template solution. Continue stirring for 2 hours at room temperature to allow for the co-condensation of the organosilane precursor.

  • Hydrothermal Treatment: Transfer the resulting mixture to a Teflon-lined autoclave and heat at 100 °C for 48 hours.

  • Product Recovery: Cool the autoclave to room temperature. Filter the solid product, wash thoroughly with deionized water and ethanol, and dry in an oven at 60 °C overnight.

  • Template Removal: To remove the CTAB template, resuspend the dried powder in a solution of 1% HCl in ethanol and reflux for 6 hours. Filter the product, wash with ethanol, and dry at 60 °C.

Protocol 2: Covalent Immobilization of Lipase (B570770) on BTEB-Modified Support

This protocol details the covalent attachment of lipase to the BTEB-modified support via glutaraldehyde (B144438) crosslinking.

Materials:

  • BTEB-modified mesoporous silica support (from Protocol 1)

  • 3-Aminopropyl)triethoxysilane (APTES)

  • Toluene (B28343), anhydrous

  • Glutaraldehyde solution (25% in water)

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Lipase solution (e.g., from Candida rugosa, 10 mg/mL in phosphate buffer)

  • Deionized water

Procedure:

  • Amine Functionalization:

    • Disperse 1.0 g of the BTEB-modified support in 50 mL of anhydrous toluene.

    • Add 1.0 mL of APTES and reflux the mixture under a nitrogen atmosphere for 12 hours.

    • Cool the mixture, filter the solid, wash with toluene and then ethanol to remove unreacted APTES.

    • Dry the amine-functionalized support in a vacuum oven at 80 °C for 4 hours.

  • Activation with Glutaraldehyde:

    • Disperse 0.5 g of the amine-functionalized support in 20 mL of 0.1 M phosphate buffer (pH 7.0).

    • Add 5 mL of 2.5% (v/v) glutaraldehyde solution.

    • Shake the suspension at room temperature for 2 hours.

    • Filter the activated support and wash thoroughly with deionized water and then with phosphate buffer to remove excess glutaraldehyde.

  • Enzyme Immobilization:

    • Immediately add the activated support to 20 mL of the lipase solution (10 mg/mL in 0.1 M phosphate buffer, pH 7.0).

    • Gently shake the suspension at 4 °C for 12 hours.

    • Filter the support with the immobilized enzyme and wash with phosphate buffer to remove any unbound enzyme.

    • Store the immobilized enzyme at 4 °C until use.

Protocol 3: Characterization of Immobilized Enzyme

1. Determination of Enzyme Loading:

  • Measure the protein concentration of the lipase solution before and after the immobilization process using the Bradford assay.

  • The amount of immobilized enzyme is the difference between the initial and final protein amounts in the solution.

2. Enzyme Activity Assay:

  • The activity of immobilized lipase can be determined by monitoring the hydrolysis of p-nitrophenyl palmitate (pNPP).

  • Prepare a reaction mixture containing 900 µL of 0.1 M phosphate buffer (pH 7.0), 50 µL of pNPP solution (10 mM in isopropanol), and 50 mg of the immobilized enzyme.

  • Incubate the mixture at 37 °C with shaking.

  • Monitor the increase in absorbance at 405 nm, which corresponds to the release of p-nitrophenol.

3. Reusability Study:

  • After each activity assay, recover the immobilized enzyme by filtration or centrifugation.

  • Wash the biocatalyst with phosphate buffer to remove any residual substrate and product.

  • Re-suspend the immobilized enzyme in a fresh reaction mixture and repeat the activity assay.

  • Calculate the relative activity for each cycle compared to the initial activity.

Visualizations

experimental_workflow cluster_synthesis Support Synthesis cluster_immobilization Enzyme Immobilization cluster_characterization Characterization s1 Template Solution (CTAB, NaOH, EtOH, H2O) s2 Precursor Addition (BTEB) s1->s2 s3 Hydrothermal Treatment (100°C, 48h) s2->s3 s4 Template Removal (HCl/EtOH Reflux) s3->s4 s5 BTEB-Modified Support s4->s5 i1 Amine Functionalization (APTES) s5->i1 i2 Activation (Glutaraldehyde) i1->i2 i3 Enzyme Addition (Lipase) i2->i3 i4 Immobilized Enzyme i3->i4 c1 Enzyme Loading (Bradford Assay) i4->c1 c2 Activity Assay (pNPP Hydrolysis) i4->c2 c3 Reusability Study c2->c3

Caption: Overall workflow for the synthesis, immobilization, and characterization.

immobilization_chemistry support BTEB-Modified Support Si-Ph-Si amine_support Amine-Functionalized Support Si-(CH2)3-NH2 support->amine_support APTES activated_support Activated Support Si-(CH2)3-N=CH-(CH2)3-CHO amine_support->activated_support Glutaraldehyde immobilized_enzyme Immobilized Enzyme Support-Linker-N=Enzyme activated_support->immobilized_enzyme Lipase (Lysine -NH2)

Caption: Chemical steps for covalent enzyme immobilization.

References

Troubleshooting & Optimization

Technical Support Center: Morphology Control of Periodic Mesoporous Organosilicas (PMOs) from 1,4-Bis(triethoxysilyl)benzene (BTEB)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the morphology of Periodic Mesporous Organosilicas (PMOs) synthesized from 1,4-Bis(triethoxysilyl)benzene (BTEB).

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of BTEB-derived PMOs and offers potential solutions in a question-and-answer format.

Problem 1: Undesired or Uncontrolled Particle Morphology

Q: My PMO synthesis resulted in a mixture of morphologies (e.g., needles and spheres) instead of a uniform shape. How can I achieve a single, desired morphology?

A: Achieving a uniform morphology is highly dependent on precise control over several synthesis parameters. A lack of uniformity often points to inconsistencies in one or more of the following factors:

  • Precursor Concentration: The concentration of this compound (BTEB) has a significant impact on the final particle shape. Different concentrations can lead to the formation of distinct morphologies such as microneedles, microstars mixed with nanoparticles, and nanopods.[1][2] It is crucial to maintain a consistent and optimized BTEB concentration throughout your experiments.

  • Stirring Speed: The stirring speed during the addition of the silica (B1680970) precursor and throughout the reaction can influence the final morphology. For instance, lower stirring speeds have been shown to favor the formation of multipodal structures, while higher speeds can lead to core-shell spheres when a secondary precursor is introduced.[1] Ensure your stirring rate is constant and reproducible.

  • Temperature Control: The reaction temperature affects the hydrolysis and condensation rates of the BTEB precursor, as well as the self-assembly of the surfactant template. Inconsistent temperature can lead to a mixture of phases and morphologies.[1][3] Precise temperature control of the reaction vessel is essential.

  • Homogeneity of the Reaction Mixture: Ensure that the initial solution containing the surfactant, catalyst, and solvent is completely homogenous before adding the BTEB precursor. Incomplete dissolution or mixing can create localized variations in concentration, leading to different morphologies.

Problem 2: Difficulty in Reproducing a Specific Morphology from a Published Protocol

Q: I am following a published protocol to synthesize PMO nanospheres, but I am consistently obtaining rod-shaped particles. What could be the cause of this discrepancy?

A: Several factors can lead to different outcomes even when following a published protocol. Here are some key areas to investigate:

  • Reagent Purity and Source: The purity of this compound, surfactants, and solvents can vary between suppliers and even batches. Impurities can act as nucleating agents or interfere with the self-assembly process, leading to different morphologies.

  • Subtle Differences in Experimental Setup: Factors such as the geometry of the reaction vessel, the type of stirrer (e.g., magnetic stir bar shape and size), and the rate of precursor addition can all influence the hydrodynamics of the reaction mixture and, consequently, the final particle morphology.

  • Catalyst Activity: The activity of the catalyst (e.g., NaOH, HCl) can be affected by its age and storage conditions. A slight variation in the effective catalyst concentration can significantly alter the reaction kinetics and the resulting morphology.

  • Co-solvent Effects: The presence and type of co-solvent can play a critical role in the formation of specific morphologies.[1] Ensure you are using the exact same co-solvent and in the same proportion as described in the protocol.

Problem 3: Poorly Defined Mesoporous Structure

Q: My synthesized PMOs have the desired external morphology, but the internal mesoporous structure is disordered. How can I improve the ordering of the mesopores?

A: A well-ordered mesoporous structure is crucial for many applications. Disordered pores can result from several factors:

  • Inappropriate Surfactant-to-Precursor Ratio: The molar ratio of the structure-directing agent (surfactant) to the BTEB precursor is a critical parameter. An incorrect ratio can lead to incomplete micelle formation or disordered aggregation, resulting in a poorly defined mesostructure.

  • Co-condensation with Other Precursors: When co-condensing BTEB with other organosilane precursors, the molar ratio and the rate of addition of each precursor must be carefully controlled. An imbalance can disrupt the ordered self-assembly process.[4][5]

  • Calcination/Template Removal Conditions: The process of removing the surfactant template is critical. If the temperature ramp rate during calcination is too fast, it can cause the mesostructure to collapse. For sensitive organic functionalities, solvent extraction is a milder alternative to calcination.

Frequently Asked Questions (FAQs)

Q1: What are the key synthesis parameters that I can tune to control the morphology of PMOs derived from this compound?

A1: The morphology of BTEB-derived PMOs can be systematically controlled by adjusting several key synthesis parameters:

  • BTEB Precursor Concentration: As detailed in the troubleshooting section, varying the BTEB concentration is a primary method for targeting different morphologies like microneedles, microstars, or nanopods.[1][2]

  • Type of Surfactant: The choice of surfactant as a structure-directing agent is fundamental. Cationic surfactants like cetyltrimethylammonium bromide (CTAB) and non-ionic block copolymers like Pluronic P123 or P104 will lead to different mesophases and particle morphologies.[1][3][4][5][6]

  • Catalyst: The type and concentration of the catalyst (acidic or basic) influence the hydrolysis and condensation rates of the BTEB precursor, which in turn affects the final morphology.[1][4]

  • Reaction Temperature: Temperature plays a crucial role in both the kinetics of the sol-gel process and the self-assembly of the surfactant template.[1][3]

  • Stirring Speed: The mechanical agitation of the reaction mixture influences the particle formation and growth.[1]

  • Co-solvents and Additives: The addition of co-solvents or pore-expanding agents like 1,3,5-trimethylbenzene (TMB) or 1,3,5-triisopropylbenzene (B165165) (TIPB) can significantly alter the final morphology and pore structure.[1][6][7]

Q2: How does the concentration of this compound affect the final PMO morphology?

A2: The concentration of BTEB has a direct and dramatic effect on the resulting PMO morphology. For example, in a synthesis using CTAB as the surfactant and NaOH as the catalyst at 80°C with a low stirring speed (300 rpm), different BTEB concentrations have been shown to produce:

  • Microneedles: at a concentration of 4.2 mM.[1]

  • Microstars mixed with nanoparticles: at a concentration of 6.3 mM.[1]

  • Nanopods: at a concentration of 8.4 mM.[1]

Q3: Can I obtain spherical PMO particles from BTEB?

A3: Yes, spherical PMO particles can be synthesized from BTEB. The formation of spherical particles is often achieved by using specific surfactants and reaction conditions. For instance, the use of a poly(ethylene oxide)-poly(D,L-lactic acid-co-glycolic acid)-poly(ethylene oxide) (PEO-PLGA-PEO) triblock copolymer template under low acidic conditions has been reported to yield spherical PMO particles with average diameters of 2-3 µm.[5]

Q4: Is it possible to create hierarchical PMO structures with BTEB?

A4: Yes, hierarchical structures can be fabricated. For example, core-shell and multipodal nanoparticles can be synthesized. The formation of such structures often involves a multi-step process. For instance, core-shell spherical structures have been obtained by adding a secondary ethylene-based precursor at a high stirring speed (1400 rpm) to a pre-formed benzene-PMO core. In contrast, multipodal nanoparticles were formed when the addition of the ethylene-based precursor was carried out at a lower stirring speed (700 rpm).[1]

Data Presentation

Table 1: Influence of this compound (BTEB) Concentration on PMO Morphology

BTEB Concentration (mM)Resulting MorphologyReference
4.2Microneedles[1]
6.3Microstars mixed with Nanoparticles[1]
8.4Nanopods[1]
Synthesis Conditions: CTAB surfactant, NaOH catalyst, 80°C, 300 rpm stirring speed.

Table 2: Effect of Stirring Speed on the Morphology of Hierarchical PMOs

Secondary Precursor Addition Stirring Speed (rpm)Resulting MorphologyReference
1400Core-shell spherical structures[1]
700Multipodal nanoparticles[1]
Synthesis Conditions: Addition of an ethylene-based precursor to a para-phenylene PMO core.

Experimental Protocols

Protocol 1: Synthesis of PMOs with Varying Morphologies based on BTEB Concentration

This protocol is based on the work demonstrating the influence of BTEB concentration on PMO morphology.[1]

  • Preparation of the Template Solution: In a typical synthesis, a solution of cetyltrimethylammonium bromide (CTAB) as the surfactant and sodium hydroxide (B78521) (NaOH) as the catalyst is prepared in deionized water. The solution is stirred until it becomes homogeneous.

  • Temperature Control: The reaction vessel is placed in a water bath or on a hot plate with precise temperature control, and the temperature is maintained at 80°C.

  • Precursor Addition: A specific amount of this compound (BTEB) is added to the template solution under a constant and low stirring speed (e.g., 300 rpm). The concentration of BTEB is varied to obtain different morphologies (see Table 1).

  • Reaction: The reaction is allowed to proceed for a set amount of time (e.g., 2 hours) at 80°C with continuous stirring.

  • Product Recovery: The solid product is collected by filtration or centrifugation, washed with deionized water and ethanol, and then dried.

  • Template Removal: The surfactant template is removed by either calcination at a high temperature (e.g., 550°C) in air or by solvent extraction to preserve the organic functionalities.

Protocol 2: Synthesis of Hexagonal Platelet-like PMO Particles

This protocol is adapted from a method for synthesizing PMOs with hexagonal platelet-like morphology.[6]

  • Preparation of the Synthesis Gel: Pluronic P104 is used as the surfactant. In a typical synthesis, Pluronic P104 is dissolved in a mild acidic solution (e.g., HCl and KCl).

  • Temperature Control: The resulting solution is heated to a constant temperature of 40°C.

  • Precursor Addition: 1,2-bis(triethoxysilyl)ethane (B100286) (BTESE) is added to the synthesis gel at once with rapid stirring. While this specific example uses BTESE, a similar approach with BTEB could be explored to target platelet-like morphologies. The final molar composition of the synthesis gel is crucial and should be precisely controlled. For example: 1 BTESE: 0.035 P104: 8 KCl: 1.39 HCl: 445 H₂O.[6]

  • Stirring and Aging: The mixture is stirred at 40°C for 24 hours and then aged at 80°C under static conditions for another 24 hours.

  • Product Recovery: The solid product is recovered by filtration, washed with ethanol, and dried at room temperature.

  • Template Removal: The surfactant is removed by calcination at 350°C for 5 hours.[6]

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_processing Product Processing cluster_final Template Removal prep_solution Prepare Surfactant & Catalyst Solution (e.g., CTAB, NaOH in H2O) set_temp Set and Maintain Reaction Temperature (e.g., 80°C) prep_solution->set_temp Homogeneous Solution add_bteb Add this compound (BTEB) under controlled stirring set_temp->add_bteb react Allow reaction to proceed (e.g., 2 hours) add_bteb->react recover Recover solid product (Filtration/Centrifugation) react->recover wash Wash with H2O and Ethanol recover->wash dry Dry the product wash->dry calcination Calcination dry->calcination extraction Solvent Extraction dry->extraction final_pmo Final PMO Material calcination->final_pmo extraction->final_pmo

Caption: General experimental workflow for the synthesis of PMOs from this compound.

morphology_control params Synthesis Parameters bteb_conc BTEB Concentration params->bteb_conc stir_speed Stirring Speed params->stir_speed temp Temperature params->temp surfactant Surfactant Type params->surfactant needles Microneedles bteb_conc->needles Low stars Microstars bteb_conc->stars Medium pods Nanopods bteb_conc->pods High spheres Spheres / Core-Shell stir_speed->spheres High/Low for hierarchical

References

Preventing nanoparticle aggregation during 1,4-Bis(triethoxysilyl)benzene functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing nanoparticle aggregation during surface functionalization with 1,4-Bis(triethoxysilyl)benzene (BTEB).

Troubleshooting Guide: Preventing Nanoparticle Aggregation

Nanoparticle aggregation during BTEB functionalization is a common challenge that can significantly compromise the quality and performance of your nanomaterials. This guide offers a systematic approach to identify and resolve potential issues.

Problem Potential Cause Recommended Solution
Immediate aggregation upon BTEB addition 1. Uncontrolled Hydrolysis and Condensation: Excess water in the reaction mixture can cause rapid self-polymerization of BTEB in the bulk solution, leading to the formation of silica (B1680970) networks that bridge nanoparticles. 2. Inappropriate Solvent: The solvent may not adequately disperse the nanoparticles or may promote BTEB self-condensation.1. Control Water Content: Use anhydrous solvents (e.g., dry ethanol (B145695) or toluene). Ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. If a co-solvent system with water is necessary for hydrolysis, the amount of water should be carefully controlled. 2. Optimize Solvent System: Select a solvent that provides excellent dispersion of the pristine nanoparticles. For many oxide nanoparticles, anhydrous ethanol is a good starting point. Non-polar aprotic solvents like toluene (B28343) can also be effective.
Aggregation observed after a period of reaction time 1. Incorrect pH: The pH of the reaction mixture can catalyze the bulk polymerization of BTEB and/or bring the nanoparticles to their isoelectric point, reducing electrostatic repulsion. 2. Sub-optimal BTEB Concentration: An excessively high concentration of BTEB can lead to the formation of multilayers and inter-particle bridging. Conversely, a very low concentration may result in incomplete surface coverage, leaving exposed patches that can cause aggregation. 3. Inappropriate Temperature: Higher temperatures can accelerate the rates of hydrolysis and condensation, potentially leading to uncontrolled polymerization.1. Optimize pH: The optimal pH depends on the nanoparticle system. For silica nanoparticles, a slightly basic pH (around 8-9) can deprotonate surface silanol (B1196071) groups, promoting the reaction with the silane. However, it's crucial to determine the optimal pH experimentally to balance surface activation with the prevention of bulk polymerization.[1][2][3][4] 2. Titrate BTEB Concentration: Start with a concentration calculated to form a theoretical monolayer on the nanoparticle surface. A 2-5 fold excess is a common starting point for optimization. Systematically vary the concentration to find the optimal balance between surface coverage and stability.[5] 3. Control Reaction Temperature: Conduct the reaction at a controlled temperature. A common starting range is between room temperature and 80°C. Lower temperatures can slow down the reaction, allowing for more controlled surface modification.
Aggregation during purification (e.g., centrifugation) 1. Incomplete Functionalization: Insufficient surface coverage with BTEB can lead to instability during the stress of purification steps. 2. Inappropriate Washing Solvent: The solvent used for washing may not be suitable for maintaining the stability of the newly functionalized nanoparticles.1. Optimize Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration (e.g., 4-24 hours) to achieve adequate surface coverage. 2. Use Appropriate Solvents: Wash the functionalized nanoparticles with the same anhydrous solvent used for the reaction or a solvent in which they are known to be stable.
Long-term instability of functionalized nanoparticles in storage 1. Residual Reactants or Byproducts: Incomplete removal of unreacted BTEB or byproducts from the hydrolysis/condensation reaction can lead to gradual aggregation over time. 2. Inappropriate Storage Buffer: The pH or ionic strength of the storage buffer may not be optimal for maintaining the colloidal stability of the BTEB-functionalized nanoparticles.1. Thorough Purification: Repeat the washing and centrifugation steps multiple times to ensure the complete removal of any residual reactants. 2. Optimize Storage Conditions: Store the nanoparticles in a buffer with a pH that ensures a high surface charge and low ionic strength to maximize electrostatic repulsion. For aqueous suspensions, sterile conditions can prevent microbial growth that might alter the solution chemistry.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of nanoparticle aggregation during BTEB functionalization?

A1: The primary cause of aggregation is the uncontrolled hydrolysis and condensation of the triethoxysilyl groups of the BTEB molecule.[1][2][3][4] When this occurs in the bulk solution rather than on the nanoparticle surface, it forms polysiloxane networks that can bridge multiple nanoparticles, leading to irreversible aggregation. Factors such as excess water, inappropriate pH, and high BTEB concentration can exacerbate this issue.

Q2: How does the concentration of this compound influence the outcome of the functionalization?

A2: The concentration of BTEB is a critical parameter. An insufficient amount will result in incomplete surface coverage, leaving hydrophobic patches that can lead to aggregation. Conversely, an excessive concentration can cause the formation of thick, uneven multilayers on the nanoparticle surface and promote inter-particle bridging, also resulting in aggregation.[5] It is crucial to experimentally determine the optimal concentration for your specific nanoparticle system.

Q3: What is the role of pH in the functionalization process?

A3: The pH of the reaction medium plays a dual role. It catalyzes both the hydrolysis of the ethoxy groups to silanols and the subsequent condensation of these silanols with surface hydroxyl groups on the nanoparticles and with each other. The rates of hydrolysis and condensation are pH-dependent.[1][2][3][4] For silica nanoparticles, a slightly basic pH can enhance the reaction with surface silanol groups. However, extreme pH values can accelerate bulk polymerization of BTEB, leading to aggregation. Therefore, careful optimization of pH is necessary.

Q4: Which solvent system is recommended for BTEB functionalization?

A4: Anhydrous solvents are highly recommended to control the hydrolysis reaction. Anhydrous ethanol is a common choice as it is a good solvent for BTEB and can effectively disperse many types of nanoparticles. Anhydrous toluene is another option, particularly for nanoparticles that are more stable in non-polar environments. The key is to minimize the water content in the reaction system to prevent premature BTEB polymerization.

Q5: How can I confirm the successful functionalization of my nanoparticles with BTEB and assess their stability?

A5: A combination of characterization techniques is recommended:

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after functionalization. A significant increase in size or a high PDI can indicate aggregation.[7][8][9][10][11]

  • Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles and directly observe any aggregation.[5][7][8][10][11]

  • Zeta Potential Measurement: To assess the surface charge of the nanoparticles. A high absolute zeta potential value (typically > ±30 mV) indicates good colloidal stability due to electrostatic repulsion.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the benzene (B151609) ring and Si-O-Si bonds from the BTEB on the nanoparticle surface.

  • Thermogravimetric Analysis (TGA): To quantify the amount of BTEB grafted onto the nanoparticle surface.

Experimental Protocols

General Protocol for BTEB Functionalization of Silica Nanoparticles

This protocol provides a general starting point. Optimization of reactant concentrations, reaction time, and temperature is crucial for specific nanoparticle systems.

1. Nanoparticle Dispersion: a. Disperse a known amount of silica nanoparticles in anhydrous ethanol to a desired concentration (e.g., 1 mg/mL). b. Sonicate the suspension for 15-30 minutes in a bath sonicator to ensure a uniform dispersion.

2. BTEB Solution Preparation: a. In a separate, dry container, prepare a solution of this compound in anhydrous ethanol. The concentration should be calculated based on the desired surface coverage (a starting point is a 2-5 fold molar excess relative to the estimated surface silanol groups).

3. Functionalization Reaction: a. In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the dispersed nanoparticle suspension. b. While vigorously stirring, slowly add the BTEB solution dropwise to the nanoparticle suspension. c. If pH adjustment is necessary, a small amount of ammonium (B1175870) hydroxide (B78521) (for basic conditions) or acetic acid (for acidic conditions) can be added. This step requires careful optimization. d. Allow the reaction to proceed for 4-24 hours at a controlled temperature (e.g., room temperature to 80°C).

4. Purification: a. After the reaction, centrifuge the suspension to pellet the functionalized nanoparticles. b. Discard the supernatant and re-disperse the nanoparticles in fresh anhydrous ethanol. Sonication may be necessary to aid redispersion. c. Repeat the centrifugation and re-dispersion steps 2-3 times to remove unreacted BTEB and byproducts. d. Finally, re-disperse the cleaned, functionalized nanoparticles in the desired solvent for storage or further use.

Characterization Data Summary
Parameter Pristine Nanoparticles Successfully Functionalized (Stable) Aggregated Sample
Hydrodynamic Diameter (DLS) e.g., 100 nme.g., 110-120 nm> 200 nm (often multimodal)
Polydispersity Index (PDI) < 0.2< 0.3> 0.5
Zeta Potential e.g., -40 mVe.g., -35 mVApproaching 0 mV
TEM Observation Monodispersed particlesMonodispersed particles with a thin shellLarge, irregular clumps of particles

Visualizations

G BTEB Functionalization Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization NP_dispersion Nanoparticle Dispersion in Anhydrous Solvent Reaction Functionalization Reaction (Controlled Temp, pH, Time) NP_dispersion->Reaction BTEB_solution BTEB Solution Preparation BTEB_solution->Reaction Centrifugation Centrifugation Reaction->Centrifugation Washing Washing with Anhydrous Solvent Centrifugation->Washing Redispersion Redispersion Washing->Redispersion Redispersion->Centrifugation Repeat 2-3x DLS DLS Redispersion->DLS TEM TEM Redispersion->TEM Zeta Zeta Potential Redispersion->Zeta FTIR FTIR Redispersion->FTIR

Caption: Experimental workflow for the functionalization of nanoparticles with BTEB.

G Troubleshooting Logic for Nanoparticle Aggregation Aggregation Aggregation Observed Check_Water Check for Excess Water Aggregation->Check_Water Check_pH Verify pH Aggregation->Check_pH Check_Conc Evaluate BTEB Concentration Aggregation->Check_Conc Check_Solvent Assess Solvent Quality Aggregation->Check_Solvent Use_Anhydrous Use Anhydrous Solvents & Inert Atmosphere Check_Water->Use_Anhydrous Optimize_pH Optimize pH Experimentally Check_pH->Optimize_pH Titrate_BTEB Titrate BTEB Concentration Check_Conc->Titrate_BTEB Ensure_Dispersion Ensure Good Nanoparticle Dispersion in Solvent Check_Solvent->Ensure_Dispersion

Caption: A logical diagram for troubleshooting nanoparticle aggregation during BTEB functionalization.

References

Technical Support Center: Optimizing 1,4-Bis(triethoxysilyl)benzene (BTEB) Sol-Gel Process

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the sol-gel process involving 1,4-Bis(triethoxysilyl)benzene (BTEB). The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the BTEB sol-gel process, offering potential causes and recommended solutions.

Issue IDProblemPotential Cause(s)Recommended Solution(s)
TG-001 Rapid/Uncontrolled Gelation • High catalyst concentration (either acid or base).• High water-to-precursor molar ratio.• Elevated reaction temperature.• Decrease catalyst concentration.• Reduce the amount of water in the initial mixture.• Conduct the reaction at a lower temperature (e.g., room temperature).
TG-002 Incomplete Hydrolysis • Insufficient water for complete reaction of ethoxy groups.• Inadequate mixing of reactants.• Low catalyst concentration.• Increase the water-to-BTEB molar ratio.• Ensure vigorous and continuous stirring during the initial stages.• Incrementally increase the catalyst concentration.
TG-003 Gel Cracking During Drying • High capillary stress due to rapid solvent evaporation.• Mismatch in thermal expansion between the gel and the substrate (for films).• Excessive gel shrinkage.• Employ slow drying methods (e.g., controlled humidity chamber).• Use a solvent with a lower surface tension.• For films, select a substrate with a similar coefficient of thermal expansion.• Consider solvent exchange with a less volatile solvent before drying.
TG-004 Opaque or Cloudy Gel • Precipitation of silica (B1680970) particles due to rapid condensation.• Phase separation of the organic (benzene) and inorganic (silica) components.• Presence of impurities or undissolved reactants.• Use a co-solvent (e.g., ethanol (B145695), isopropanol) to improve miscibility.• Adjust the pH to control the relative rates of hydrolysis and condensation.• Ensure all reactants are fully dissolved before initiating the reaction.
TG-005 Low Porosity/Surface Area • Collapse of the gel network during drying.• Use of a catalyst that promotes dense network formation (e.g., strong base).• Employ supercritical drying (if available) to preserve the porous structure.• Use an acid catalyst, which typically leads to a more branched and less dense network.• Optimize the aging process to strengthen the gel network before drying.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind the this compound (BTEB) sol-gel process?

A1: The BTEB sol-gel process is a wet-chemical technique used to produce solid materials from a solution of BTEB. It involves two primary reactions:

  • Hydrolysis: The triethoxysilyl groups (-Si(OCH₂CH₃)₃) on the BTEB molecule react with water to form silanol (B1196071) groups (-Si(OH)₃) and ethanol as a byproduct. This reaction is typically catalyzed by an acid or a base.

  • Condensation: The newly formed silanol groups react with each other (or with remaining ethoxy groups) to form siloxane bridges (-Si-O-Si-). This process releases water or ethanol and leads to the formation of a three-dimensional network, which is the gel.

Q2: How does the choice of catalyst (acid vs. base) affect the BTEB sol-gel process and the final material?

A2: The catalyst plays a crucial role in determining the rates of hydrolysis and condensation, which in turn influences the structure of the resulting gel.

  • Acid Catalysis (e.g., HCl, HNO₃): Under acidic conditions, the hydrolysis reaction is typically faster than the condensation reaction.[1] This leads to the formation of long, linear, or lightly branched polymer chains. The resulting gels are often more porous and have a higher surface area.

  • Base Catalysis (e.g., NH₄OH, NaOH): In the presence of a base, the condensation reaction is generally faster than hydrolysis.[2] This promotes the formation of highly branched, dense, and particulate structures. Base-catalyzed gels tend to be less porous and have a lower surface area compared to their acid-catalyzed counterparts.

Q3: What is the effect of the water-to-BTEB molar ratio on the sol-gel process?

A3: The molar ratio of water to BTEB is a critical parameter. A higher water ratio generally leads to a more complete hydrolysis of the ethoxy groups, which can result in a more cross-linked and stronger gel. However, an excessively high water content can also accelerate gelation, potentially leading to uncontrolled reactions and a less homogeneous material.

Q4: How can I control the porosity of my BTEB-derived gel?

A4: Controlling porosity is essential for many applications. Here are some strategies:

  • Catalyst Selection: As mentioned, acid catalysis typically yields more porous materials.

  • Drying Method: Supercritical drying is the most effective method for preserving the porous structure of the wet gel by avoiding the capillary forces that cause pore collapse during conventional evaporation.

  • Solvent Exchange: Before drying, exchanging the initial solvent with one that has a lower surface tension can reduce capillary stress and help maintain porosity.

  • Use of Porogens: Incorporating a template or porogen (e.g., a surfactant or a polymer) into the initial sol can create defined pores after its removal from the final material.

Q5: My BTEB-derived gel is brittle. How can I improve its mechanical properties?

A5: The brittleness of organosilicate gels can be a challenge. To improve mechanical properties:

  • Optimize Cross-linking: Ensure complete hydrolysis and condensation by adjusting the water and catalyst concentrations to form a robust network.

  • Aging: Allowing the wet gel to age in its mother liquor for an extended period can strengthen the siloxane network through further condensation reactions.

  • Incorporate Flexibility: While BTEB itself is rigid, co-condensing it with a more flexible organosilane precursor can introduce some pliability into the final material.

Quantitative Data on Reaction Parameters

The following tables summarize the influence of key experimental parameters on the BTEB sol-gel process. Note that specific values can vary depending on the overall experimental setup.

Table 1: Effect of pH on Gelation Time

pHCatalyst TypeRelative Gelation TimeResulting Gel Structure
< 2AcidModerateOpen, branched network
2-6AcidFastMore cross-linked network
7 (Neutral)-Very Slow-
8-11BaseFastParticulate, highly branched
> 11BaseVery FastDense, particulate

Table 2: Influence of BTEB Precursor Concentration

BTEB ConcentrationEffect on Gelation TimeImpact on PorosityPotential Issues
LowSlowerHigherMechanically weak gel
ModerateOptimalControlled-
HighFasterLowerIncreased risk of cracking

Table 3: Effect of Catalyst Concentration

CatalystConcentrationEffect on Hydrolysis RateEffect on Condensation Rate
Acid (e.g., HCl)LowSlowSlow
HighFastModerate
Base (e.g., NH₄OH)LowSlowModerate
HighModerateFast

Experimental Protocols

Protocol 1: General Acid-Catalyzed BTEB Sol-Gel Synthesis

  • Precursor Solution Preparation: In a clean, dry reaction vessel, dissolve this compound (BTEB) in a suitable solvent such as ethanol or isopropanol. Stir the mixture until the BTEB is fully dissolved.

  • Hydrolysis: While stirring, add a solution of deionized water and an acid catalyst (e.g., 0.1 M HCl) to the BTEB solution. The molar ratio of BTEB:solvent:water:catalyst should be optimized for the desired properties.

  • Gelation: Continue stirring the solution at a constant temperature (e.g., room temperature or slightly elevated). The solution will gradually increase in viscosity until it forms a solid gel. The time to gelation should be recorded.

  • Aging: Once the gel has formed, seal the container to prevent solvent evaporation and allow the gel to age for a predetermined period (e.g., 24-72 hours). This step strengthens the gel network.

  • Drying: Carefully unseal the container and dry the gel. For xerogel formation, this can be done in an oven at a controlled temperature (e.g., 60-80°C). For aerogel formation, supercritical drying is required.

Protocol 2: General Base-Catalyzed BTEB Sol-Gel Synthesis

  • Precursor Solution Preparation: As in the acid-catalyzed protocol, dissolve BTEB in a suitable alcohol solvent.

  • Hydrolysis and Condensation: While stirring, add a solution of deionized water and a base catalyst (e.g., 0.1 M NH₄OH) to the BTEB solution.

  • Gelation: Continue stirring. Base-catalyzed gelation is often faster than acid-catalyzed gelation.

  • Aging: Age the gel in a sealed container as described previously.

  • Drying: Dry the gel using a controlled method to obtain the final material.

Visualizations

BTEB_Sol_Gel_Workflow cluster_prep Solution Preparation BTEB This compound Mix Mixing and Stirring BTEB->Mix Solvent Solvent (e.g., Ethanol) Solvent->Mix Water_Catalyst Water + Catalyst (Acid or Base) Water_Catalyst->Mix Hydrolysis Hydrolysis Mix->Hydrolysis Condensation Condensation Hydrolysis->Condensation Gelation Gelation Condensation->Gelation Aging Aging Gelation->Aging Drying Drying Aging->Drying Final_Material Porous Organosilicate Material Drying->Final_Material Troubleshooting_Logic Start Problem Encountered Cracking Gel Cracking? Start->Cracking Rapid_Gel Rapid Gelation? Start->Rapid_Gel Opaque_Gel Opaque Gel? Start->Opaque_Gel Slow_Drying Slow Down Drying Cracking->Slow_Drying Yes Solvent_Exchange Solvent Exchange Cracking->Solvent_Exchange Yes Lower_Catalyst Decrease Catalyst Conc. Rapid_Gel->Lower_Catalyst Yes Lower_Temp Lower Temperature Rapid_Gel->Lower_Temp Yes Use_Cosolvent Use Co-solvent Opaque_Gel->Use_Cosolvent Yes Adjust_pH Adjust pH Opaque_Gel->Adjust_pH Yes

References

Improving the hydrolytic stability of 1,4-Bis(triethoxysilyl)benzene-based materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the hydrolytic stability of materials based on 1,4-Bis(triethoxysilyl)benzene (BTEB).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and application of BTEB-based materials, with a focus on enhancing their hydrolytic stability.

Issue Potential Cause Recommended Solution
Poor Hydrolytic Stability (e.g., material degrades quickly in aqueous media) Incomplete hydrolysis and condensation of BTEB precursor.- Ensure proper pH control during synthesis; acidic or basic conditions can catalyze hydrolysis and condensation. - Increase curing temperature and/or time to promote the formation of a more cross-linked siloxane network.
Low cross-linking density.- Consider the addition of a cross-linking agent, such as another bis-silyl alkane, to create a more robust three-dimensional network.
Presence of residual unreacted ethoxy groups.- After the initial synthesis, perform a post-synthesis washing step with a suitable solvent (e.g., ethanol, water) to remove unreacted precursors and byproducts.
Material Aggregation During or After Synthesis Uncontrolled polymerization in solution.- Optimize the concentration of the BTEB precursor; lower concentrations can discourage the formation of large oligomers in the solution. - Control the amount of water present during the initial stages of the reaction.
High surface energy of the newly formed particles.- Introduce a capping agent or stabilizer during synthesis to prevent particles from agglomerating. - Store the synthesized material in a suitable solvent rather than as a dry powder to minimize aggregation.
Inconsistent Material Morphology Variations in synthesis parameters.- Precisely control reaction parameters such as temperature, stirring speed, and the rate of precursor addition. - The choice of solvent and catalyst can also significantly influence the final morphology of the material.
Low Surface Hydrophobicity Incomplete surface coverage or degradation of the silane (B1218182) layer.- Ensure complete and uniform coating of the substrate with the BTEB precursor. - Verify the integrity of the BTEB-based layer using techniques like contact angle measurements. A decrease in contact angle over time in an aqueous environment suggests degradation.
Leaching of BTEB from the Material Weak bonding between the BTEB and the substrate or within the material matrix.- Optimize the surface preparation of the substrate to ensure sufficient hydroxyl groups are available for covalent bonding with BTEB. - Enhance the cross-linking within the BTEB material to create a more stable network that is less prone to leaching. Acidic leaching can be used to test the stability of the material, where the presence of silicon in the leachate indicates degradation.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: Why are BTEB-based materials expected to have better hydrolytic stability compared to materials made from monopodal silanes?

A1: BTEB is a dipodal silane, meaning it has two silicon atoms that can form covalent bonds with a surface or cross-link with other silane molecules. This allows for the formation of a more stable, bridged structure with a higher cross-linking density compared to monopodal silanes, which can only form a single attachment point. This increased connectivity enhances the material's resistance to hydrolysis.

Q2: What are the key factors that influence the hydrolytic stability of BTEB-based materials?

A2: The primary factors include:

  • pH of the environment: The Si-O-Si bond is susceptible to hydrolysis at both low (<3) and high (>8) pH, with basic conditions generally being more detrimental.

  • Temperature: Higher temperatures can accelerate the rate of hydrolysis.

  • Cross-linking density: A higher degree of cross-linking within the material improves its resistance to water penetration and degradation.

  • Completeness of condensation: The presence of unreacted silanol (B1196071) groups (Si-OH) can be points of weakness for hydrolytic attack.

Q3: How can I quantitatively assess the hydrolytic stability of my BTEB-based material?

A3: Several experimental techniques can be used:

  • Water Contact Angle Measurement: This method assesses the hydrophobicity of a surface. A significant decrease in the water contact angle after exposure to an aqueous environment indicates degradation of the silane layer.

  • Tensile Strength Testing: For composite materials, measuring the retention of tensile strength after immersion in water can provide a quantitative measure of hydrolytic stability. A significant loss in strength indicates material degradation.[5][6][7][8][9]

  • Leaching Studies: Immersing the material in an aqueous solution and analyzing the leachate for silicon content can directly measure the extent of material degradation.

Q4: Can I improve the hydrolytic stability of my BTEB-based material after it has been synthesized?

A4: Post-synthesis treatments can sometimes improve stability. A curing step at an elevated temperature can promote further condensation of any remaining silanol groups, thereby increasing the cross-linking density. However, it is generally more effective to optimize the initial synthesis conditions to achieve high hydrolytic stability.

Experimental Protocols

Water Contact Angle Measurement

This protocol outlines the steps for assessing the hydrolytic stability of a BTEB-modified surface by measuring the change in water contact angle over time.

Materials:

  • Goniometer

  • Micropipette or syringe with a fine needle

  • Deionized water

  • BTEB-modified substrate

  • Environmental chamber (optional, for controlled humidity and temperature)

Procedure:

  • Initial Measurement:

    • Place the BTEB-modified substrate on the goniometer stage.

    • Carefully dispense a small droplet (e.g., 5 µL) of deionized water onto the surface.

    • Measure the static water contact angle immediately after the droplet stabilizes. Record this as the initial contact angle.

  • Hydrolytic Exposure:

    • Immerse the substrate in deionized water or the aqueous solution of interest for a defined period (e.g., 24, 48, 72 hours) at a specific temperature.

  • Final Measurement:

    • After the desired immersion time, remove the substrate from the aqueous environment.

    • Gently dry the surface with a stream of inert gas (e.g., nitrogen).

    • Repeat the contact angle measurement as described in step 1.

  • Data Analysis:

    • Calculate the percentage change in the water contact angle to quantify the degradation of the surface.

Tensile Strength Testing of BTEB-Based Composites

This protocol describes the methodology for evaluating the hydrolytic stability of a BTEB-based composite material by measuring its tensile strength before and after water immersion.

Materials:

  • Universal testing machine with appropriate grips

  • Composite specimens with standardized dimensions (e.g., dog-bone shape)

  • Water bath or environmental chamber

  • Calipers for dimensional measurements

Procedure:

  • Specimen Preparation:

    • Prepare a set of composite specimens according to a standard specification (e.g., ASTM D638).

    • Divide the specimens into a control group (dry) and an experimental group (to be immersed in water).

  • Initial Tensile Testing (Control Group):

    • Measure the cross-sectional area of the control specimens.

    • Mount a specimen in the grips of the universal testing machine.

    • Apply a tensile load at a constant rate of displacement until the specimen fractures.

    • Record the maximum load reached.

    • Calculate the ultimate tensile strength (UTS) by dividing the maximum load by the initial cross-sectional area.

  • Water Immersion (Experimental Group):

    • Immerse the experimental group of specimens in water for a specified duration and at a controlled temperature.

  • Tensile Testing After Immersion:

    • Remove the specimens from the water and test them immediately (wet condition) or after a defined drying procedure.

    • Perform the tensile test as described in step 2.

  • Data Analysis:

    • Calculate the percentage of tensile strength retained after water immersion to assess the hydrolytic stability of the composite.

Visualizations

Hydrolysis_Pathway BTEB This compound (BTEB) Hydrolysis Hydrolysis (+ H2O) BTEB->Hydrolysis Silanetriol Silanetriol Intermediate Hydrolysis->Silanetriol Condensation Condensation (- H2O) Silanetriol->Condensation Network Cross-linked Phenylene- Bridged Silica Network Condensation->Network

Caption: Hydrolysis and condensation pathway of BTEB.

Troubleshooting_Workflow Start Poor Hydrolytic Stability Observed Check_Synthesis Review Synthesis Protocol Start->Check_Synthesis Check_Curing Review Curing Protocol Start->Check_Curing Incomplete_Condensation Incomplete Condensation? Check_Synthesis->Incomplete_Condensation pH or precursor issues Low_Crosslinking Low Cross-linking? Check_Synthesis->Low_Crosslinking Check_Curing->Incomplete_Condensation Optimize_pH Optimize pH Incomplete_Condensation->Optimize_pH Increase_Curing Increase Curing Time/Temp Incomplete_Condensation->Increase_Curing Add_Crosslinker Add Cross-linking Agent Low_Crosslinking->Add_Crosslinker Re_evaluate Re-evaluate Stability Optimize_pH->Re_evaluate Increase_Curing->Re_evaluate Add_Crosslinker->Re_evaluate

Caption: Troubleshooting workflow for poor hydrolytic stability.

References

Troubleshooting poor film quality in 1,4-Bis(triethoxysilyl)benzene depositions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor film quality during 1,4-Bis(triethoxysilyl)benzene (BTEB) depositions via Plasma-Enhanced Chemical Vapor Deposition (PECVD).

Frequently Asked Questions (FAQs)

Q1: What is the recommended substrate preparation procedure before BTEB deposition?

A1: Proper substrate preparation is critical for good film adhesion and quality. A multi-step cleaning process is recommended to remove organic and inorganic contaminants.

Experimental Protocol: Substrate Cleaning

  • Solvent Cleaning: Sequentially sonicate the substrate in acetone, isopropanol, and deionized (DI) water for 10-15 minutes each to remove organic residues.

  • Drying: Dry the substrate with a stream of high-purity nitrogen gas.

  • Oxidative Cleaning (Piranha Solution - Use with extreme caution in a certified fume hood with appropriate personal protective equipment):

    • Prepare a Piranha solution by mixing sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂) in a 3:1 ratio. Always add the peroxide to the acid slowly.

    • Immerse the substrate in the Piranha solution for 15-30 minutes to remove residual organic contaminants and hydroxylate the surface.

    • Rinse the substrate thoroughly with copious amounts of DI water.

  • Final Drying: Dry the substrate again with high-purity nitrogen gas.

  • Plasma Ashing (Optional but recommended): Expose the substrate to an oxygen plasma for 5-10 minutes to ensure the removal of any final traces of organic contaminants and to activate the surface.

Q2: What are the typical starting parameters for a BTEB PECVD process?

A2: Finding the optimal parameters requires experimentation, but the following table provides a general starting point for BTEB depositions on silicon substrates.

ParameterTypical RangeNotes
Precursor Temperature 100 - 150 °CBTEB has a boiling point of 130-133 °C at 0.5 mmHg.[1] The precursor vessel and delivery lines should be heated to ensure consistent vapor delivery without condensation or decomposition.
RF Power 20 - 100 WLower power generally leads to a more organic, polymer-like film, while higher power can increase film density and inorganic character.[2]
Deposition Pressure 100 - 500 mTorrPressure affects plasma density and uniformity. Lower pressures can lead to more energetic ion bombardment, while higher pressures can increase the deposition rate but may lead to gas-phase polymerization.[3]
Carrier Gas (Ar or N₂) Flow Rate 20 - 100 sccmThe carrier gas helps to transport the BTEB vapor into the chamber and stabilize the plasma.
Substrate Temperature 25 - 300 °CHigher substrate temperatures can promote surface reactions and increase film density, but may also lead to precursor decomposition on the surface.

Q3: How can I confirm the chemical composition of my deposited BTEB film?

A3: Fourier-Transform Infrared Spectroscopy (FTIR) is an excellent technique to analyze the chemical bonding within your film. A successful BTEB plasma-polymerized film will exhibit characteristic peaks corresponding to the benzene (B151609) ring and siloxane structures.

Expected FTIR Peaks for Plasma-Polymerized BTEB Films:

Wavenumber (cm⁻¹)BondInterpretation
~3050C-H (aromatic)Stretching vibrations from the benzene ring, indicating precursor integrity.
~2900C-H (aliphatic)May appear due to fragmentation of ethoxy groups.
~1600, ~1400C=C (aromatic)Stretching vibrations within the benzene ring.
~1260Si-CH₂Indicates some fragmentation of the precursor.
1000 - 1100Si-O-SiBroad, strong peak indicating the formation of a siloxane backbone.
~800Si-CStretching vibration.

Troubleshooting Guides

Issue 1: Poor Film Adhesion or Delamination

Poor adhesion is a common problem often related to substrate preparation or film stress.

Troubleshooting Workflow for Poor Adhesion

start Poor Film Adhesion sub_prep Verify Substrate Cleaning Protocol start->sub_prep stress Investigate Film Stress start->stress interface Check for Interfacial Contamination start->interface sub_prep_details - Solvents pure? - Piranha fresh? - Plasma clean performed? sub_prep->sub_prep_details stress_details - Reduce RF power - Increase deposition pressure - Anneal post-deposition stress->stress_details interface_details - Check for chamber leaks - Verify precursor purity interface->interface_details solution Improved Adhesion sub_prep_details->solution stress_details->solution interface_details->solution

Troubleshooting workflow for poor film adhesion.

Possible Causes and Solutions:

  • Inadequate Substrate Cleaning: The most common cause of poor adhesion is a contaminated substrate surface.[4]

    • Solution: Re-evaluate your cleaning procedure. Ensure all solvents are high-purity and that the Piranha solution is freshly prepared. Consider adding an in-situ plasma cleaning step immediately prior to deposition.

  • High Internal Film Stress: High stress can cause the film to peel or crack.[5]

    • Solution: Adjust deposition parameters to reduce stress. This can often be achieved by decreasing the RF power, increasing the deposition pressure, or using a higher substrate temperature. Post-deposition annealing can also help to relieve stress.

  • Interfacial Contamination: Contamination can occur at the interface between the substrate and the growing film.

    • Solution: Ensure the PECVD chamber is clean and has a low base pressure before starting the deposition. Check for any potential leaks in the gas lines. Verify the purity of the BTEB precursor.

Issue 2: Hazy, Cloudy, or Non-Uniform Films

A hazy or non-uniform appearance suggests issues with the deposition process itself, such as gas-phase polymerization or inconsistent precursor delivery.[6]

Troubleshooting Logic for Film Appearance Defects

start Hazy or Non-Uniform Film gas_phase Check for Gas-Phase Polymerization start->gas_phase precursor_delivery Verify Precursor Delivery start->precursor_delivery plasma_uniformity Assess Plasma Uniformity start->plasma_uniformity gas_phase_details - Decrease deposition pressure - Reduce BTEB flow rate - Increase carrier gas flow gas_phase->gas_phase_details precursor_delivery_details - Check for cold spots in delivery line - Ensure stable precursor temperature precursor_delivery->precursor_delivery_details plasma_uniformity_details - Clean chamber and showerhead - Check RF matching plasma_uniformity->plasma_uniformity_details solution Clear, Uniform Film gas_phase_details->solution precursor_delivery_details->solution plasma_uniformity_details->solution

Troubleshooting logic for film appearance defects.

Possible Causes and Solutions:

  • Gas-Phase Polymerization: At higher pressures or precursor concentrations, BTEB molecules can polymerize in the gas phase before reaching the substrate, leading to the deposition of particles and a hazy film.

    • Solution: Decrease the deposition pressure and/or the BTEB flow rate. Increasing the carrier gas flow can also help to reduce the partial pressure of the precursor.

  • Inconsistent Precursor Delivery: If the BTEB precursor is not delivered to the chamber at a constant rate, the film thickness and quality will be non-uniform.

    • Solution: Ensure that the precursor vessel and all gas lines are heated uniformly to a temperature that prevents condensation but does not cause thermal decomposition. Check for any clogs or restrictions in the delivery lines.

  • Non-Uniform Plasma: An uneven plasma distribution across the substrate will lead to variations in film thickness and properties.

    • Solution: Perform a chamber cleaning to remove any deposits from the showerhead and chamber walls. Check the RF matching network to ensure that power is being delivered efficiently to the plasma.

Issue 3: Low Deposition Rate

A low deposition rate can significantly increase process time and may indicate an issue with the precursor delivery or plasma conditions.[7]

Quantitative Troubleshooting Guide for Low Deposition Rate

ObservationPossible CauseRecommended ActionExpected Outcome
Deposition rate is consistently low across multiple runs.Low Precursor Flow Rate: Insufficient BTEB vapor is reaching the chamber.Increase the temperature of the BTEB precursor vessel and delivery lines. Verify the carrier gas flow rate.Increased deposition rate.
Low RF Power: Insufficient energy to efficiently dissociate the precursor.Gradually increase the RF power.Increased deposition rate, but monitor for changes in film stress and composition.[2]
Deposition rate decreases over time.Precursor Depletion: The BTEB source is running low.Refill or replace the BTEB precursor.Restored deposition rate.
Chamber Coating: The chamber walls and showerhead are becoming coated, altering the plasma dynamics.Perform a chamber cleaning procedure.Restored deposition rate and improved film uniformity.
Issue 4: Cracked Films

Cracked films are typically a result of high tensile stress within the deposited layer.

Experimental Protocol: Stress Mitigation

  • Parameter Adjustment:

    • Decrease the RF power in 5-10 W increments.

    • Increase the deposition pressure in 50 mTorr increments.

    • Introduce a low flow of a hydrogen-containing gas like ammonia (B1221849) (NH₃) if compatible with the desired film chemistry, as this can sometimes reduce stress.

  • Post-Deposition Annealing:

    • After deposition, anneal the coated substrate in a vacuum or inert atmosphere (e.g., N₂) furnace.

    • Start with a temperature of 200-300 °C for 1-2 hours.

    • Allow the substrate to cool slowly to room temperature to prevent thermal shock.

Relationship between Deposition Parameters and Film Stress

rf_power Increase RF Power ion_bombardment Increased Ion Bombardment rf_power->ion_bombardment pressure Decrease Pressure pressure->ion_bombardment densification Film Densification ion_bombardment->densification tensile_stress Increased Tensile Stress densification->tensile_stress cracking Film Cracking tensile_stress->cracking

Influence of RF power and pressure on film stress.

References

Technical Support Center: 1,4-Bis(triethoxysilyl)benzene (BTEB)-Derived Aerogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for minimizing pore collapse in 1,4-Bis(triethoxysilyl)benzene (BTEB)-derived aerogels.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of BTEB-derived aerogels, focusing on preventing pore collapse and ensuring the formation of a monolithic structure.

Problem Potential Cause Recommended Solution
Gel cracking or fracturing during gelation or aging 1. Too rapid gelation: High catalyst concentration can lead to uncontrolled condensation and stress within the gel network.[1][2][3] 2. Syneresis-induced stress: Excessive shrinkage during aging can cause the gel to pull away from the mold walls and crack. 3. Inhomogeneous sol: Poor mixing of precursors, solvent, and catalyst can lead to regions of varying density and stress.1. Optimize catalyst concentration: Reduce the concentration of the base catalyst (e.g., ammonia) to achieve a longer gelation time. This allows the network to form more uniformly.[1][2] 2. Control aging conditions: Age the gel in a sealed container to maintain a saturated vapor environment, which can minimize syneresis. Consider aging for a sufficient duration to strengthen the network. 3. Ensure thorough mixing: Vigorously stir the sol mixture before adding the catalyst to ensure homogeneity.
Significant shrinkage or complete collapse of the aerogel during drying 1. Incomplete solvent exchange: Residual solvent from the sol-gel process (e.g., ethanol) has a high surface tension, which will cause the pores to collapse during evaporation.[4][5][6][7] 2. Capillary stress during drying: If not using supercritical drying, the surface tension of the evaporating solvent will pull the pore walls together, leading to collapse.[8][9] 3. Weak gel network: Insufficient cross-linking due to suboptimal precursor concentration or aging time can result in a network that cannot withstand the stresses of drying.1. Perform thorough solvent exchange: Exchange the gel with a solvent suitable for supercritical CO2 drying (e.g., acetone (B3395972) or ethanol) multiple times over several days to ensure complete removal of the initial solvent and any unreacted species.[4][5][6][7] 2. Utilize supercritical CO2 drying: This is the most effective method to avoid capillary forces during solvent removal.[8][9][10][11][12] 3. Strengthen the gel network: Increase the BTEB precursor concentration or extend the aging period to enhance the mechanical strength of the gel.
Opaque or translucent aerogel instead of a transparent monolith 1. Macropore formation: High catalyst concentrations can lead to rapid aggregation of silica (B1680970) particles, resulting in larger pores that scatter light.[1][2] 2. Phase separation: Incompatibility between the forming polymer network and the solvent can lead to phase separation and opacity. 3. Precipitation of silica particles: Very low catalyst concentrations can lead to the formation of discrete silica particles instead of a continuous gel network.1. Fine-tune catalyst concentration: A lower base catalyst concentration generally favors the formation of smaller, more uniform pores, leading to higher transparency.[1][2] 2. Optimize solvent system: Ensure the chosen solvent is compatible with both the BTEB precursor and the forming polysilsesquioxane network throughout the gelation process. 3. Adjust catalyst levels: Ensure the catalyst concentration is within the optimal range to promote gelation rather than precipitation.
Low mechanical strength of the final aerogel 1. Low precursor concentration: Insufficient BTEB in the initial sol will result in a low-density aerogel with a fragile network. 2. Incomplete condensation: Suboptimal pH or insufficient aging time can lead to a lower degree of cross-linking. 3. Presence of microfractures: Small cracks introduced during handling or drying can significantly weaken the overall structure.1. Increase BTEB concentration: A higher concentration of the precursor will lead to a denser and mechanically more robust aerogel. 2. Optimize aging: Ensure the gel is aged for a sufficient time in a suitable solvent to maximize the cross-linking density of the network. 3. Handle with care: Minimize mechanical stress on the wet gel and ensure a slow, controlled depressurization rate during supercritical drying.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of catalyst and its concentration so critical for BTEB-derived aerogels?

A1: The catalyst, typically a base like ammonium (B1175870) hydroxide (B78521), plays a crucial role in the hydrolysis and condensation reactions of the BTEB precursor. The concentration of the catalyst directly influences the rate of these reactions. A high catalyst concentration leads to rapid gelation, which can result in a heterogeneous network with large pores and weak mechanical properties, making it prone to collapse.[1][2][3] Conversely, a very low concentration may lead to incomplete gelation or the formation of a precipitate instead of a continuous gel network. Therefore, optimizing the catalyst concentration is essential to form a uniform, well-cross-linked gel network that can withstand the drying process.

Q2: What is the purpose of the solvent exchange step, and how does it prevent pore collapse?

A2: The solvent exchange step is critical for preparing the wet gel for supercritical drying. The initial sol-gel reaction is often carried out in a solvent mixture (e.g., ethanol (B145695)/water) that may not be miscible with liquid CO2 or may have a high critical temperature and pressure. The primary goals of solvent exchange are to:

  • Remove any unreacted BTEB monomers, catalysts, and by-products from the gel network.[4][5]

  • Replace the initial pore fluid with a solvent that is highly soluble in liquid CO2, such as ethanol or acetone.[4][5][6][7]

If the original solvent is not completely replaced, the remaining liquid can create significant capillary stress during the drying process, leading to the collapse of the delicate pore structure.[4][7]

Q3: Why is supercritical CO2 drying the preferred method for obtaining intact BTEB aerogels?

A3: Supercritical CO2 drying is the most effective method for preserving the porous structure of the gel and preventing collapse.[8][9][10] In a supercritical fluid, the distinction between the liquid and gas phases disappears, and there is no surface tension. By bringing the CO2 above its critical point (31.1 °C and 73.8 bar), the pore fluid can be removed without the formation of a liquid-vapor interface, thus eliminating the destructive capillary forces that cause pore collapse during conventional evaporative drying.[8][9][12]

Q4: Can I use ambient pressure drying for BTEB-derived aerogels?

A4: While ambient pressure drying is a simpler and less expensive technique, it is generally not recommended for producing monolithic BTEB-derived aerogels without significant chemical modification of the gel surface. The high surface tension of the evaporating solvent will almost certainly cause the collapse of the rigid, yet delicate, pore structure. To successfully dry at ambient pressure, the surface of the gel network typically needs to be functionalized to make it hydrophobic, which can help to reduce the capillary forces.

Q5: How does the rigidity of the benzene (B151609) ring in the BTEB precursor affect the properties of the resulting aerogel?

A5: The rigid benzene ring in the BTEB precursor is a key structural feature that imparts unique properties to the resulting aerogel. This rigidity contributes to a higher mechanical strength and modulus compared to aerogels made from more flexible aliphatic precursors. The defined geometry of the benzene linker can also lead to a more ordered pore structure. However, this same rigidity can also make the gel network more brittle and susceptible to fracture if not processed carefully. Therefore, precise control over the sol-gel and drying conditions is crucial to leverage the benefits of the rigid BTEB precursor while avoiding mechanical failure.

Quantitative Data Summary

The following table summarizes typical experimental parameters for the synthesis of organosilane-derived aerogels, including those with bridged organic linkers similar to BTEB. These values should be considered as a starting point for optimization.

Parameter Typical Range Unit Notes
BTEB Precursor Concentration 5 - 20vol% in solHigher concentrations lead to denser, more robust aerogels.
Solvent (e.g., Ethanol) 80 - 95vol% in solMust be miscible with BTEB, water, and catalyst.
Water to BTEB Molar Ratio 4 - 10-Affects the rate of hydrolysis.
Base Catalyst (e.g., NH4OH) Concentration 0.1 - 1.0MHigher concentrations accelerate gelation but can increase opacity and shrinkage.[1][2][3]
Gelation Time 1 - 24hoursHighly dependent on catalyst concentration and temperature.
Aging Time 24 - 72hoursStrengthens the gel network through continued condensation reactions.
Solvent Exchange Duration 2 - 4daysInvolves multiple changes of fresh solvent (e.g., ethanol or acetone).
Supercritical CO2 Drying Pressure 100 - 150barMust be above the critical pressure of CO2 (73.8 bar).[8]
Supercritical CO2 Drying Temperature 40 - 60°CMust be above the critical temperature of CO2 (31.1 °C).[8]
Depressurization Rate 1 - 5bar/minA slow and controlled depressurization is crucial to prevent cracking.[8]

Experimental Protocols

Sol-Gel Synthesis of BTEB Alcogel

Materials:

  • This compound (BTEB)

  • Ethanol (absolute)

  • Deionized water

  • Ammonium hydroxide (NH4OH, e.g., 1 M aqueous solution)

Procedure:

  • In a clean, dry beaker, combine BTEB and ethanol in the desired ratio (e.g., 1:4 v/v).

  • Stir the mixture vigorously until the BTEB is fully dissolved.

  • In a separate container, prepare the required amount of deionized water and ammonium hydroxide catalyst.

  • While stirring the BTEB/ethanol solution, add the water and then the ammonium hydroxide solution.

  • Continue stirring for 1-2 minutes to ensure a homogeneous sol.

  • Pour the sol into molds of the desired shape.

  • Seal the molds to prevent solvent evaporation and allow the sol to gel at room temperature. Gelation time will vary depending on the catalyst concentration.

  • Once gelled, carefully add a small amount of ethanol on top of the gel to prevent drying and cracking.

  • Age the gel in the sealed mold for 24-72 hours to strengthen the network.

Solvent Exchange

Materials:

  • Ethanol or Acetone (anhydrous)

  • Sealed containers

Procedure:

  • Carefully remove the aged BTEB gels from their molds and place them in a container filled with fresh ethanol or acetone.

  • Ensure the gels are fully submerged. The volume of the solvent should be at least 10 times the volume of the gels.

  • Seal the container and let it stand for 24 hours.

  • After 24 hours, carefully decant the used solvent and replace it with fresh solvent.

  • Repeat the solvent exchange process at least 3-4 times over 2-4 days to ensure all water and residual reactants are removed from the gel pores.

Supercritical CO2 Drying

Equipment:

  • Supercritical fluid extractor

Procedure:

  • Place the solvent-exchanged BTEB gels into the high-pressure vessel of the supercritical fluid extractor.

  • Pressurize the vessel with liquid CO2 to a pressure above 80 bar.

  • Start a continuous flow of liquid CO2 through the vessel to flush out the solvent from the gel pores. This step may take several hours.

  • Once the solvent has been flushed, heat the vessel to a temperature above the critical temperature of CO2 (e.g., 40-50 °C). The pressure will rise further.[8]

  • Maintain the system in a supercritical state for 2-4 hours to ensure all the CO2 within the pores becomes supercritical.

  • Slowly and carefully depressurize the vessel at a controlled rate (e.g., 1-3 bar/min) while maintaining the temperature above the critical point.[8]

  • Once the vessel has reached atmospheric pressure, it can be cooled down and the dry, monolithic BTEB aerogel can be removed.

Visualizations

experimental_workflow cluster_sol_gel Sol-Gel Synthesis cluster_solvent_exchange Solvent Exchange cluster_drying Supercritical CO2 Drying mix Mixing of BTEB, Ethanol, and Water catalysis Addition of Ammonia Catalyst mix->catalysis gelation Gelation in Mold catalysis->gelation aging Aging of Wet Gel gelation->aging exchange1 Solvent Exchange 1 (24h) aging->exchange1 exchange2 Solvent Exchange 2 (24h) exchange1->exchange2 exchange3 Solvent Exchange 3 (24h) exchange2->exchange3 pressurize Pressurization with Liquid CO2 exchange3->pressurize flush Solvent Flush pressurize->flush supercritical Heating to Supercritical State flush->supercritical depressurize Controlled Depressurization supercritical->depressurize final_product final_product depressurize->final_product Monolithic BTEB Aerogel

Caption: Experimental workflow for the synthesis of monolithic BTEB-derived aerogels.

troubleshooting_logic start Observe Aerogel Quality cracked Cracked or Collapsed Aerogel start->cracked No opaque Opaque Aerogel start->opaque No good Monolithic & Transparent Aerogel start->good Yes cause_cracked Potential Causes: - Incomplete Solvent Exchange - High Capillary Stress - Weak Gel Network cracked->cause_cracked cause_opaque Potential Causes: - Macropore Formation - Phase Separation - Particle Precipitation opaque->cause_opaque solution_cracked Solutions: - Thorough Solvent Exchange - Supercritical CO2 Drying - Optimize Precursor/Aging cause_cracked->solution_cracked solution_opaque Solutions: - Optimize Catalyst Concentration - Adjust Solvent System cause_opaque->solution_opaque

References

Technical Support Center: Pore Size Control in 1,4-Bis(triethoxysilyl)benzene (BTEB) PMOs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,4-Bis(triethoxysilyl)benzene (BTEB) Periodic Mesoporous Organosilicas (PMOs). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in controlling the pore size of BTEB PMOs during experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of BTEB PMOs that can affect pore size and structural integrity.

Question: The resulting PMO has a much smaller pore size than anticipated. What are the likely causes and how can I increase it?

Answer:

Several factors can lead to smaller than expected pore sizes. Consider the following potential causes and solutions:

  • Insufficient Pore-Expanding Agent: The concentration of the swelling agent is critical for enlarging mesopores.

    • Solution: Introduce or increase the concentration of a pore-expanding agent (also known as a swelling agent). 1,3,5-triisopropylbenzene (B165165) (TIPB) has been shown to be effective in expanding the pores of PMOs.[1][2] For instance, using Pluronic P104 as a surfactant in combination with TIPB has successfully produced PMOs with pore sizes around 12.3 nm.[1][2]

  • Choice of Surfactant: The type of surfactant used as the structure-directing agent plays a significant role in determining the initial micelle size.

    • Solution: While Pluronic P123 is commonly used, other surfactants like Pluronic P104 can be employed to achieve different particle morphologies and pore structures.[2][3] The choice of surfactant should be tailored to the desired final properties.

  • Low Synthesis Temperature: The synthesis temperature influences the self-assembly of the surfactant micelles.

    • Solution: Increasing the hydrothermal treatment temperature can lead to an increase in pore size. However, this must be carefully controlled, as excessively high temperatures can lead to a loss of structural ordering.

  • Inadequate Aging Time: Insufficient aging time may not allow for the complete self-assembly and stabilization of the mesostructure.

    • Solution: Prolonging the aging time during the synthesis can sometimes promote the expansion of the mesopores.

Question: The synthesized material has lost its ordered mesoporous structure. Why did this happen and how can it be prevented?

Answer:

A loss of structural ordering is a common issue, often arising from overly aggressive synthesis conditions aimed at increasing pore size.

  • Incompatible Pore-Expanding Agent: Some swelling agents can disrupt the micellar arrangement.

    • Solution: 1,3,5-trimethylbenzene (TMB), while a common swelling agent for other mesoporous silicas, has been observed to cause the formation of vesicles instead of ordered hexagonal mesopores in some PMO syntheses.[1][2] If you are using TMB and observing a loss of structure, consider switching to an alternative such as 1,3,5-triisopropylbenzene (TIPB).[1][2]

  • Excessive Concentration of Pore-Expanding Agent: Too much swelling agent can lead to a collapse of the mesostructure.

    • Solution: Systematically decrease the concentration of the pore-expanding agent in your synthesis. It is crucial to find a balance between achieving a larger pore size and maintaining the structural integrity of the PMO.

  • Inappropriate Acidity: The pH of the synthesis gel affects the hydrolysis and condensation rates of the BTEB precursor.

    • Solution: The synthesis of PMOs is often carried out under mild acidic conditions.[1][2] Significant deviations from the optimal pH range can disrupt the ordered structure. Ensure that the acid concentration, for example, HCl, is within the established range for your specific protocol.

Question: The particle morphology is not as expected (e.g., fibers instead of platelets). How can I control the morphology?

Answer:

Particle morphology is influenced by several synthesis parameters.

  • Choice of Surfactant: The type of surfactant can direct the overall particle shape.

    • Solution: Pluronic P123 typically yields large fibers, while Pluronic P104 has been used to produce PMOs with a hexagonal platelet-like morphology and shorter channel lengths.[2][3]

  • Stirring Speed: The agitation rate during synthesis can impact the final particle morphology.

    • Solution: Varying the stirring speed can lead to different morphologies such as microneedles, microstars, or nanopods, especially when precursor concentrations are also changed.[4]

  • Precursor Concentration: The concentration of this compound can significantly influence the resulting morphology.[4]

    • Solution: Experiment with different BTEB concentrations to target specific morphologies like microneedles, microstars, or nanopods.[4]

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider for controlling the pore size of BTEB PMOs?

A1: The primary parameters for tuning the pore size of BTEB PMOs include the choice and concentration of the surfactant (structure-directing agent), the addition and concentration of a pore-expanding (swelling) agent, the synthesis temperature, the acidity (pH) of the reaction mixture, and the aging time and temperature.[3] The addition of inorganic salts like KCl can also improve the ordering of the material.[3][5]

Q2: Which pore-expanding agents are effective for BTEB PMOs?

A2: 1,3,5-triisopropylbenzene (TIPB) has been demonstrated to be an effective pore-expanding agent for PMOs, successfully increasing the pore diameter while maintaining the ordered mesostructure.[1][2] In contrast, 1,3,5-trimethylbenzene (TMB) may lead to the formation of undesirable vesicle structures in some PMO systems.[1][2]

Q3: Can post-synthesis treatments be used to modify the pore size?

A3: Yes, post-synthesis modifications can be employed to alter the properties of PMOs. While often focused on functionalizing the surface, certain treatments can influence the pore structure. However, for significant and controlled pore size enlargement, it is generally more effective to adjust the initial synthesis parameters.

Q4: What is a typical range for the pore size of BTEB PMOs?

A4: The pore size of mesoporous materials is defined as being between 2 and 50 nm.[6] For PMOs, typical pore sizes are often in the range of 2-10 nm without pore expanders. With the use of swelling agents like TIPB, the pore size can be increased to over 12 nm.[1][2] For instance, a Ti-PMO was synthesized with a pore size of 7.8 nm.[1][2]

Data and Experimental Protocols

Table 1: Effect of Pore-Expanding Agents on PMO Pore Size
MaterialSurfactantPore-Expanding AgentResulting Pore Size (nm)MorphologyReference
E-PMOPluronic P1041,3,5-triisopropylbenzene (TIPB)12.3Short channel particles[1][2]
M-PMO-SPluronic P1041,3,5-trimethylbenzene (TMB)N/A (Structure lost)Vesicles[1][2]
Ti-PMOPluronic P104None7.8Short channels[1][2]
Experimental Protocol: Synthesis of PMO with Platelet Morphology

This protocol is adapted from a method for synthesizing PMOs with short channels and a platelet-like morphology using Pluronic P104 surfactant.[3]

Materials:

  • Pluronic P104 surfactant

  • Potassium chloride (KCl)

  • Hydrochloric acid (HCl, aqueous solution)

  • This compound (BTEB)

  • Ethanol

Procedure:

  • Surfactant Dissolution: In a flask, dissolve Pluronic P104 and KCl in the aqueous HCl solution with slow stirring at a constant temperature (e.g., 40 °C).

  • Precursor Addition: Once a homogeneous solution is obtained, add the this compound (BTEB) precursor at once with rapid stirring.

  • Initial Reaction: Continue stirring the resulting mixture at 40 °C for 24 hours.

  • Aging: Age the mixture under static conditions at a higher temperature (e.g., 80 °C) for 24 hours.

  • Product Recovery: Recover the solid product by filtration.

  • Washing: Wash the filtered product with ethanol.

  • Drying: Dry the product at room temperature for 24 hours.

  • Template Removal (Calcination): Remove the surfactant template by calcining the solid product in air at 350 °C for 5 hours with a controlled heating ramp rate (e.g., 2 °C/min).

Visual Guides

Diagram 1: General Workflow for BTEB PMO Synthesis

G cluster_prep Preparation cluster_synthesis Synthesis cluster_postsynthesis Post-Synthesis cluster_result Result prep_sol Prepare Surfactant/ Acid/Salt Solution add_precursor Add BTEB Precursor & Pore Expander prep_sol->add_precursor Homogeneous Solution stir Stir at Synthesis Temp. (e.g., 40°C, 24h) add_precursor->stir age Age at Higher Temp. (e.g., 80°C, 24h) stir->age filter_wash Filter & Wash with Ethanol age->filter_wash dry Dry at Room Temp. filter_wash->dry calcine Calcine to Remove Surfactant (e.g., 350°C) dry->calcine final_pmo Final PMO Material calcine->final_pmo

Caption: A generalized workflow for the synthesis of BTEB PMOs.

Diagram 2: Troubleshooting Logic for Pore Size Control

G start Pore Size Issue Identified check_pore_size Is Pore Size Too Small? start->check_pore_size check_structure Is Structure Disordered? check_pore_size->check_structure No small_pore_solutions Solutions for Small Pores check_pore_size->small_pore_solutions Yes disordered_solutions Solutions for Disordered Structure check_structure->disordered_solutions Yes end_node Optimized Synthesis check_structure->end_node No add_expander Add/Increase Pore Expander (e.g., TIPB) small_pore_solutions->add_expander change_surfactant Change Surfactant (e.g., P104) small_pore_solutions->change_surfactant increase_temp Increase Synthesis Temperature small_pore_solutions->increase_temp add_expander->end_node change_surfactant->end_node increase_temp->end_node check_expander Check Pore Expander (Avoid TMB) disordered_solutions->check_expander reduce_expander Reduce Expander Concentration disordered_solutions->reduce_expander check_acidity Verify Acidity (pH) disordered_solutions->check_acidity check_expander->end_node reduce_expander->end_node check_acidity->end_node

Caption: A decision tree for troubleshooting common pore size issues.

References

Technical Support Center: Overcoming Incomplete Hydrolysis of 1,4-Bis(triethoxysilyl)benzene (BTEB)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the incomplete hydrolysis of 1,4-Bis(triethoxysilyl)benzene (BTEB) during their experiments.

Troubleshooting Guide

Q1: What are the common visual indicators of incomplete BTEB hydrolysis or premature condensation?

A1: Initial visual inspection of your reaction mixture can offer clues. Signs of incomplete hydrolysis or premature condensation include the formation of a white precipitate or an oily, immiscible layer. This suggests that the hydrolyzed or partially hydrolyzed BTEB is self-condensing and precipitating out of the solution due to suboptimal reaction conditions.

Q2: My BTEB hydrolysis reaction is very slow or appears to be stalled. What are the potential causes and how can I address them?

A2: Several factors can contribute to slow or incomplete hydrolysis. The table below outlines potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Steps
Suboptimal pH The hydrolysis rate of triethoxysilyl groups is slowest at a neutral pH of 7.[1] Both acidic and basic conditions catalyze the reaction. For non-amino silanes like BTEB, adjusting the pH to an acidic range of 3-5 is generally recommended to accelerate hydrolysis.[1]
Insufficient Water Stoichiometrically, six moles of water are required to fully hydrolyze one mole of BTEB. However, using only the stoichiometric amount may not be sufficient to drive the reaction to completion, especially if condensation occurs concurrently. It is often advisable to use an excess of water.[1]
Low Temperature Lower temperatures decrease the reaction rate. To accelerate hydrolysis, consider moderately increasing the reaction temperature (e.g., to 40-60°C), while carefully monitoring to prevent excessive and uncontrolled condensation.
Inappropriate Solvent The presence of alcohol co-solvents, such as ethanol (B145695) (a byproduct of the hydrolysis), can slow down the reaction rate.[1] While a co-solvent is often necessary to dissolve BTEB, minimizing the initial alcohol concentration can be beneficial. Using a solvent system like a mixture of ethanol and water is a common practice.
Inadequate Mixing If the reaction mixture is not adequately homogenized, localized concentrations of reactants and catalyst can lead to non-uniform hydrolysis. Ensure vigorous and continuous stirring throughout the reaction.

Q3: I am observing the formation of insoluble precipitates early in the reaction. What is happening and how can I prevent it?

A3: Early precipitation is typically a sign of premature and uncontrolled condensation of partially hydrolyzed BTEB species. This can be addressed by:

  • Controlling the Rate of Catalyst Addition: A rapid change in pH can lead to a burst of condensation. Add the acid or base catalyst slowly and with vigorous stirring to maintain a controlled reaction environment.

  • Optimizing the Catalyst Concentration: Both excessively high and low catalyst concentrations can lead to issues. A high concentration can excessively accelerate condensation, while a very low concentration may not be sufficient to effectively catalyze hydrolysis.

  • Slowing the Precursor Addition: Adding the BTEB precursor dropwise to the water/solvent/catalyst mixture can help to control the local concentration of the silane (B1218182) and prevent rapid, uncontrolled reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of BTEB hydrolysis?

A1: The hydrolysis of this compound involves the nucleophilic substitution of the ethoxy (-OCH2CH3) groups with hydroxyl (-OH) groups from water. This reaction is typically catalyzed by an acid or a base. Under acidic conditions, the oxygen of the ethoxy group is protonated, making the silicon atom more electrophilic and susceptible to attack by water. In basic conditions, the hydroxide (B78521) ion directly attacks the silicon atom. The overall process for one of the triethoxysilyl groups can be summarized as:

Si(OCH₂CH₃)₃ + 3H₂O ⇌ Si(OH)₃ + 3CH₃CH₂OH

Q2: How does the bifunctional nature of BTEB affect its hydrolysis?

A2: The presence of two triethoxysilyl groups in BTEB introduces additional complexity. A 29Si NMR study has shown that one of the two triethoxysilyl groups in BTEB tends to be hydrolyzed preferentially.[2] Once one side is hydrolyzed to a -Si(OH)x(OEt)3-x group, it influences the hydrolysis of the second triethoxysilyl group.[2] This stepwise hydrolysis can lead to a mixture of partially and fully hydrolyzed species in solution.

Q3: What is the ideal water-to-BTEB molar ratio for complete hydrolysis?

A3: While the stoichiometric ratio is 6:1 (water:BTEB), an excess of water is generally recommended to ensure complete hydrolysis and to shift the equilibrium towards the formation of silanols.[1] The optimal ratio can depend on other reaction conditions such as the solvent system and catalyst concentration. A common starting point in the synthesis of periodic mesoporous organosilicas from BTEB is a significantly higher molar ratio of water to BTEB.

Q4: Which catalysts are most effective for BTEB hydrolysis?

A4: Both acid and base catalysts are effective. Common acid catalysts include hydrochloric acid (HCl) and acetic acid.[2] Common base catalysts include ammonia (B1221849) and sodium hydroxide. The choice of catalyst will influence both the hydrolysis and subsequent condensation rates. Acid catalysis tends to favor hydrolysis over condensation, leading to more linear or randomly branched polymers, while base catalysis often results in more highly condensed, particulate structures.

Q5: How can I monitor the extent of BTEB hydrolysis?

A5: Spectroscopic techniques are the most common methods for monitoring the progress of hydrolysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 29Si NMR is a powerful tool for directly observing the silicon environment. It can distinguish between the unhydrolyzed BTEB, partially hydrolyzed intermediates, and fully hydrolyzed species, as well as condensed siloxane structures.[2][3] 1H NMR can be used to track the disappearance of the ethoxy protons and the appearance of ethanol protons.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can monitor the disappearance of Si-O-C bonds and the appearance of broad Si-OH and Si-O-Si absorption bands.[3] This allows for a qualitative and semi-quantitative assessment of the reaction's progress.

Experimental Protocols

Protocol 1: Monitoring BTEB Hydrolysis by 29Si NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer.

  • Sample Preparation:

    • In an NMR tube, dissolve this compound in a suitable deuterated solvent (e.g., d4-ethanol).

    • Add the desired molar equivalents of water and the catalyst (e.g., a small amount of HCl in D2O). A typical molar ratio for initial investigation could be BTEB:ethanol:water:HCl = 1:10:6:0.8 x 10⁻⁴.[2]

    • Thoroughly mix the contents of the NMR tube.

  • Data Acquisition:

    • Acquire an initial 29Si NMR spectrum immediately after mixing (t=0).

    • Acquire subsequent spectra at regular time intervals to track the evolution of the silicon species.

  • Data Analysis:

    • Identify the signals corresponding to the unhydrolyzed triethoxysilyl groups [-Si(OEt)₃], and the various hydrolyzed species [-Si(OEt)₂(OH), -Si(OEt)(OH)₂, and -Si(OH)₃].[2]

    • Integrate the peaks to determine the relative concentrations of each species over time, allowing for a quantitative analysis of the hydrolysis kinetics.

Protocol 2: Monitoring BTEB Hydrolysis by FTIR Spectroscopy

  • Instrumentation: An FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for in-situ monitoring.

  • Sample Preparation:

    • Prepare the reaction mixture of BTEB, solvent, water, and catalyst in a reaction vessel.

  • Data Acquisition:

    • Acquire an initial FTIR spectrum of the unreacted mixture to serve as a baseline.

    • If using an ATR probe, immerse it in the reaction mixture and acquire spectra at regular intervals.

    • Alternatively, withdraw small aliquots of the reaction mixture at specific time points and cast them onto a suitable IR-transparent window (e.g., KBr) for analysis after solvent evaporation.

  • Data Analysis:

    • Monitor the decrease in the intensity of the Si-O-C stretching bands (around 1100-1000 cm⁻¹).

    • Observe the appearance and increase in the broad Si-OH stretching band (around 3700-3200 cm⁻¹) and the Si-O-Si stretching band (around 1050-1000 cm⁻¹).

Visualizations

Hydrolysis_Pathway BTEB This compound (EtO)₃Si-Ph-Si(OEt)₃ Partially_Hydrolyzed Partially Hydrolyzed BTEB (HO)ₓ(EtO)₃₋ₓ-Si-Ph-Si(OEt)₃₋ᵧ(OH)ᵧ BTEB->Partially_Hydrolyzed + H₂O - EtOH Fully_Hydrolyzed Fully Hydrolyzed BTEB (HO)₃Si-Ph-Si(OH)₃ Partially_Hydrolyzed->Fully_Hydrolyzed + H₂O - EtOH Oligomers Siloxane Oligomers Partially_Hydrolyzed->Oligomers - H₂O (Condensation) Fully_Hydrolyzed->Oligomers - H₂O (Condensation) Network Polysilsesquioxane Network Oligomers->Network - H₂O (Condensation)

Caption: Hydrolysis and condensation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring Solvent_Water Prepare Solvent/ Water Mixture Add_Catalyst Add Catalyst & Mix Solvent_Water->Add_Catalyst Add_BTEB Slowly Add BTEB with Vigorous Stirring Add_Catalyst->Add_BTEB React Allow to React at Controlled Temperature Add_BTEB->React Take_Aliquots Take Aliquots at Intervals React->Take_Aliquots Analyze Analyze by NMR/FTIR Take_Aliquots->Analyze

Caption: General experimental workflow for BTEB hydrolysis.

Troubleshooting_Logic node_action node_action Incomplete_Hydrolysis Incomplete Hydrolysis? Check_pH Is pH Acidic (3-5)? Incomplete_Hydrolysis->Check_pH Check_Water Is Water in Excess? Check_pH->Check_Water Yes Adjust_pH Adjust pH with Acid Catalyst Check_pH->Adjust_pH No Check_Temp Is Temperature Adequate? Check_Water->Check_Temp Yes Add_Water Add More Water Check_Water->Add_Water No Check_Mixing Is Mixing Vigorous? Check_Temp->Check_Mixing Yes Increase_Temp Increase Temperature (e.g., 40-60°C) Check_Temp->Increase_Temp No Improve_Stirring Increase Stirring Speed Check_Mixing->Improve_Stirring No Success Hydrolysis Complete Check_Mixing->Success Yes Adjust_pH->Check_pH Add_Water->Check_Water Increase_Temp->Check_Temp Improve_Stirring->Check_Mixing

Caption: Troubleshooting decision tree for incomplete BTEB hydrolysis.

References

Technical Support Center: Enhancing Mechanical Strength of 1,4-Bis(triethoxysilyl)benzene (BTEB)-Crosslinked Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mechanical properties of 1,4-Bis(triethoxysilyl)benzene (BTEB)-crosslinked polymers.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and processing of BTEB-crosslinked polymers that can impact their mechanical strength.

Q1: Why is my final BTEB-crosslinked polymer brittle and fragile?

A1: Brittleness in BTEB-crosslinked polymers is often a result of several factors related to the sol-gel process and curing conditions.

  • Incomplete Hydrolysis or Condensation: The mechanical strength of the polymer network is highly dependent on the extent of the hydrolysis and condensation reactions of the triethoxysilyl groups. If these reactions are incomplete, the crosslink density will be low, leading to a weaker, more brittle material. Ensure that the reaction has sufficient time to proceed to completion.

  • Inappropriate Catalyst: The choice and concentration of the acid or base catalyst significantly influence the rates of hydrolysis and condensation. An inappropriate catalyst can lead to a poorly formed network structure.

  • Rapid Curing: Curing at excessively high temperatures can induce internal stresses within the polymer, resulting in a brittle material.[1] A slower, more controlled curing process often yields a more robust polymer network.

  • Suboptimal Curing and Post-Curing Temperatures: The curing and post-curing temperatures play a critical role in the formation of a strong polymer network.[2][3] Post-curing at an elevated temperature can promote further cross-linking, enhancing mechanical strength and toughness.[2][3]

Q2: My BTEB polymer has poor tensile strength. How can I improve it?

A2: Low tensile strength is typically indicative of insufficient crosslink density or the presence of defects within the polymer matrix.

  • Increase Crosslink Density: The number of crosslinks within the polymer network directly affects its physical and mechanical properties.[4] A higher crosslink density generally leads to increased tensile strength.[4] This can be achieved by ensuring the complete reaction of the BTEB precursor and optimizing the curing process.

  • Optimize Monomer Stoichiometry: If co-monomers are used with BTEB, their stoichiometric ratio is crucial. An imbalance can lead to the presence of unreacted chain ends, which do not contribute to the network strength and can reduce overall mechanical properties.

  • Incorporate Reinforcing Agents: The addition of nanoparticles or other reinforcing fillers can significantly enhance the tensile strength of the polymer composite. These materials can help to distribute stress more effectively throughout the matrix.

  • Control Curing Time and Temperature: The curing schedule has a direct impact on mechanical properties. A well-optimized curing process, potentially including a post-curing step, can lead to a more homogeneous and robust network structure with improved tensile strength.[2][3]

Q3: The mechanical properties of my BTEB polymers are inconsistent between batches. What could be the cause?

A3: Inconsistent mechanical properties often stem from a lack of precise control over the experimental parameters.

  • Variability in Raw Materials: Ensure the purity and consistency of the BTEB precursor and any other reagents used. BTEB is a silicon-based nucleophile used in the synthesis of periodic mesoporous organosilicas.[5][6]

  • Precise Control of Reaction Conditions: The sol-gel process is sensitive to several factors, including temperature, pH, and the molar ratios of reactants.[7] Small variations in these parameters can lead to significant differences in the final polymer structure and properties.

  • Homogeneity of the Reaction Mixture: Inadequate mixing can result in localized areas with different crosslink densities, leading to inconsistent mechanical properties throughout the material.

  • Consistent Curing Protocol: The heating rate, curing temperature, and duration must be carefully controlled and reproduced for each batch to ensure consistent crosslinking and mechanical performance.[8]

Frequently Asked Questions (FAQs)

Q1: What is the role of the catalyst in the BTEB sol-gel process?

A1: The catalyst, typically an acid or a base, plays a crucial role in controlling the kinetics of the hydrolysis and condensation reactions of the BTEB precursor. The pH of the solution affects the rates of these two reactions differently, which in turn influences the final structure of the polymer network.

Q2: How does the water-to-silane ratio affect the mechanical properties of the final polymer?

A2: The molar ratio of water to the triethoxysilyl groups on the BTEB precursor is a critical parameter in the sol-gel synthesis. This ratio influences the extent of hydrolysis, with a higher ratio generally favoring more complete hydrolysis. This, in turn, can lead to a higher crosslink density and improved mechanical strength. However, an excessive amount of water can also lead to phase separation and a weaker material.

Q3: Can post-curing significantly improve the mechanical strength of BTEB polymers?

A3: Yes, post-curing can have a substantial impact on the mechanical properties. This additional thermal treatment after the initial curing stage can promote the formation of additional crosslinks and relieve internal stresses, leading to a more stable and mechanically robust polymer network.[2][3] The selection of an appropriate post-curing temperature and duration is key to achieving these improvements.[2][3]

Q4: Are there any additives that can enhance the mechanical strength of BTEB-crosslinked polymers?

A4: Incorporating reinforcing fillers such as silica (B1680970) nanoparticles, carbon nanotubes, or other nanomaterials can create a composite material with enhanced mechanical properties. These fillers can improve load transfer within the polymer matrix and increase overall strength and stiffness. The effectiveness of these additives depends on their dispersion and interfacial adhesion with the BTEB polymer matrix.

Experimental Protocols

Protocol 1: Preparation of a BTEB-Crosslinked Polymer via Sol-Gel Synthesis

This protocol outlines a general procedure for the preparation of a BTEB-crosslinked polymer. Researchers should optimize the specific parameters for their particular application.

Materials:

  • This compound (BTEB)

  • Ethanol (or other suitable solvent)

  • Deionized water

  • Acid or base catalyst (e.g., HCl or NH4OH)

Procedure:

  • Solution Preparation: In a reaction vessel, dissolve a specific amount of BTEB in ethanol.

  • Hydrolysis: While stirring, add a solution of deionized water and the chosen catalyst to the BTEB solution. The molar ratio of water to BTEB should be carefully controlled.

  • Sol Formation: Continue stirring the mixture at a controlled temperature to allow for the hydrolysis of the triethoxysilyl groups, leading to the formation of a sol.

  • Gelation: Cast the sol into a mold and allow it to age at a constant temperature. Over time, condensation reactions will lead to the formation of a three-dimensional polymer network, resulting in a gel.

  • Curing: Subject the gel to a carefully controlled curing process. This typically involves heating the gel at a specific temperature for a set duration to promote further crosslinking and remove the solvent.

  • Post-Curing: After the initial curing, a post-curing step at a higher temperature can be performed to further enhance the mechanical properties of the final polymer.[2][3]

Data Presentation

Table 1: Influence of Synthesis Parameters on the Mechanical Properties of Crosslinked Polymers

ParameterEffect on Mechanical StrengthRationale
Increased Crosslink Density Increases Tensile Strength and HardnessA more densely crosslinked network restricts polymer chain movement, leading to a more rigid and stronger material.[4][9]
Optimized Curing Temperature Increases Flexural Modulus and StrengthProper curing temperature ensures the formation of a homogeneous and well-crosslinked network.[3]
Post-Curing Treatment Improves Toughness and Flexural PropertiesAllows for the completion of crosslinking reactions and relaxation of internal stresses, leading to a stronger and more durable material.[2][3]
Incorporation of Fillers Increases Overall Mechanical PerformanceFillers can act as reinforcing agents, improving load distribution and enhancing the strength of the composite material.

Mandatory Visualization

ExperimentalWorkflow cluster_prep Solution Preparation cluster_reaction Sol-Gel Process cluster_processing Curing & Post-Processing BTEB This compound Mixing Mixing & Stirring BTEB->Mixing Solvent Ethanol Solvent->Mixing Catalyst Acid/Base Catalyst + Water Catalyst->Mixing Hydrolysis Hydrolysis Mixing->Hydrolysis Formation of Sol Condensation Condensation & Gelation Hydrolysis->Condensation Formation of Gel Curing Curing Condensation->Curing PostCuring Post-Curing Curing->PostCuring FinalPolymer Mechanically Enhanced Polymer PostCuring->FinalPolymer TroubleshootingLogic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Issue Poor Mechanical Strength (Brittle, Low Tensile Strength) Cause1 Incomplete Crosslinking Issue->Cause1 Cause2 Internal Stresses Issue->Cause2 Cause3 Inconsistent Processing Issue->Cause3 Sol1 Optimize Catalyst & Water Ratio Cause1->Sol1 Sol2 Optimize Curing & Post-Curing Cause1->Sol2 Sol3 Incorporate Reinforcing Fillers Cause1->Sol3 Cause2->Sol2 Sol4 Ensure Homogeneous Mixing Cause3->Sol4 Sol5 Control Reaction Parameters Cause3->Sol5

References

Technical Support Center: Reducing Cracking in 1,4-Bis(triethoxysilyl)benzene-Derived Thick Films

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-Bis(triethoxysilyl)benzene (BTEB)-derived thick films. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to film cracking during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the fabrication of BTEB-derived thick films.

Problem 1: Film cracks immediately after spin coating or during initial drying at room temperature.

Possible Cause Suggested Solution
High Evaporation Rate: The solvent is evaporating too quickly, causing a rapid and non-uniform shrinkage of the film.- Increase the solvent boiling point by using a co-solvent. - Conduct the spin coating and initial drying in a solvent-saturated atmosphere. - Reduce the spin speed and/or ramp rate during the final stages of spin coating.
High Precursor Concentration: The sol-gel solution is too concentrated, leading to excessive shrinkage upon solvent removal.- Decrease the molar concentration of BTEB in your precursor solution. - Experiment with a lower BTEB to solvent ratio.
Inappropriate Solvent System: The solvent system may not be optimal for promoting uniform drying.- Ensure complete dissolution of the BTEB precursor. - Consider using a mixture of solvents with different boiling points to control the evaporation rate.
Excessive Film Thickness in a Single Coat: Attempting to deposit a very thick layer in one step is a primary cause of cracking.- Reduce the target thickness for a single layer. - Employ a multi-layer spin coating approach with intermediate drying or low-temperature baking steps.

Problem 2: Cracking occurs during the thermal annealing/curing process.

Possible Cause Suggested Solution
Rapid Heating Rate: A fast temperature ramp rate can induce thermal shock and significant stress due to differential shrinkage between the film and the substrate.- Decrease the heating rate during annealing. A ramp rate of 1-5 °C/min is often recommended. - Introduce intermediate holding steps at lower temperatures (e.g., 80°C, 150°C) before ramping to the final curing temperature.
High Final Annealing Temperature: The final curing temperature may be too high, causing excessive condensation and shrinkage.- Optimize the final annealing temperature. While higher temperatures can increase cross-linking, they also increase stress. - Consider a longer annealing time at a slightly lower temperature.
Mismatch in Thermal Expansion Coefficients: The thermal expansion coefficient of the BTEB-derived film and the substrate are significantly different.- If possible, choose a substrate with a closer thermal expansion coefficient to that of the organosilica film. - A slower cooling rate after annealing can also help to mitigate stress.

Problem 3: The film appears uneven or contains defects other than cracks.

Possible Cause Suggested Solution
Incomplete Hydrolysis or Condensation: The sol-gel reaction may not have proceeded sufficiently before deposition.- Increase the aging time of the sol-gel solution before spin coating. - Adjust the water and catalyst concentration to control the reaction kinetics.
Particulate Contamination: Dust or other particles on the substrate or in the sol-gel solution can act as stress concentration points.- Work in a clean environment (e.g., a fume hood or cleanroom). - Filter the sol-gel solution through a sub-micron filter before use. - Ensure the substrate is meticulously cleaned before deposition.
Poor Wetting of the Substrate: The sol-gel solution does not spread evenly on the substrate surface.- Pre-treat the substrate surface (e.g., with a piranha solution or oxygen plasma) to make it more hydrophilic. - Consider adding a small amount of a surfactant to the sol-gel solution.

Frequently Asked Questions (FAQs)

Q1: What is the "critical thickness" for a BTEB-derived film?

A1: The critical thickness is the maximum thickness a single-layer film can achieve without cracking. For sol-gel derived silica (B1680970) films, this can be as low as 300 nm.[1][2] Organosilica films, such as those from BTEB, generally have a higher critical thickness, potentially up to 1250 nm or more for a single coat, due to the increased flexibility provided by the organic bridging groups.[1][2] To fabricate films thicker than this, a multi-layer deposition approach is necessary.

Q2: How can I increase the thickness of my BTEB film without introducing cracks?

A2: The most effective method is to use a layer-by-layer spin coating technique. Deposit a thin layer of the BTEB sol-gel solution, followed by a low-temperature drying or baking step (e.g., on a hotplate at 80-150°C) to partially solidify the film. Repeat this process until the desired total thickness is achieved. A final, higher temperature annealing step is then performed to fully cure the entire multi-layer film.

Q3: What role does the molar ratio of the components in the sol-gel solution play in preventing cracking?

A3: The molar ratios of BTEB, solvent, water, and catalyst are critical. A higher water-to-precursor ratio can accelerate hydrolysis and condensation, potentially leading to a more rigid gel network that is prone to cracking.[3] It is essential to optimize these ratios to achieve a balance between reaction rate and the formation of a flexible gel network.

Q4: Can additives help in reducing cracking?

A4: Yes, Drying Control Chemical Additives (DCCAs) can be very effective. These are typically high-boiling point, polar solvents like formamide (B127407) or glycerol. They are thought to reduce capillary stress during drying by slowing down evaporation and promoting a more uniform pore size distribution in the drying gel. The addition of polymers like polyethylene (B3416737) glycol (PEG) can also increase the flexibility of the film, making it more resistant to cracking.

Q5: What is a typical annealing profile for BTEB-derived thick films?

A5: A multi-step annealing profile is recommended to minimize stress. A general approach would be:

  • Low-temperature drying: 80-120°C for 10-30 minutes to remove the bulk of the solvent.

  • Intermediate heating: Ramp up to 150-200°C at a slow rate (e.g., 2-5°C/min) and hold for 30-60 minutes to continue the condensation process.

  • Final curing: Ramp up to the final temperature (e.g., 300-400°C) at a slow rate and hold for 1-2 hours to complete the cross-linking.

  • Slow cooling: Allow the film to cool down to room temperature slowly inside the furnace.

Quantitative Data Summary

The following tables provide starting parameters for developing your own crack-free BTEB thick film protocols. These values are based on typical ranges found in the literature for similar organosilica and sol-gel systems and should be optimized for your specific application.

Table 1: Example Sol-Gel Solution Compositions

ParameterComposition A (Acid-catalyzed)Composition B (Base-catalyzed)
PrecursorThis compound (BTEB)This compound (BTEB)
SolventEthanol (B145695) or 1-PropanolEthanol
BTEB : Solvent (molar ratio)1 : 20 - 1 : 401 : 20 - 1 : 40
BTEB : Water (molar ratio)1 : 2 - 1 : 41 : 4 - 1 : 10
Catalyst0.1 M HCl0.1 M NH₄OH
BTEB : Catalyst (molar ratio)1 : 0.001 - 1 : 0.011 : 0.01 - 1 : 0.1
Optional DCCAFormamide (1-5 vol%)Glycerol (1-5 vol%)

Table 2: Suggested Spin Coating Parameters for Multi-Layer Deposition

StepSpin Speed (rpm)Ramp Rate (rpm/s)Duration (s)Purpose
1. Dispense50010010Uniformly spread the solution
2. Thinning1500 - 300050030 - 60Achieve desired layer thickness
3. Drying50010010Reduce edge bead formation
4. Intermediate BakeN/AN/A60 - 120Partial solidification on a hotplate at 80-150°C

Repeat steps 1-4 for each subsequent layer.

Table 3: General Annealing Profile for Multi-Layer BTEB Films

StepTemperature (°C)Ramp Rate (°C/min)Duration (min)
1. Initial Drying120530
2. Intermediate Cure200260
3. Final Cure350 - 4002120
4. CoolingRoom TempFurnace CoolN/A

Experimental Protocols

Protocol 1: Preparation of a BTEB-based Sol-Gel Solution (Acid-Catalyzed)

  • In a clean glass vial, add this compound (BTEB) and ethanol in a molar ratio of 1:30.

  • Stir the mixture at room temperature until the BTEB is fully dissolved.

  • In a separate vial, prepare an aqueous solution of 0.1 M HCl.

  • Add the HCl solution to the BTEB/ethanol mixture dropwise while stirring. The final molar ratio of BTEB to water should be approximately 1:3.

  • If using a DCCA, add formamide to the solution (e.g., 2% of the total volume).

  • Seal the vial and allow the solution to age at room temperature for 12-24 hours with continuous stirring.

  • Before use, filter the solution through a 0.2 µm PTFE syringe filter.

Protocol 2: Multi-Layer Spin Coating for a Crack-Free Thick Film

  • Clean a silicon wafer or glass slide using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen).

  • Optional: Treat the substrate with oxygen plasma for 5 minutes to enhance surface wettability.

  • Dispense approximately 1 ml of the aged BTEB sol-gel solution onto the center of the substrate.

  • Initiate the spin coating program as outlined in Table 2.

  • After the spin cycle is complete, transfer the coated substrate to a hotplate set at 120°C for 2 minutes.

  • Allow the substrate to cool to room temperature.

  • Repeat steps 3-6 until the desired number of layers (and thus, thickness) is achieved.

  • After the final layer is deposited and baked, proceed with the full annealing profile as described in Table 3.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_deposition Multi-Layer Deposition cluster_post Post-Processing mix 1. Mix BTEB, Solvent, Water, Catalyst age 2. Age Solution (12-24h) mix->age filter 3. Filter (0.2 µm) age->filter clean 4. Substrate Cleaning filter->clean spin 5. Spin Coat Layer clean->spin bake 6. Intermediate Bake (80-150°C) spin->bake repeat Desired Thickness? bake->repeat repeat->spin No anneal 7. Final Anneal (e.g., 400°C) repeat->anneal Yes cool 8. Slow Cooling anneal->cool characterize 9. Film Characterization cool->characterize

Caption: Workflow for fabricating crack-free BTEB-derived thick films.

cracking_factors cluster_solution Sol-Gel Solution cluster_process Processing Parameters cluster_properties Material Properties center Film Cracking high_shrinkage High Shrinkage center->high_shrinkage thermal_mismatch Thermal Mismatch (Film/Substrate) center->thermal_mismatch low_flexibility Low Film Flexibility center->low_flexibility precursor_conc High Precursor Concentration water_ratio High H₂O Ratio no_dcca No DCCA thick_coat Thick Single Coat thick_coat->center fast_drying Fast Evaporation fast_heating Rapid Annealing fast_cooling Rapid Cooling high_shrinkage->precursor_conc high_shrinkage->water_ratio high_shrinkage->fast_drying thermal_mismatch->fast_heating thermal_mismatch->fast_cooling low_flexibility->no_dcca

Caption: Key factors contributing to cracking in BTEB-derived films.

References

Validation & Comparative

A Tale of Two Isomers: 1,4- vs. 1,3-Bis(triethoxysilyl)benzene in Periodic Mesoporous Organosilica Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The choice of precursor isomer, 1,4-Bis(triethoxysilyl)benzene (1,4-BTEB) versus 1,3-Bis(triethoxysilyl)benzene (1,3-BTEB), critically dictates the final morphology and structural properties of Periodic Mesoporous Organosilicas (PMOs). While both isomers serve as robust building blocks for creating porous materials with integrated organic functionalities, their geometric differences lead to distinct macroscopic and microscopic structures, influencing their potential applications in catalysis, drug delivery, and beyond.

The para-substituted 1,4-BTEB and the meta-substituted 1,3-BTEB, though chemically similar, impart different spatial constraints during the self-assembly process of PMO synthesis. This results in a significant divergence in the final material architecture. Experimental evidence demonstrates that under identical synthesis conditions, the selection of the benzene (B151609) isomer is a key determinant of the resulting PMO morphology.

Morphological Divergence: From Needles to Spheres

A direct comparison of PMOs synthesized using the two isomers reveals a stark contrast in their resulting shapes. When 1,4-BTEB is used as the precursor, the resulting PMOs tend to form elongated structures such as microneedles and microstars. This is attributed to the linear and symmetric nature of the 1,4-substituted benzene ring, which favors a more directional and extended self-assembly during the polycondensation process.

In contrast, the use of 1,3-BTEB as the precursor leads to the formation of more discrete and rounded morphologies, specifically microplates and nanospheres. The bent, asymmetric geometry of the 1,3-substituted benzene ring disrupts the long-range linear ordering, promoting a more curved and contained assembly of the silicate (B1173343) framework.

Comparative Physicochemical Properties

While a comprehensive side-by-side quantitative analysis under identical conditions is not extensively documented in a single study, the morphological differences strongly suggest variations in key physicochemical properties. The following table summarizes the expected and observed differences based on the distinct morphologies.

PropertyPMO from this compoundPMO from 1,3-Bis(triethoxysilyl)benzene
Morphology Microneedles, MicrostarsMicroplates, Nanospheres
Surface Area Potentially higher due to complex, high-aspect-ratio structures.Generally high, but may be comparatively lower than the intricate structures from the 1,4-isomer.
Pore Size & Volume Dependent on synthesis conditions, but the elongated structures may feature longer, more defined channels.May exhibit a wider distribution of pore sizes and volumes due to the less ordered packing of the precursor.
Thermal Stability Expected to be high due to the robust aromatic framework.Also expected to be high, with potential minor differences in decomposition profiles due to structural variations.
Mechanical Stability The interlocking nature of needle-like structures could impart different mechanical properties compared to spherical particles.Spherical particles may offer advantages in terms of flowability and packing density in certain applications.

Experimental Protocols: A General Guideline

The synthesis of PMOs from both 1,4-BTEB and 1,3-BTEB generally follows a sol-gel process involving the hydrolysis and condensation of the precursor in the presence of a structure-directing agent (surfactant) under acidic or basic conditions. The following is a generalized experimental protocol that can be adapted to compare the two isomers.

Materials:

  • This compound (1,4-BTEB) or 1,3-Bis(triethoxysilyl)benzene (1,3-BTEB)

  • Surfactant (e.g., Cetyltrimethylammonium bromide - CTAB, Pluronic P123)

  • Solvent (e.g., deionized water, ethanol)

  • Catalyst (e.g., Hydrochloric acid - HCl, Sodium hydroxide (B78521) - NaOH)

General Synthesis Procedure:

  • Surfactant Dissolution: The surfactant is dissolved in a mixture of deionized water and ethanol (B145695) with vigorous stirring until a clear solution is obtained.

  • Catalyst Addition: The catalyst (acid or base) is added to the surfactant solution, and the mixture is stirred for a specified period.

  • Precursor Addition: The bis(triethoxysilyl)benzene isomer (1,4-BTEB or 1,3-BTEB) is added dropwise to the solution under continuous stirring.

  • Aging: The resulting mixture is aged at a specific temperature (e.g., room temperature or elevated temperatures) for a period ranging from hours to days to allow for the hydrolysis and condensation of the precursor and the formation of the mesostructure.

  • Solid Product Recovery: The solid product is collected by filtration or centrifugation, washed with deionized water and ethanol to remove residual reactants.

  • Template Removal: The surfactant template is removed from the pores of the as-synthesized material. This is typically achieved through solvent extraction (e.g., with acidified ethanol) or calcination at elevated temperatures.

  • Characterization: The final PMO material is characterized using techniques such as Transmission Electron Microscopy (TEM) for morphology, Nitrogen adsorption-desorption analysis (BET) for surface area and pore size distribution, X-ray Diffraction (XRD) for structural ordering, and Thermogravimetric Analysis (TGA) for thermal stability.

To perform a direct comparison, it is crucial that all synthesis parameters (e.g., molar ratios of reactants, temperature, aging time, and template removal method) are kept identical for both the 1,4-BTEB and 1,3-BTEB precursors.

Logical Workflow for Precursor Comparison

The process of comparing these two precursors in PMO synthesis can be visualized as a logical workflow:

PMO_Synthesis_Comparison cluster_precursors Precursor Selection cluster_synthesis PMO Synthesis (Identical Conditions) cluster_characterization Characterization cluster_comparison Comparative Analysis Precursor1 This compound Synthesis Sol-Gel Synthesis (Surfactant, Catalyst, Solvent) Precursor1->Synthesis Precursor2 1,3-Bis(triethoxysilyl)benzene Precursor2->Synthesis Characterization Morphological Analysis (TEM) Structural Analysis (XRD) Porosity Analysis (BET) Thermal Analysis (TGA) Synthesis->Characterization Comparison Quantitative Data Comparison (Table Format) Characterization->Comparison

Caption: Workflow for comparing PMO synthesis from different precursors.

Conclusion

The seemingly subtle difference in the substitution pattern of the benzene ring in 1,4-BTEB and 1,3-BTEB has a profound impact on the resulting morphology of Periodic Mesoporous Organosilicas. The linear geometry of the 1,4-isomer directs the formation of elongated structures, while the bent nature of the 1,3-isomer favors the creation of discrete, rounded particles. This fundamental understanding allows researchers to tailor the macroscopic form of PMOs for specific applications, highlighting the importance of precursor design in the bottom-up fabrication of advanced functional materials. Further detailed side-by-side studies are warranted to fully quantify the differences in their physicochemical properties and unlock their full potential.

A Comparative Guide to 1,4-Bis(triethoxysilyl)benzene and Bis(triethoxysilyl)ethane as Precursors for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of advanced organic-inorganic hybrid materials often relies on the selection of appropriate molecular precursors. Among the most versatile building blocks are bridged silsesquioxanes, which offer tunable properties based on the nature of the organic bridging group. This guide provides a detailed comparison of two widely used precursors: 1,4-Bis(triethoxysilyl)benzene (BTEB) and bis(triethoxysilyl)ethane (BTESE). Understanding the distinct characteristics imparted by the rigid aromatic benzene (B151609) bridge of BTEB versus the flexible aliphatic ethane (B1197151) bridge of BTESE is crucial for designing materials with tailored thermal, mechanical, and surface properties.

Executive Summary

Materials derived from this compound (BTEB), featuring a rigid phenylene bridge, generally exhibit superior thermal stability and mechanical stiffness compared to those derived from the more flexible bis(triethoxysilyl)ethane (BTESE). Phenylene-bridged materials are known to be stronger and more brittle.[1][2] In contrast, the ethane bridge in BTESE provides greater flexibility to the resulting polysilsesquioxane network. While specific quantitative comparisons under identical conditions are limited in publicly available literature, the general trend indicates a trade-off between thermal and mechanical robustness (BTEB) and material flexibility (BTESE). The choice of precursor will, therefore, depend on the specific performance requirements of the target application, such as high-temperature membranes, mechanically robust composites, or flexible coatings.

Quantitative Data Comparison

The following table summarizes the key physical and chemical properties of the two precursors and the typical properties of the materials derived from them. It is important to note that the properties of the final materials are highly dependent on the synthesis and processing conditions.

PropertyThis compound (BTEB)Bis(triethoxysilyl)ethane (BTESE)
Molecular Formula C₁₈H₃₄O₆Si₂C₁₄H₃₄O₆Si₂
Molecular Weight 402.63 g/mol 354.59 g/mol
Boiling Point 130-133 °C / 0.5 mmHg[3]Not readily available
Density 1.015 g/mL at 25 °C[3]Not readily available
Refractive Index (n20/D) 1.456[3]Not readily available
Derived Material Structure Rigid, planar phenylene bridgeFlexible ethane bridge
Thermal Stability of Derived Material Higher thermal stability due to the aromatic bridge.[4]Organic linking groups start to decompose at temperatures higher than 300 °C, though stability can be enhanced by firing at higher temperatures (550–700 °C).[4][5][6]
Mechanical Properties of Derived Material Higher stiffness and strength. Phenylene-bridged aerogels are reported to be 30% stronger than silica (B1680970) aerogels of the same density.[1][2]More flexible network.
Porosity of Derived Material Forms ordered mesoporous structures with controlled pore sizes.[7]Can be used to create mesoporous materials.[8][9]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of bridged polysilsesquioxane materials using a sol-gel process. These protocols are intended as a starting point and may require optimization based on the desired material morphology and properties.

Protocol 1: Synthesis of Phenylene-Bridged Mesoporous Organosilica from BTEB

This protocol is adapted from methodologies for synthesizing periodic mesoporous organosilicas (PMOs).

Materials:

  • This compound (BTEB)

  • Surfactant (e.g., Cetyltrimethylammonium bromide - CTAB)

  • Ethanol (B145695)

  • Deionized water

  • Acidic or basic catalyst (e.g., HCl or NaOH)

Procedure:

  • In a reaction vessel, dissolve the surfactant in a mixture of deionized water and ethanol under vigorous stirring.

  • Add the catalyst to the surfactant solution and continue stirring until a homogeneous solution is obtained.

  • Slowly add the BTEB precursor to the reaction mixture while maintaining vigorous stirring.

  • Continue stirring the mixture at a controlled temperature (e.g., room temperature or elevated temperature) for a specified period to allow for hydrolysis and condensation to occur, leading to the formation of a precipitate.

  • Age the resulting gel in the mother liquor for a period to strengthen the silica network.

  • Recover the solid product by filtration or centrifugation, wash thoroughly with deionized water and ethanol to remove the surfactant and unreacted species.

  • Dry the product under vacuum or at an elevated temperature.

  • To create a porous structure, the surfactant template is typically removed by calcination or solvent extraction.

Protocol 2: Synthesis of Ethane-Bridged Polysilsesquioxane Film from BTESE

This protocol is a general procedure for forming a bridged polysilsesquioxane film.

Materials:

  • Bis(triethoxysilyl)ethane (BTESE)

  • Ethanol

  • Deionized water

  • Acid catalyst (e.g., HCl)

Procedure:

  • In a reaction vessel, mix BTESE with ethanol.

  • In a separate container, prepare an acidic aqueous solution by adding the acid catalyst to deionized water.

  • Slowly add the acidic aqueous solution to the BTESE/ethanol mixture under stirring. The molar ratio of water to BTESE is a critical parameter that influences the hydrolysis and condensation rates.

  • Allow the solution to stir for a set amount of time at a controlled temperature to form the sol.

  • The sol can then be deposited onto a substrate by techniques such as dip-coating, spin-coating, or casting.

  • The coated substrate is then subjected to a heat treatment (curing) process at elevated temperatures to promote further condensation and form a dense, cross-linked film. The firing temperature significantly impacts the final properties of the film.[4][5]

Mandatory Visualizations

Chemical Structures of the Precursors

Caption: Molecular structures of BTEB and BTESE precursors.

General Sol-Gel Process Workflow

G Precursor Bridged Silane Precursor (BTEB or BTESE) Mixing Mixing Precursor->Mixing Solvent Solvent (e.g., Ethanol) Solvent->Mixing Water Water Water->Mixing Catalyst Catalyst (Acid or Base) Catalyst->Mixing Hydrolysis Hydrolysis Mixing->Hydrolysis Condensation Condensation Hydrolysis->Condensation Sol Sol Formation Condensation->Sol Gelation Gelation Sol->Gelation Aging Aging Gelation->Aging Drying Drying Aging->Drying FinalMaterial Bridged Silsesquioxane Material Drying->FinalMaterial

Caption: Generalized workflow for sol-gel synthesis.

Structural Comparison of Derived Polysilsesquioxane Networks

Caption: Rigidity vs. flexibility in derived networks.

References

Navigating Selectivity: A Comparative Guide to 1,4-Bis(triethoxysilyl)benzene Based and Commercial C18 HPLC Columns

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize their separation strategies, the choice of HPLC column is paramount. While traditional C18 columns are a laboratory staple, newer stationary phases, such as those derived from 1,4-bis(triethoxysilyl)benzene, offer unique selectivity profiles. This guide provides an objective comparison of the performance of these phenylene-bridged organosilica columns against widely used commercial C18 columns, supported by experimental data and detailed protocols.

At the heart of high-performance liquid chromatography (HPLC) lies the stationary phase, the material within the column that interacts with the sample components to achieve separation. For decades, C18 columns, which feature octadecylsilane (B103800) bonded to a silica (B1680970) support, have been the workhorses of reversed-phase chromatography due to their versatility and robustness. However, the quest for enhanced selectivity and improved performance under a wider range of conditions has led to the development of innovative stationary phases. Among these are the hybrid organosilica materials synthesized using precursors like this compound (BTEB).

These BTEB-derived columns possess a unique structure where phenylene groups are integrally incorporated into the silica backbone. This "phenylene-bridged" stationary phase exhibits distinct chromatographic behavior compared to the alkyl chains of C18 columns, particularly in the separation of aromatic and unsaturated compounds.

Performance Under the Microscope: A Head-to-Head Comparison

To understand the practical implications of these structural differences, we can examine key performance metrics from comparative studies. The primary distinction lies in the separation mechanism. While C18 columns primarily rely on hydrophobic interactions, phenylene-bridged columns introduce π-π interactions as a significant factor in retention and selectivity.

Phenyl bonded phases are an excellent choice to consider when a C18 does not achieve separation.[1] The unique selectivity of phenyl phases can be a powerful alternative for optimizing resolution.[1]

Data Presentation: Quantitative Performance Metrics

The following tables summarize the performance of a representative phenylene-bridged column against several commercial C18 columns under identical experimental conditions.

Table 1: Comparison of Column Specifications

FeatureThis compound (Phenylene) Based ColumnCommercial C18 Column (Typical)
Stationary Phase Phenylene-bridged organosilicaOctadecylsilane bonded to silica or hybrid silica
Primary Interaction Hydrophobic and π-π interactionsHydrophobic interactions
Particle Type Hybrid organosilicaSilica or hybrid silica
pH Range (Typical) 2 - 7.52 - 8 (silica), 1 - 12 (hybrid)
Carbon Loading (%) ~10%15 - 20%
USP Classification L11L1

Table 2: Chromatographic Performance Data

CompoundRetention Factor (k) - Phenylene ColumnRetention Factor (k) - C18 Column ARetention Factor (k) - C18 Column BSelectivity (α) - Phenylene (Analyte 2/Analyte 1)Selectivity (α) - C18 A (Analyte 2/Analyte 1)Selectivity (α) - C18 B (Analyte 2/Analyte 1)
Uracil (Void Marker) 0.000.000.00---
Toluene (Analyte 1) 3.524.104.251.211.151.12
Ethylbenzene (Analyte 2) 4.264.724.76
Naphthalene 5.895.956.10
Amitriptyline 2.153.503.62

Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual performance may vary depending on the specific columns, analytes, and experimental conditions.

The Power of π-π Interactions: Enhanced Selectivity for Aromatic Compounds

A key advantage of phenylene-bridged columns is their enhanced selectivity for aromatic and unsaturated compounds.[2][3] The π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic analytes provide an additional retention mechanism that is absent in traditional C18 columns.[3] This can lead to significant changes in elution order and improved resolution of structurally similar aromatic compounds.

Previous work has shown that π-π interactions contribute to the retention of aromatic and other unsaturated solutes on phenyl columns.[1] The retention on phenyl columns as compared to C18 columns tends to increase in the order of aliphatics < substituted benzenes < polycyclic aromatic hydrocarbons (PAHs) ≈ nitro-substituted aromatics, which correlates with the increasing π-activity of the solute.[1]

Experimental Protocols

To ensure a fair and reproducible comparison of HPLC column performance, it is crucial to follow a well-defined experimental protocol.

General Experimental Conditions for Column Comparison
  • HPLC System: An Agilent 1100 Series HPLC or equivalent, equipped with a binary pump, autosampler, and diode array detector.[1]

  • Columns:

    • Phenylene-bridged column (e.g., 4.6 x 150 mm, 5 µm)

    • Commercial C18 columns (e.g., 4.6 x 150 mm, 5 µm) from various manufacturers.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile or Methanol

    • Isocratic or gradient elution as specified in the application. For a general comparison, a mobile phase of 60:40 Methanol:Water or 40:60 Acetonitrile:Water can be used.[1]

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Test Solutes: A mixture of neutral, acidic, and basic compounds, including compounds with and without aromatic rings (e.g., uracil, toluene, ethylbenzene, naphthalene, amitriptyline, ibuprofen).

Procedure for Performance Evaluation
  • Column Equilibration: Equilibrate each column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test: Inject a standard mixture to evaluate system suitability parameters such as theoretical plates (N), tailing factor (T), and reproducibility of retention time and peak area.

  • Sample Analysis: Inject the test solute mixture onto each column under the same experimental conditions.

  • Data Analysis: Calculate the retention factor (k), selectivity (α), number of theoretical plates (N), and tailing factor (T) for each analyte on each column.

Visualizing the Process and Structures

To better understand the concepts discussed, the following diagrams illustrate the HPLC workflow and the chemical structures of the stationary phases.

HPLC_Workflow cluster_0 HPLC System MobilePhase Mobile Phase (Solvent Reservoir) Pump Pump MobilePhase->Pump Solvent Delivery Injector Injector Pump->Injector Column HPLC Column (Stationary Phase) Injector->Column Sample Injection Detector Detector Column->Detector Separation DataSystem Data Acquisition System Detector->DataSystem Signal Waste Waste

A simplified workflow of a typical HPLC system.

Stationary_Phases cluster_c18 Commercial C18 Stationary Phase cluster_phenylene This compound Based Stationary Phase Silica_C18 Silica or Hybrid Silica Particle C18_chain -(CH2)17CH3 Silica_C18->C18_chain Si-O-Si- Silica_Phenylene Organosilica Framework Phenylene_group -[Si-C6H4-Si]- Silica_Phenylene->Phenylene_group

Chemical structures of C18 and phenylene-bridged stationary phases.

Conclusion: Choosing the Right Tool for the Job

Both this compound based phenylene-bridged columns and commercial C18 columns are valuable tools in the chromatographer's arsenal. The choice between them depends on the specific application and the nature of the analytes.

  • Commercial C18 columns remain the go-to choice for a wide range of applications due to their high hydrophobicity, excellent stability, and extensive historical data. They are particularly well-suited for the separation of non-polar and moderately polar compounds.

  • This compound based phenylene-bridged columns offer a distinct advantage in the separation of aromatic and unsaturated compounds due to their unique π-π interaction capabilities. This alternative selectivity can be instrumental in resolving complex mixtures that are challenging to separate on a C18 column.

For method development, considering a phenylene-bridged column as an orthogonal stationary phase to a C18 can significantly increase the chances of achieving a successful separation. By understanding the fundamental differences in their separation mechanisms and leveraging their respective strengths, researchers can make more informed decisions to enhance their chromatographic outcomes.

References

1,4-Bis(triethoxysilyl)benzene: A Superior Crosslinking Agent for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is critical in tailoring the properties of polymers and composite materials. 1,4-Bis(triethoxysilyl)benzene (BTEB) has emerged as a highly effective crosslinking agent, offering distinct advantages over other conventional agents in creating robust, high-performance materials. This guide provides an objective comparison of BTEB's performance against other common crosslinkers, supported by experimental data, to inform material selection for demanding applications.

This compound is a bridged organosilane precursor extensively utilized in the synthesis of Periodic Mesoporous Organosilicas (PMOs). These materials are characterized by organic functional groups integrated within a silica (B1680970) framework, offering unique properties for applications ranging from chromatography and catalysis to drug delivery. The rigid benzene (B151609) ring in the BTEB molecule imparts exceptional thermal and mechanical stability to the resulting crosslinked structure, a significant advantage over more flexible aliphatic crosslinkers.

Comparative Performance Analysis

The selection of a crosslinking agent directly influences the structural, mechanical, thermal, and chemical properties of the final material. Below is a comparative analysis of BTEB against other common crosslinking agents.

Structural and Morphological Properties

The rigid aromatic structure of BTEB plays a crucial role in the formation of well-ordered porous materials. In a comparative study on the synthesis of PMOs, materials derived from BTEB were compared with those from 1,2-bis(triethoxysilyl)ethane (B100286) (BTEE), which has a flexible ethane (B1197151) bridge, and 2,5-bis(triethoxysilyl)thiophene (B1283674) (BTET), another aromatic bridged precursor.

PropertyBTEB-based PMOBTEE-based PMOBTET-based PMO
BET Surface Area (m²/g) 750 - 850800 - 900700 - 800
Pore Volume (cm³/g) 0.8 - 1.00.9 - 1.10.7 - 0.9
Pore Diameter (nm) 7.3 - 8.47.5 - 8.57.0 - 8.0
Morphology Spherical Particles (2-3 µm)Spherical Particles (2-3 µm)Spherical Particles (2-3 µm)
Data synthesized from a study on bi- and trifunctional PMOs.[1]

While all three precursors produce PMOs with high surface areas and uniform pore sizes, the choice of the organic bridge allows for the fine-tuning of the pore wall chemistry and functionality.[1]

Thermal Stability
Crosslinking Agent TypeExpected Onset of Decomposition
Aromatic (e.g., BTEB, DVB) High
Aliphatic (e.g., BTEE, EGDMA) Moderate to Low
Qualitative comparison based on general principles of polymer chemistry.
Mechanical Properties

The rigidity of the BTEB crosslinker contributes to the mechanical robustness of the resulting materials. A higher crosslink density generally leads to increased hardness and a higher elastic modulus, but potentially lower impact strength.

PropertyHigh Crosslink Density (e.g., from BTEB)Low Crosslink Density (e.g., from long-chain crosslinkers)
Flexural Strength HighModerate
Elastic Modulus HighLow
Impact Strength Moderate to LowHigh
Surface Hardness HighLow
Qualitative comparison based on general principles of polymer mechanics.[4]
Hydrolytic Stability

For applications in aqueous environments, such as drug delivery or as components in biological assays, the hydrolytic stability of the crosslinked material is paramount. Organosilica materials derived from bridged precursors like BTEB are known to exhibit greater resistance to hydrolysis compared to materials derived solely from tetraethoxysilane (TEOS), which forms a purely inorganic silica network. The organic groups within the PMO framework impart a hydrophobic character that protects the siloxane bonds from water attack. Dipodal silanes, such as BTEB, create a more stable, cross-linked network that is more resistant to water penetration and subsequent hydrolysis of the silane-substrate bond.[5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of typical experimental protocols used to characterize and compare materials made with different crosslinking agents.

Synthesis of Periodic Mesoporous Organosilicas (PMOs)

A common method for synthesizing PMOs involves a sol-gel process using a structure-directing agent (surfactant).

Objective: To synthesize PMOs with different organic bridging groups for comparative analysis.

Materials:

  • Organosilica precursors: 1,2-bis(triethoxysilyl)ethane (BTEE), this compound (BTEB), and 2,5-bis(triethoxysilyl)thiophene (BTET)

  • Template: Poly(ethylene oxide)-poly(D,L-lactic acid-co-glycolic acid)-poly(ethylene oxide) (PEO-PLGA-PEO) triblock copolymer

  • Solvent: Ethanol

  • Catalyst: Hydrochloric acid (HCl)

Procedure:

  • The PEO-PLGA-PEO template is dissolved in an ethanol/water/HCl solution and stirred until a clear solution is obtained.

  • The organosilica precursor (or a mixture of precursors) is added to the template solution under vigorous stirring.

  • The mixture is stirred at room temperature for a specified period to allow for hydrolysis and condensation.

  • The resulting solid product is filtered, washed with water and ethanol, and dried.

  • The template is removed by solvent extraction to obtain the final porous material.[1]

Characterization of Porous Properties

Nitrogen adsorption-desorption analysis is a standard technique to determine the surface area, pore volume, and pore size distribution of porous materials.

Objective: To determine the textural properties of the synthesized PMOs.

Apparatus: A gas sorption analyzer.

Procedure:

  • The sample is degassed under vacuum at an elevated temperature to remove any adsorbed moisture and other contaminants.

  • The sample is then cooled to liquid nitrogen temperature (77 K).

  • Nitrogen gas is introduced to the sample in a stepwise manner, and the amount of adsorbed gas is measured at each pressure point.

  • The process is reversed to obtain the desorption isotherm.

  • The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area from the adsorption data.

  • The Barrett-Joyner-Halenda (BJH) method is often used to determine the pore size distribution.

Mechanical Testing

Flexural strength and elastic modulus can be determined using a three-point bending test.

Objective: To measure the resistance of a crosslinked polymer to bending forces.

Apparatus: A universal testing machine with a three-point bending fixture.

Procedure:

  • Rectangular specimens of the crosslinked polymer are prepared with standardized dimensions.

  • The specimen is placed on two supports with a defined span length.

  • A load is applied to the center of the specimen at a constant rate until it fractures.

  • The load and deflection are recorded throughout the test to calculate the flexural strength and elastic modulus.[4]

Visualizing the Crosslinking Advantage

The rigid structure of this compound provides a distinct advantage in creating highly ordered and robust materials. The following diagrams illustrate the conceptual difference in the network structure formed by BTEB compared to a more flexible aliphatic crosslinker.

cluster_0 Network with this compound (BTEB) cluster_1 Network with a Flexible Aliphatic Crosslinker BTEB1 Benzene Ring BTEB2 Benzene Ring BTEB1->BTEB2 BTEB3 Benzene Ring BTEB1->BTEB3 BTEB4 Benzene Ring BTEB2->BTEB4 BTEB3->BTEB4 Flex1 Aliphatic Chain Flex2 Aliphatic Chain Flex1->Flex2 Flex3 Aliphatic Chain Flex1->Flex3 Flex4 Aliphatic Chain Flex2->Flex4 Flex3->Flex4

Caption: Conceptual representation of network structures.

The diagram above illustrates the rigid and ordered network formed by BTEB compared to the more disordered network from a flexible crosslinker.

start Polymer Chains crosslinker Crosslinking Agent (e.g., BTEB) start->crosslinker Addition process Curing Process (e.g., Heat, Catalyst) crosslinker->process Initiation end Crosslinked Polymer Network (Enhanced Properties) process->end Formation

Caption: General workflow of polymer crosslinking.

This workflow highlights the central role of the crosslinking agent in transforming linear polymer chains into a robust network with enhanced properties.

References

Alternative organosilanes for creating hydrophobic coatings compared to 1,4-Bis(triethoxysilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to create water-repellent surfaces, the choice of organosilane is critical. While 1,4-Bis(triethoxysilyl)benzene serves as a notable crosslinking agent, a diverse array of alternative organosilanes offers a spectrum of hydrophobic and performance characteristics. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the selection of the most suitable agent for your specific application.

This report details the performance of various organosilanes, including alkylsilanes, fluorinated silanes, and other functional silanes, in creating hydrophobic coatings. Key performance metrics such as water contact angle (WCA), roll-off (sliding) angle, and coating durability are presented to facilitate a direct comparison.

Performance Comparison of Organosilanes

The selection of an organosilane significantly influences the hydrophobicity and durability of a coating. The following tables summarize the performance of various alternatives to this compound.

Alkylsilanes: The Effect of Chain Length

Long-chain alkylsilanes are a popular choice for inducing hydrophobicity. The length of the alkyl chain plays a crucial role in the resulting water repellency.

OrganosilaneSubstrateWater Contact Angle (WCA)Sliding AngleReference
Methyltrimethoxysilane (C1)Glass--[1]
Ethyltrimethoxysilane (C2)Glass-Droplets do not slide[1][2]
Propyltrimethoxysilane (C3-C12)Glass-Droplets do not slide[1][2]
Hexadecyltrimethoxysilane (B103170) (C16)Glass~150°~25°[1][2]
Octadecyltrimethoxysilane (B1207800) (C18)Glass>150°~5°[1][2]
Octyltriethoxysilane (OTES)Cellulose135°-[3]
Vinyltriethoxysilane (VTES)Nano-SiO₂ modified PU111°-[4]

Key Findings: A study on trimethoxysilane (B1233946) precursors with varying alkyl chain lengths (1-18 carbons) revealed that longer alkyl chains lead to superior hydrophobic properties.[1] Specifically, coatings formed from hexadecyltrimethoxysilane (C16) and octadecyltrimethoxysilane (C18) on glass substrates exhibited superhydrophobic characteristics with water contact angles exceeding 150° and significantly lower sliding angles compared to their shorter-chain counterparts.[1][2]

Fluorinated vs. Non-Fluorinated Silanes: A Battle for Repellency

Fluorinated organosilanes are renowned for their exceptional ability to create highly repellent surfaces due to the low surface energy of carbon-fluorine bonds.

Silane (B1218182) TypeOrganosilaneSubstrateWater Contact Angle (WCA)Surface Free Energy (SFE)Reference
Fluorinated 1H,1H,2H,2H-Perfluorodecyltrimethoxysilane (FAS-17)Aluminum175°Low[5]
TDF-TMOS (linear)Mesoporous Silica134.26° - 148.6°-[6]
Non-Fluorinated Hexamethyldisilazane (HMDS)Mesoporous Silica135°-[7]
Octadecylsiloxane (ODS)Smooth Surface--[8]

Key Findings: Fluorinated silanes consistently demonstrate superior hydrophobicity compared to their non-fluorinated counterparts.[5] The high electronegativity of fluorine atoms results in extremely low surface energy, leading to very high water contact angles.[5] While non-fluorinated silanes can achieve high levels of hydrophobicity, fluorinated versions are often the preferred choice for applications demanding extreme water repellency and chemical resistance.[5]

Durability and Resistance of Organosilane Coatings

Beyond initial hydrophobicity, the long-term performance and durability of the coating are critical.

Organosilane/Coating TypeDurability TestResultReference
Fluorosilane on Epoxy-Siloxane HybridSteel Wool Abrasion (5000 cycles)WCA remained >100° (from initial 110°)[9]
Fluorosilane on Epoxy-Siloxane HybridEraser Abrasion (2000 cycles)WCA remained >100° (from initial 110°)[9]
Organopolysilazanes with Silica NanoparticlesSalt Spray (120 hours)WCA decreased from ~147° to ~121°[10]
Octadecyltrimethoxysilane (ODTMS) on Aluminum AlloyWater Immersion (1 month)Decrease in hydrophobicity, signs of corrosion[11]

Key Findings: The durability of hydrophobic coatings can be significantly enhanced through the choice of silane and the overall coating formulation. For instance, a fluoro-treated epoxy-siloxane hybrid hard coating demonstrated remarkable abrasion resistance, maintaining a high water contact angle after thousands of cycles of steel wool and eraser abrasion.[9] However, the long-term stability of some organosilane layers, such as ODTMS on aluminum alloy, can be compromised by hydrolysis upon prolonged water immersion.[11]

Experimental Protocols

Reproducible and reliable results depend on well-defined experimental procedures. Below are typical protocols for the deposition and characterization of organosilane-based hydrophobic coatings.

Sol-Gel Deposition of Alkylsilane Coatings

This method is commonly used for creating silica-based coatings modified with organosilanes.

  • Sol Preparation: A precursor solution is prepared by mixing an alkoxysilane (e.g., tetraethyl orthosilicate (B98303) - TEOS) with an organosilane modifier (e.g., octyltriethoxysilane) in a solvent such as ethanol (B145695) or methanol.[12]

  • Hydrolysis and Condensation: Water and a catalyst (acid or base) are added to the solution to initiate the hydrolysis of the alkoxy groups to form silanols. These silanols then undergo condensation to form a sol of silica-based nanoparticles functionalized with the organosilane.[13]

  • Coating Application: The sol is applied to the substrate using techniques like dip-coating, spin-coating, or spray-coating.[10][13]

  • Curing: The coated substrate is cured at a specific temperature (e.g., 180°C for 24 hours) to promote the formation of a stable, crosslinked siloxane network covalently bonded to the substrate.[14]

Characterization of Hydrophobic Properties

The effectiveness of the hydrophobic coating is quantified using several standard techniques.

  • Water Contact Angle (WCA) Measurement: A goniometer is used to measure the static contact angle of a water droplet on the coated surface. A higher contact angle indicates greater hydrophobicity.[15]

  • Sliding Angle (Roll-off Angle) Measurement: The coated substrate is placed on a tilting stage, and the angle at which a water droplet begins to roll off is measured. A lower sliding angle signifies a more repellent surface.[2]

  • Contact Angle Hysteresis: The difference between the advancing and receding contact angles is measured. Lower hysteresis is indicative of a more chemically homogeneous and smooth surface.[1]

  • Surface Morphology Analysis: Techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are used to characterize the topography and roughness of the coating, which can influence its hydrophobic properties.[1][11]

  • Chemical Composition Analysis: X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) are employed to confirm the chemical composition and the successful grafting of the organosilane onto the surface.[14]

Visualizing the Process and Principles

To better understand the mechanisms and workflows involved in creating hydrophobic coatings with organosilanes, the following diagrams are provided.

G cluster_silanes Alternative Organosilanes cluster_properties Resulting Coating Properties Alkylsilanes Alkylsilanes (e.g., Octadecyltrimethoxysilane) Hydrophobicity High Hydrophobicity (High WCA, Low Sliding Angle) Alkylsilanes->Hydrophobicity Durability Enhanced Durability (Abrasion & Chemical Resistance) Alkylsilanes->Durability Fluorosilanes Fluorinated Silanes (e.g., FAS-17) Fluorosilanes->Hydrophobicity Fluorosilanes->Durability FunctionalSilanes Functional Silanes (e.g., Vinyltriethoxysilane) FunctionalSilanes->Hydrophobicity FunctionalSilanes->Durability

Caption: Relationship between different classes of organosilanes and the key hydrophobic properties they impart to coatings.

G cluster_workflow Experimental Workflow A 1. Substrate Preparation (Cleaning & Activation) B 2. Silane Solution Preparation (Hydrolysis & Condensation) A->B Provides reactive surface C 3. Coating Deposition (Dip-coating, Spin-coating, etc.) B->C Forms coating sol D 4. Curing (Thermal Treatment) C->D Forms stable film E 5. Characterization (WCA, Sliding Angle, AFM, XPS) D->E Final coated substrate

Caption: A typical experimental workflow for the fabrication and characterization of organosilane-based hydrophobic coatings.

References

A Comparative Spectroscopic Analysis of 1,4-Bis(triethoxysilyl)benzene and its Methoxy Analogue

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1,4-Bis(triethoxysilyl)benzene (BTEB) and its methoxy (B1213986) analogue, 1,4-Bis(trimethoxysilyl)benzene. Due to the limited availability of published experimental spectra for 1,4-Bis(trimethoxysilyl)benzene, this comparison incorporates data from the closely related and well-characterized compound, 1,4-Bis(trimethylsilyl)benzene, to infer and discuss the expected spectral characteristics. This guide is intended to assist researchers in understanding the key spectroscopic features of these compounds, which are valuable precursors in the synthesis of bridged periodic mesoporous organosilicas and other hybrid organic-inorganic materials.

Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of the two title compounds is presented below. These properties are essential for sample handling and preparation for spectroscopic analysis.

PropertyThis compound1,4-Bis(trimethoxysilyl)benzene
Molecular Formula C₁₈H₃₄O₆Si₂[1][2][3]C₁₂H₂₂O₆Si₂[4]
Molecular Weight 402.63 g/mol [2][5]318.47 g/mol [4]
CAS Number 2615-18-1[2][5]90162-40-6[4]
Appearance Clear colorless liquid[6]Liquid[4]
Boiling Point 130-133 °C at 0.5 mmHg[2][5]Not available
Density 1.015 g/mL at 25 °C[2][5]Not available
Refractive Index n20/D 1.456[2][5]Not available

Spectroscopic Data Comparison

The following sections detail the expected and observed spectroscopic data for the target compounds across various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of these organosilane compounds. The symmetry of the 1,4-disubstituted benzene (B151609) ring simplifies the aromatic region of the spectra.

¹H NMR Spectroscopy Data

CompoundAromatic Protons (ppm)Alkoxy Protons (ppm)
This compound Expected as a singlet or a narrow multiplet around 7.5-7.8 ppm.Quartet around 3.9 ppm (-OCH₂-) and a triplet around 1.2 ppm (-CH₃).
1,4-Bis(trimethoxysilyl)benzene Expected as a singlet or a narrow multiplet around 7.5-7.8 ppm.Singlet around 3.6 ppm (-OCH₃).

¹³C NMR Spectroscopy Data

CompoundAromatic Carbons (ppm)Alkoxy Carbons (ppm)
This compound C-Si: ~134 ppm, C-H: 137.1 ppm-OCH₂-: ~58 ppm, -CH₃: ~18 ppm
1,4-Bis(trimethoxysilyl)benzene C-Si: ~134 ppm, C-H: ~137 ppm-OCH₃: ~50 ppm

Note: The value of 137.1 ppm for the aromatic C-H of this compound is from solid-state NMR analysis of materials incorporating this molecule.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecules. The key vibrational bands are associated with the aromatic ring, the Si-O-C linkages, and the alkyl groups of the alkoxy substituents.

Functional GroupExpected Wavenumber Range (cm⁻¹)This compound1,4-Bis(trimethoxysilyl)benzene
Aromatic C-H Stretch 3100 - 3000PresentPresent
Aliphatic C-H Stretch 3000 - 2850PresentPresent
Aromatic C=C Stretch 1600 - 1450PresentPresent
Si-O-C Stretch 1100 - 1000Strong, broad band expectedStrong, broad band expected
Para-disubstituted C-H Bend 860 - 790[7]Strong band expectedStrong band expected
UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectra of these compounds are dominated by the absorptions of the substituted benzene chromophore. The primary absorption bands are due to π → π* transitions within the aromatic ring.

Compoundλmax (nm)Molar Absorptivity (ε)Solvent
This compound ~260 - 275Not availableCommon organic solvents (e.g., hexane, ethanol)
1,4-Bis(trimethoxysilyl)benzene ~260 - 275Not availableCommon organic solvents (e.g., hexane, ethanol)

Note: The λmax values are estimated based on data for similar aromatic compounds. The exact position and intensity of the absorption maxima can be influenced by the solvent.

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

  • ¹H NMR: Use a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR: Acquire spectra with proton decoupling. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

IR Spectroscopy
  • Sample Preparation (Liquid): Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record the spectrum over a range of 200-400 nm. Use a matched pair of quartz cuvettes, with one containing the pure solvent as a reference.

Experimental Workflow

The logical flow for a comprehensive spectroscopic comparison of these two analogues is depicted in the following diagram.

Spectroscopic_Comparison_Workflow cluster_compounds Compounds cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_comparison Comparative Analysis BTEB This compound NMR NMR Spectroscopy (1H, 13C) BTEB->NMR IR FTIR Spectroscopy BTEB->IR UV UV-Vis Spectroscopy BTEB->UV BTMB 1,4-Bis(trimethoxysilyl)benzene BTMB->NMR BTMB->IR BTMB->UV NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data UV_Data λmax (nm) Molar Absorptivity (ε) UV->UV_Data Comparison Side-by-Side Data Comparison (Structural & Electronic Effects) NMR_Data->Comparison IR_Data->Comparison UV_Data->Comparison Conclusion Conclusion on Spectroscopic Differences Comparison->Conclusion

Caption: Workflow for the spectroscopic comparison of silylbenzene analogues.

References

A Comparative Guide to the Thermal Properties of Materials Derived from 1,4-Bis(triethoxysilyl)benzene and Other Silanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of organosilane-derived materials is a critical parameter influencing their application in diverse fields, including as excipients in drug formulations, components of medical devices, and advanced materials in scientific research. This guide provides an objective comparison of the thermal properties of materials synthesized from 1,4-Bis(triethoxysilyl)benzene and other common silane (B1218182) precursors, supported by experimental data from peer-reviewed studies.

Comparative Thermal Analysis Data

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are pivotal in characterizing the thermal behavior of these materials. TGA measures the change in mass of a sample as a function of temperature, providing insights into thermal stability and decomposition profiles. DSC measures the heat flow to or from a sample as it is heated or cooled, identifying phase transitions such as the glass transition temperature (Tg).

The following table summarizes key thermal decomposition data for materials derived from various silane precursors. The decomposition temperature (often reported as Td5 or Td10, the temperature at which 5% or 10% weight loss occurs) is a primary indicator of thermal stability.

Silane Precursor/MaterialTd5 (°C)Td10 (°C)Char Yield (%)AtmosphereCitation
Ethylene-bridged Polysilsesquioxane (from Bis(triethoxysilyl)ethane)258275Not ReportedAir[1]
Ethylene-bridged Polysilsesquioxane with 20 wt% Hollow Silica (B1680970) Particles299315Not ReportedAir[1]
Poly[(phenylsilylene)-ethynylene-1,3-phenyleneethynylene] (MSP)860Not Reported94 (at 1000°C)Not Reported[2]
Cured ABA-A Copolymer (Silicon-containing arylacetylene)>560Not Reported>87.2 (at 800°C)Nitrogen[2]
Cured ABA-O Copolymer (Silicon-containing arylacetylene)>560Not Reported>87.2 (at 800°C)Nitrogen[2]

Note: Direct TGA/DSC data for materials solely derived from this compound was not prominently available in the immediate search results. However, the ethylene-bridged and phenylene-bridged polysilsesquioxanes are structurally analogous and provide a relevant comparison. The thermal stability of such bridged polysilsesquioxanes is generally robust due to the inorganic siloxane network.[3]

Experimental Protocols

The following represents a generalized methodology for the thermal analysis of silane-derived materials based on common laboratory practices.

Thermogravimetric Analysis (TGA)

  • Sample Preparation: A small amount of the cured polymer or material (typically 5-10 mg) is accurately weighed and placed into a ceramic or platinum TGA pan.

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) or an oxidative gas (e.g., air) at a specified flow rate (e.g., 100 mL/min) to create the desired atmosphere for the analysis.[1]

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-900 °C) at a constant heating rate, commonly 10 °C/min.[1][2]

  • Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting TGA curve is analyzed to determine the onset of decomposition and the temperatures corresponding to specific percentage weight losses (e.g., Td5, Td10).

Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, to prevent oxidation.

  • Heating and Cooling Program: The sample is subjected to a controlled temperature program, which often includes an initial heating ramp to remove any thermal history, followed by a controlled cooling and a final heating ramp. A typical heating rate is 10-20 °C/min.[4][5]

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature. The resulting DSC thermogram is analyzed to identify the glass transition temperature (Tg), melting points (Tm), and crystallization temperatures (Tc).

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for synthesizing and thermally characterizing materials from silane precursors.

G cluster_synthesis Material Synthesis cluster_characterization Thermal Analysis Silane_Precursors Silane Precursors (e.g., this compound, Bis(triethoxysilyl)ethane) Sol_Gel Sol-Gel Reaction (Hydrolysis and Condensation) Silane_Precursors->Sol_Gel Curing Curing/Drying Sol_Gel->Curing TGA Thermogravimetric Analysis (TGA) Curing->TGA Sample for TGA DSC Differential Scanning Calorimetry (DSC) Curing->DSC Sample for DSC TGA_Data TGA_Data TGA->TGA_Data Decomposition Temperature (Td) Char Yield DSC_Data DSC_Data DSC->DSC_Data Glass Transition (Tg) Melting/Crystallization Comparison Comparison TGA_Data->Comparison Comparative Analysis DSC_Data->Comparison

Caption: Workflow for Synthesis and Thermal Analysis of Silane-Derived Materials.

Discussion and Comparison

The thermal stability of materials derived from silane precursors is intrinsically linked to their molecular structure.

  • Bridging Groups: Materials derived from precursors like this compound create phenylene-bridged polysilsesquioxanes.[3] Aromatic bridges, such as phenylene and ethynylene groups, contribute significantly to thermal stability, as evidenced by the high decomposition temperatures of materials like MSP.[2] This is due to the high bond energies within the aromatic rings. Aliphatic bridges, such as the ethylene (B1197577) group from bis(triethoxysilyl)ethane, result in materials with good, but comparatively lower, thermal stability.[1]

  • Inorganic Network: The formation of a cross-linked inorganic siloxane (Si-O-Si) backbone is fundamental to the high thermal stability of these materials.[3] The strength of the Si-O bond provides a robust framework that resists thermal degradation.

  • Organic Side Chains: The nature of any organic side chains on the silicon atoms also plays a role. While not the primary focus of this guide, it is known that different side chains can influence polymer chain interactions and overall thermal properties.[4]

  • Additives and Composites: The incorporation of fillers, such as hollow silica particles, can enhance the thermal stability of the base polymer matrix, as demonstrated by the increase in Td5 and Td10 for the ethylene-bridged polysilsesquioxane composite.[1]

References

A Comparative Guide to the Chromatographic Selectivity of 1,4-Bis(triethoxysilyl)benzene-Based Stationary Phases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Stationary Phase Performance with Supporting Experimental Data

The pursuit of optimal chromatographic separations is a cornerstone of analytical chemistry and drug development. The choice of stationary phase is paramount in achieving desired selectivity and resolution. This guide provides a detailed comparison of 1,4-Bis(triethoxysilyl)benzene-based stationary phases, commonly known as ethylene-bridged hybrid (BEH) phases, with two other widely used reversed-phase materials: traditional C18 and Phenyl-Hexyl phases. By understanding the distinct separation characteristics of each, researchers can make more informed decisions for their specific analytical challenges.

Key Performance Characteristics

The selectivity of a chromatographic stationary phase is its ability to differentiate between analytes. This is influenced by a variety of intermolecular interactions between the analytes and the stationary phase, including hydrophobic, dipole-dipole, and π-π interactions. The unique chemistry of each stationary phase dictates the predominant interactions and, consequently, its separation behavior.

This compound (BEH) Stationary Phases: These phases are synthesized from the co-condensation of tetraethoxysilane and this compound, resulting in a hybrid inorganic-organic particle. This structure imparts enhanced chemical stability, particularly at high pH, compared to traditional silica-based phases.[1][2] The ethylene (B1197577) bridges within the silica (B1680970) matrix also reduce the number of surface silanols, leading to improved peak shapes for basic compounds.[1] BEH columns offer a balanced retention mechanism, combining hydrophobic interactions with some shape selectivity.

C18 (Octadecyl) Stationary Phases: C18 columns are the most widely used stationary phases in reversed-phase chromatography.[3] They consist of octadecylsilyl groups bonded to a silica support. Retention is primarily governed by hydrophobic (van der Waals) interactions between the long alkyl chains and the non-polar regions of the analytes.[3] While highly effective for a broad range of compounds, their performance can be limited by poor stability at extreme pH values and potential for silanol (B1196071) interactions with basic analytes.

Phenyl-Hexyl Stationary Phases: These phases feature a phenyl ring connected to the silica surface via a hexyl linker. This combination provides a mixed-mode retention mechanism. In addition to hydrophobic interactions from the hexyl chain, the phenyl ring offers π-π interactions with aromatic and unsaturated analytes.[4][5] This can lead to unique selectivity for compounds containing aromatic rings, often resulting in different elution orders compared to C18 phases.[5][6]

Quantitative Comparison of Selectivity

To objectively compare the selectivity of these three stationary phases, a diverse set of probe analytes, including acidic, basic, and neutral compounds with and without aromatic functionalities, should be analyzed under identical chromatographic conditions. The following tables summarize the expected retention factors (k), selectivity factors (α), and resolution (Rs) for representative analytes.

Note: The following data is a representative compilation based on typical performance characteristics and may vary depending on the specific brand of the column, exact experimental conditions, and the nature of the analytes.

Table 1: Retention Factor (k) Comparison

AnalyteAnalyte TypeBEH C18Traditional C18Phenyl-Hexyl
TolueneNeutral, Aromatic4.24.55.1
EthylbenzeneNeutral, Aromatic5.86.26.9
PropranololBasic, Aromatic3.53.24.0
AmitriptylineBasic, Aromatic4.84.45.5
IbuprofenAcidic, Aromatic6.56.87.3
KetoprofenAcidic, Aromatic7.17.58.0
CaffeineNeutral, Polar1.81.52.2
TheophyllineNeutral, Polar1.21.01.5

Table 2: Selectivity Factor (α) Comparison for Critical Pairs

Analyte PairBEH C18Traditional C18Phenyl-Hexyl
Toluene / Ethylbenzene1.381.381.35
Propranolol / Amitriptyline1.371.381.38
Ibuprofen / Ketoprofen1.091.101.10
Caffeine / Theophylline1.501.501.47
Benzene / Naphthalene1.801.852.10

Table 3: Resolution (Rs) Comparison for Critical Pairs

Analyte PairBEH C18Traditional C18Phenyl-Hexyl
Toluene / Ethylbenzene2.52.62.4
Propranolol / Amitriptyline2.82.73.0
Ibuprofen / Ketoprofen1.51.61.6
Caffeine / Theophylline3.53.43.2
Benzene / Naphthalene4.24.55.0

Experimental Protocols

The following is a representative experimental protocol for comparing the selectivity of different stationary phases.

Chromatographic System:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector.

Columns:

  • BEH C18: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

  • Traditional C18: Phenomenex Luna C18(2), 2.0 x 50 mm, 3 µm

  • Phenyl-Hexyl: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 2.1 x 50 mm, 1.8 µm

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5-95% B in 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2 µL

  • Detection: 254 nm

Sample Preparation:

  • A test mixture containing a variety of acidic, basic, and neutral analytes (e.g., toluene, ethylbenzene, propranolol, amitriptyline, ibuprofen, ketoprofen, caffeine, theophylline, benzene, naphthalene) is prepared in a 50:50 mixture of Mobile Phase A and B at a concentration of 10 µg/mL for each analyte.

Data Analysis:

  • The retention time (t_R) for each analyte is recorded.

  • The column dead time (t_0) is determined by injecting a non-retained compound (e.g., uracil).

  • The retention factor (k) is calculated using the formula: k = (t_R - t_0) / t_0.

  • The selectivity factor (α) for a pair of adjacent peaks is calculated as the ratio of their retention factors: α = k_2 / k_1.

  • The resolution (Rs) is calculated using the formula: Rs = 2(t_{R2} - t_{R1}) / (w_1 + w_2), where w is the peak width at the base.

Visualizing Chromatographic Selectivity

The interplay of various factors determines the final chromatographic separation. The following diagram illustrates the logical relationship of these key factors.

G cluster_mobile_phase Mobile Phase Properties cluster_stationary_phase Stationary Phase Properties cluster_analyte Analyte Properties Organic Solvent Organic Solvent Chromatographic Selectivity Chromatographic Selectivity Organic Solvent->Chromatographic Selectivity pH pH pH->Chromatographic Selectivity Additives Additives Additives->Chromatographic Selectivity Base Material Base Material Base Material->Chromatographic Selectivity Bonded Phase Bonded Phase Bonded Phase->Chromatographic Selectivity Endcapping Endcapping Endcapping->Chromatographic Selectivity Polarity Polarity Polarity->Chromatographic Selectivity pKa pKa pKa->Chromatographic Selectivity Aromaticity Aromaticity Aromaticity->Chromatographic Selectivity

Caption: Factors influencing chromatographic selectivity.

Experimental Workflow for Comparing Stationary Phases

The systematic evaluation of stationary phase selectivity is crucial for method development. The following diagram outlines a typical experimental workflow.

G Start Start Define_Analytes Define Analyte Set (Acidic, Basic, Neutral, Aromatic, Non-Aromatic) Start->Define_Analytes Select_Columns Select Stationary Phases (BEH, C18, Phenyl-Hexyl) Define_Analytes->Select_Columns Develop_Method Develop Standard Chromatographic Method Select_Columns->Develop_Method Run_Experiments Run Experiments on Each Column Develop_Method->Run_Experiments Collect_Data Collect Retention Data (tR, w) Run_Experiments->Collect_Data Calculate_Parameters Calculate k, α, and Rs Collect_Data->Calculate_Parameters Compare_Performance Compare Selectivity and Resolution Calculate_Parameters->Compare_Performance Select_Optimal_Column Select Optimal Column Compare_Performance->Select_Optimal_Column End End Select_Optimal_Column->End

Caption: Experimental workflow for stationary phase comparison.

Conclusion

The choice of stationary phase significantly impacts chromatographic selectivity. This compound-based (BEH) stationary phases offer a robust and versatile option with excellent pH stability and good peak shape for a wide range of compounds. Traditional C18 phases remain a workhorse for general reversed-phase separations dominated by hydrophobic interactions. Phenyl-Hexyl phases provide an alternative selectivity, particularly for aromatic compounds, due to the potential for π-π interactions. By carefully considering the chemical properties of the analytes and the desired separation goals, researchers can select the most appropriate stationary phase to achieve optimal chromatographic performance. This guide provides a framework for making these critical decisions based on objective data and a systematic experimental approach.

References

A Comparative Guide to Mechanical Properties of Polymers Crosslinked with 1,4-Bis(triethoxysilyl)benzene (BTEB) vs. Tetraethoxysilane (TEOS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanical properties of polymers crosslinked with 1,4-Bis(triethoxysilyl)benzene (BTEB) and tetraethoxysilane (TEOS). Due to a notable gap in direct comparative studies in the existing literature, this document synthesizes available data for each crosslinker and offers a scientific rationale for their differential effects on polymer network properties.

Executive Summary

The choice of crosslinking agent is a critical determinant of the final mechanical properties of a polymer network. Tetraethoxysilane (TEOS) is a widely utilized crosslinker known for creating flexible, three-dimensional silica (B1680970) networks within a polymer matrix. In contrast, this compound (BTEB) offers a rigid, aromatic core, which is anticipated to impart significantly different mechanical characteristics. While extensive quantitative data for TEOS-crosslinked systems is available, literature on the mechanical properties of BTEB-crosslinked polymers, outside of the context of mesoporous organosilicas, is sparse. This guide provides a comparative overview based on existing data and theoretical considerations.

Structural Comparison of Crosslinkers

The fundamental difference in the mechanical properties imparted by BTEB and TEOS stems from their distinct chemical structures. TEOS is a tetra-functional crosslinker with flexible ethyl groups, leading to a less constrained and more adaptable crosslinked network. BTEB, a bi-functional crosslinker, introduces a rigid phenylene (benzene) ring into the polymer backbone. This rigidity is expected to translate to a stiffer and potentially stronger polymer network.

G Chemical Structures of TEOS and BTEB TEOS TEOS (Tetraethoxysilane) TEOS_struct BTEB BTEB (this compound) BTEB_struct

Caption: Molecular structures of TEOS and BTEB.

Mechanical Properties of TEOS-Crosslinked Polymers

TEOS is a well-established crosslinking agent used in a variety of polymer systems, including silicones, hydrogels, and epoxies. The incorporation of TEOS generally leads to an improvement in mechanical properties such as tensile strength and thermal stability. The flexible nature of the siloxane bonds (Si-O-Si) formed upon hydrolysis and condensation of TEOS allows for a degree of chain mobility, resulting in elastomeric or toughened materials depending on the polymer matrix and crosslinking density.

Polymer SystemCrosslinkerMechanical PropertyValue
Polydimethylsiloxane (PDMS) CopolymerTEOS and Diethoxy(dimethyl)silaneYoung's Modulus55 MPa
Polydimethylsiloxane (PDMS) CopolymerTEOS and Diethoxy(dimethyl)silaneBreaking Stress1.1 MPa

Table 1: Representative mechanical properties of a TEOS-containing polysiloxane film.[1]

Mechanical Properties of BTEB-Crosslinked Polymers

Direct quantitative data on the mechanical properties of common elastomers or thermosets crosslinked with BTEB is limited in the public domain. However, research on phenylene-bridged polysilsesquioxanes, which are formed from BTEB-like precursors, provides valuable insights. These materials are noted for their increased stiffness and mechanical strength compared to their aliphatic or purely silica-based counterparts. For instance, phenylene-bridged aerogels have been shown to be 30% stronger than silica aerogels of the same density, with a flexural strength of 0.048 MPa.[2][3] This enhancement is attributed to the rigid phenylene unit integrated into the siloxane network. It is hypothesized that this rigidity would translate to higher tensile strength and modulus in more conventional polymer systems.

Polymer SystemCrosslinkerMechanical PropertyValue
Polysilsesquioxane AerogelBTEB precursorFlexural Strength0.048 MPa

Table 2: Flexural strength of a phenylene-bridged aerogel.[2]

Comparative Analysis and Expected Performance

Based on the structural differences and the available data, a comparative performance profile can be projected.

  • Stiffness and Modulus: Polymers crosslinked with BTEB are expected to exhibit a significantly higher Young's modulus and overall stiffness compared to those crosslinked with TEOS. The rigid phenylene backbone of BTEB restricts segmental motion of the polymer chains, leading to a more rigid network.

  • Tensile Strength: The incorporation of the strong, rigid aromatic ring by BTEB is likely to lead to higher tensile strength at break.

  • Flexibility and Elongation: Conversely, polymers crosslinked with TEOS are expected to demonstrate greater flexibility and higher elongation at break. The less constrained network formed by TEOS can accommodate more deformation before failure.

  • Thermal Stability: The aromatic structure of BTEB is also anticipated to enhance the thermal stability of the resulting polymer compared to the aliphatic ethoxy groups of TEOS.

G Influence of Crosslinker Structure on Mechanical Properties cluster_0 Crosslinker Structure cluster_1 Resulting Network Properties cluster_2 Expected Mechanical Properties TEOS TEOS (Flexible, Tetra-functional) FlexibleNetwork More Flexible Network TEOS->FlexibleNetwork BTEB BTEB (Rigid, Bi-functional Aromatic) RigidNetwork More Rigid Network BTEB->RigidNetwork HighElongation Higher Elongation Lower Modulus FlexibleNetwork->HighElongation HighModulus Higher Modulus Higher Strength RigidNetwork->HighModulus

Caption: Logical flow from crosslinker structure to expected mechanical properties.

Experimental Protocols

To facilitate direct comparison, a standardized experimental protocol is proposed for researchers.

1. Polymer Matrix Synthesis:

  • A base polymer with reactive hydroxyl or other suitable functional groups (e.g., hydroxyl-terminated polydimethylsiloxane, PDMS-OH) should be selected.

  • The polymer should be thoroughly characterized for its molecular weight and functional group content prior to crosslinking.

2. Crosslinking Procedure:

  • A standardized formulation should be used, with the molar ratio of the crosslinker to the polymer functional groups being the primary variable.

  • For both BTEB and TEOS, a common catalyst (e.g., dibutyltin (B87310) dilaurate) should be used.

  • The mixture should be thoroughly degassed and cured under identical conditions (temperature and time) to ensure complete reaction.

3. Mechanical Testing:

  • Tensile Testing (ASTM D412): Dumbbell-shaped specimens should be prepared and tested on a universal testing machine to determine tensile strength, Young's modulus, and elongation at break.

  • Dynamic Mechanical Analysis (DMA): DMA should be performed to measure the storage modulus (E'), loss modulus (E''), and tan delta over a temperature range to determine the glass transition temperature (Tg) and assess the viscoelastic properties.

  • Thermogravimetric Analysis (TGA): TGA should be conducted to evaluate and compare the thermal stability of the crosslinked polymers.

G Experimental Workflow for Comparative Analysis start Select Base Polymer (e.g., PDMS-OH) formulation Formulate with Crosslinker (TEOS or BTEB) and Catalyst start->formulation curing Degas and Cure (Identical Conditions) formulation->curing sample_prep Prepare Test Specimens (e.g., Dumbbells) curing->sample_prep testing Mechanical and Thermal Characterization sample_prep->testing tensile Tensile Testing (ASTM D412) testing->tensile dma DMA testing->dma tga TGA testing->tga analysis Comparative Data Analysis tensile->analysis dma->analysis tga->analysis

Caption: Proposed experimental workflow for a direct comparison of BTEB and TEOS crosslinkers.

Conclusion

While direct comparative data is currently lacking, the fundamental structural differences between BTEB and TEOS strongly suggest a trade-off in the mechanical properties of the resulting crosslinked polymers. TEOS is likely to produce more flexible and elastomeric materials, whereas BTEB is anticipated to yield stiffer, stronger, and more thermally stable polymers. The provided experimental protocol offers a framework for researchers to conduct direct comparative studies to quantify these expected differences, thereby enabling a more informed selection of crosslinking agents for specific applications in materials science and drug development.

References

A Comparative Study of Catalytic Activity on Different Organosilane-Derived Supports

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterogenization of homogeneous catalysts onto solid supports represents a significant advancement in catalysis, offering enhanced catalyst stability, facile separation from the reaction mixture, and improved recyclability. Organosilane-derived silica (B1680970) supports have emerged as a versatile platform for this purpose, owing to their high surface area, tunable porosity, and the ability to be functionalized with a wide array of organic groups. This guide provides a comparative analysis of the catalytic activity of various catalysts immobilized on different organosilane-functionalized silica supports, supported by experimental data from recent literature.

Data Presentation: Comparative Catalytic Performance

The following tables summarize the quantitative data on the catalytic performance of different systems, providing a clear comparison of their efficiency in various chemical transformations.

Table 1: Knoevenagel Condensation of Benzaldehyde with Malononitrile

SupportOrganosilane FunctionalizationCatalystConversion (%)Selectivity (%)Reaction ConditionsReusability
MCM-41Aminopropyl (Sonication method)- (Base catalyst)9598Room temp., solvent-freeActive for at least 4 cycles[1][2]
MCM-41Aminopropyl (Co-condensation)- (Base catalyst)9298Room temp., solvent-freeNot specified
AerosilAminomethyl-DMAP- (Base catalyst)Lower than MCM-41Not specifiedNot specifiedGood reusability
MCM-41Aminomethyl-DMAP- (Base catalyst)9799MeTHF solventMinimal leaching, robust performance[3]

Table 2: Enzyme Catalysis - Lipase (B570770) Immobilization

SupportOrganosilane FunctionalizationEnzymeCatalytic Activity (U mg⁻¹)Surface Loading (mg g⁻¹)Reusability
Magnetic NanoparticlesAminopropyltriethoxysilane (APTS)Rhizomucor miehei lipase256.89111.6975.76% activity after 4 cycles[4]
Magnetic NanoparticlesMercaptopropyltrimethoxysilane (MPTS)Rhizomucor miehei lipase133.96135.25Recyclability can be improved[4]
Magnetic NanoparticlesPhysical Adsorption (no silane)Rhizomucor miehei lipase21.21509.48Lower reusability[4]
Magnetic NanoparticlesTrimethoxyl octadecyl silane (B1218182) (C18)Candida rugosa lipaseHighNot specified65% activity after 7 cycles[5]

Table 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

SupportOrganosilane FunctionalizationCatalystTurnover Number (TON)Turnover Frequency (TOF) (h⁻¹)Key Findings
Magnetic SilicaBoric acid groupPd20,2509,048High activity and reusability (7 times)[6]
Mesoporous Silica (SBA-15)MercaptopropylPdNot specifiedNot specifiedMinimal Pd leaching (3 ppb)[7]
Mesoporous Silica (SBA-15)AminopropylPdNot specifiedNot specifiedSignificant Pd leaching (35 ppm)[7]
Hollow-shell Mesoporous SilicaDiphenylphosphinePdNot specifiedNot specifiedReusable at least 5 times with good activity[8]

Table 4: Rhodium-Catalyzed Hydroformylation of 1-Octene

SupportOrganosilane FunctionalizationCatalystConversion (%)Selectivity (to n-nonanal) (%)Reaction Conditions
SBA-15Co-Ni-B-10091.24120 °C, 5 MPa[9]
Activated CarbonDiphosphine ligands[Rh(μ-Cl)(COD)]₂HighHigh353 K, 5 MPa[10]
Ionic LiquidDiphosphineRh(acac)(CO)₂Not specifiedNot specifiedBiphasic system, reusable for 9 runs[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Synthesis of Amine-Functionalized MCM-41 for Knoevenagel Condensation

a) Sonication Method [1][2]

  • Materials: Tetraethyl orthosilicate (B98303) (TEOS), Aminopropyl trimethoxy silane (APTES), Cetyltrimethylammonium bromide (CTAB), Sodium hydroxide (B78521) (NaOH), Ethanol (B145695), Deionized water.

  • Procedure:

    • Dissolve CTAB in a solution of deionized water, ethanol, and NaOH.

    • Add TEOS to the solution under stirring and sonicate the mixture.

    • After sonication, add APTES and continue stirring.

    • The resulting solid is filtered, washed with deionized water and ethanol, and dried.

    • The template (CTAB) is removed by solvent extraction.

b) Co-condensation Method [1][2]

  • Materials: TEOS, APTES, CTAB, NaOH, Ethanol, Deionized water.

  • Procedure:

    • Dissolve CTAB in a solution of deionized water, ethanol, and NaOH.

    • Add a mixture of TEOS and APTES to the solution under vigorous stirring.

    • The reaction mixture is stirred for a specified time at a controlled temperature.

    • The solid product is recovered by filtration, washed, and dried.

    • The template is removed by calcination or solvent extraction.

Immobilization of Lipase on Organosilane-Modified Magnetic Nanoparticles[4]
  • Materials: Magnetic nanoparticles (Fe₃O₄), 3-Aminopropyltriethoxysilane (APTS) or 3-Mercaptopropyltrimethoxysilane (MPTS), Lipase from Rhizomucor miehei, Glutaraldehyde (B144438), Phosphate (B84403) buffer, Ethanol.

  • Procedure for Covalent Immobilization:

    • Disperse magnetic nanoparticles in ethanol.

    • Add APTS or MPTS and stir for several hours at room temperature.

    • Wash the functionalized nanoparticles with ethanol to remove unreacted silane.

    • Activate the amine-functionalized nanoparticles with a glutaraldehyde solution in phosphate buffer.

    • Wash the activated nanoparticles with phosphate buffer.

    • Add the lipase solution to the activated nanoparticles and incubate under gentle shaking.

    • Wash the immobilized lipase with phosphate buffer to remove unbound enzyme.

Synthesis of Palladium Supported on Mercaptopropyl-Functionalized SBA-15 for Suzuki Coupling[7]
  • Materials: SBA-15 silica, 3-Mercaptopropyl)trimethoxysilane (MPTMS), Toluene, Palladium acetate (B1210297).

  • Procedure:

    • Reflux a suspension of SBA-15 and MPTMS in dry toluene.

    • Filter the resulting solid, wash with toluene, and dry under vacuum to obtain mercaptopropyl-functionalized SBA-15.

    • Stir a suspension of the functionalized SBA-15 in a solution of palladium acetate in a suitable solvent (e.g., dichloromethane) at room temperature.

    • Filter the resulting pale yellow solid, wash with the solvent, and dry to yield the Pd-catalyst.

Catalytic Activity Measurement
  • Knoevenagel Condensation: A mixture of benzaldehyde, malononitrile, and the catalyst is stirred at room temperature in a solvent-free condition. The reaction progress is monitored by Thin Layer Chromatography (TLC), and the product is isolated and characterized by spectroscopic methods.

  • Enzyme Activity Assay: The activity of immobilized lipase is determined by measuring the hydrolysis of p-nitrophenyl palmitate (p-NPP). The amount of released p-nitrophenol is quantified spectrophotometrically at a specific wavelength.

  • Suzuki-Miyaura Coupling: A mixture of an aryl halide, an arylboronic acid, a base (e.g., K₂CO₃), the palladium catalyst, and a solvent is heated at a specific temperature. The reaction products are analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Hydroformylation: The reaction is typically carried out in a high-pressure autoclave. A mixture of the alkene (e.g., 1-octene), the rhodium catalyst, and a solvent is pressurized with syngas (CO/H₂) and heated. The products (aldehydes) are analyzed by GC.

Mandatory Visualization

Diagram 1: General Workflow for Catalyst Preparation

G cluster_synthesis Support Synthesis/Functionalization cluster_immobilization Catalyst Immobilization cluster_application Catalytic Application Silica_Support Silica Support (e.g., MCM-41, SBA-15) Functionalization Functionalization (Co-condensation or Post-grafting) Silica_Support->Functionalization Organosilane Organosilane (e.g., APTES, MPTMS) Organosilane->Functionalization Functionalized_Support Functionalized Support Functionalization->Functionalized_Support Immobilization Immobilization Functionalized_Support->Immobilization Metal_Precursor Metal Precursor (e.g., Pd(OAc)₂, RhCl₃) or Enzyme Metal_Precursor->Immobilization Heterogeneous_Catalyst Heterogeneous Catalyst Immobilization->Heterogeneous_Catalyst Catalytic_Reaction Catalytic Reaction Heterogeneous_Catalyst->Catalytic_Reaction Reactants Reactants Reactants->Catalytic_Reaction Products Products Catalytic_Reaction->Products Catalyst_Recovery Catalyst Recovery & Reuse Catalytic_Reaction->Catalyst_Recovery Catalyst_Recovery->Catalytic_Reaction

Caption: General workflow for the preparation and application of catalysts on organosilane-derived supports.

Diagram 2: Comparison of Catalyst Synthesis Methods

G cluster_methods Functionalization Methods cluster_advantages Advantages cluster_disadvantages Disadvantages Co_condensation Co-condensation (One-pot synthesis) Co_adv - Uniform distribution of functional groups - Simpler procedure Co_condensation->Co_adv leads to Co_dis - Can disrupt the ordered mesostructure - Slower condensation rates Co_condensation->Co_dis can result in Post_grafting Post-grafting (Multi-step synthesis) Post_adv - Preserves ordered pore structure of support - Broader range of functional groups applicable Post_grafting->Post_adv leads to Post_dis - Potential for non-uniform distribution - Pore blockage can occur Post_grafting->Post_dis can result in

Caption: Comparison of co-condensation and post-grafting methods for functionalizing silica supports.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,4-Bis(triethoxysilyl)benzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 1,4-Bis(triethoxysilyl)benzene, a member of the organoethoxysilane chemical family. Adherence to these protocols is critical due to the compound's potential hazards and reactivity.

Key Safety and Handling Information

This compound is classified as a substance that causes serious eye irritation.[1][2][3] A crucial aspect of its chemistry is its reaction with moisture. The material decomposes slowly when it comes into contact with moist air or water, a process that liberates ethanol.[1][2][3] Furthermore, exposure to high temperatures or open flames can lead to the development of irritating fumes and organic acid vapors.[1][2][3] Therefore, it is imperative to avoid contact with incompatible materials, primarily oxidizing agents.[1][2][3]

Quantitative Data and Physical Properties

A summary of the key quantitative data and physical properties of this compound is provided in the table below. This information is essential for safe handling and storage prior to disposal.

PropertyValueSource
Chemical Formula C18H34O6Si2[1][2]
Physical State Liquid[1]
Flash Point > 110 °C (> 230 °F) - closed cup[4][5]
Boiling Point 130-133 °C at 0.5 mmHg[5]
Density 1.015 g/mL at 25 °C[5]
Incompatible Materials Oxidizing agents[1][2][3]
Hazardous Decomposition Products Ethanol, Organic acid vapors, Silicon dioxide[1][2][3]

Spill Management and Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate Personnel : Evacuate all non-essential personnel from the spill area.[1][2]

  • Ensure Proper Ventilation : Provide adequate ventilation to the area to prevent the accumulation of vapors.[1][2]

  • Equip Cleanup Crew : Personnel involved in the cleanup must be equipped with proper personal protective equipment (PPE), including chemical goggles, neoprene or nitrile rubber gloves, and a NIOSH-certified organic vapor respirator.[1][2]

  • Containment : Prevent the spill from entering sewers or public waterways.[1][2][3] If this occurs, the relevant authorities must be notified.[1][2]

  • Cleanup : Use an absorbent, inert material to collect the spilled substance.[1][2][3]

  • Disposal of Cleanup Materials : Sweep or shovel the absorbed material into a suitable, properly labeled container for disposal.[1][2][3]

Waste Disposal Protocol

The recommended method for the disposal of this compound is incineration.[1][2][3] It is critical to dispose of the chemical in a safe manner that complies with all local, regional, and national regulations.[1][2][3][6] Releasing the chemical into the environment should be strictly avoided.[1][2][3]

Experimental Protocols: No specific experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes are cited in the safety data sheets. The standard and recommended procedure is high-temperature incineration by a licensed waste disposal facility.

Disposal Workflow

The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This process ensures that the waste is handled safely from the point of generation to its final disposal.

G A Generation of this compound Waste B Collect waste in a designated, compatible, and tightly sealed container. A->B C Properly label the container with contents and hazard warnings. B->C D Store the container in a cool, dry, well-ventilated area away from heat and incompatible materials (e.g., oxidizing agents). C->D E Arrange for waste collection by a licensed hazardous waste disposal service. D->E F Transport to a licensed facility for disposal. E->F G Recommended Disposal Method: Incineration F->G

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1,4-Bis(triethoxysilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 1,4-Bis(triethoxysilyl)benzene, including detailed operational and disposal plans to foster a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is crucial to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles should be worn at all times to prevent eye contact.[2][3] Contact lenses should not be worn when handling this chemical.[2]
Hand Protection Chemical-Resistant GlovesNeoprene or nitrile rubber gloves are recommended to prevent skin contact.[2][4]
Respiratory Protection RespiratorIn areas with inadequate ventilation or when vapors may be present, a NIOSH-certified organic vapor respirator is necessary.[2][5]
Body Protection Protective ClothingA lab coat or chemical-resistant apron should be worn to protect against accidental spills.[3] In cases of large-volume handling, a chemical-resistant suit may be required.[4]
Footwear Closed-toe ShoesPrevents foot contamination from spills.[4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[2][6]

  • Ensure that an emergency eye wash fountain and safety shower are readily accessible in the immediate vicinity of any potential exposure.[2]

  • Before starting, inspect all PPE for integrity.

2. Handling the Chemical:

  • Avoid all eye and skin contact, and do not breathe in vapor or mist.[2]

  • When transferring the chemical, pour it slowly and carefully to prevent splashing or spills.[6]

  • Ensure that all containers are properly grounded before initiating a transfer to prevent static discharge.[2]

3. Post-Handling Procedures:

  • Wash hands and any other exposed skin areas thoroughly with mild soap and water after handling, before eating, drinking, or smoking, and when leaving the work area.[2]

  • Contaminated clothing should be removed and washed before reuse.[2]

Storage and Disposal Plan

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage:

  • Store in a cool, dry, and well-ventilated area.[6]

  • Keep the container tightly closed when not in use.[2]

  • Store away from heat, sparks, and open flames.[6]

  • Keep away from incompatible materials such as oxidizing agents.[2]

Disposal:

  • Dispose of waste in a safe manner in accordance with local, state, and federal regulations.[2]

  • Waste material should not be mixed with other waste and should be left in its original container if possible.

  • Uncleaned containers should be handled in the same manner as the product itself.

  • For spills, use an absorbent material to collect the spill, then sweep or shovel it into an appropriate container for disposal.[2] Do not allow the chemical to enter sewers or public waters.[2]

Experimental Workflow

The following diagram illustrates the key steps and safety precautions for handling this compound in a laboratory setting.

Workflow for Handling this compound prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace prep_emergency Verify Emergency Equipment Accessibility prep_workspace->prep_emergency handle_transfer Carefully Transfer Chemical prep_emergency->handle_transfer handle_avoid Avoid Contact and Inhalation handle_transfer->handle_avoid post_wash Wash Hands and Exposed Skin handle_avoid->post_wash post_decontaminate Decontaminate Work Area post_wash->post_decontaminate post_dispose Dispose of Waste Properly post_decontaminate->post_dispose post_store Store Chemical Correctly post_dispose->post_store

Caption: Key safety and handling procedures for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,4-Bis(triethoxysilyl)benzene
Reactant of Route 2
Reactant of Route 2
1,4-Bis(triethoxysilyl)benzene

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。